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  • Product: 3-(4-Chlorophenyl)benzo[d]isoxazole

Core Science & Biosynthesis

Foundational

Chemical Properties and Structure of 3-(4-Chlorophenyl)benzo[d]isoxazole: A Technical Whitepaper

Executive Summary The benzo[d]isoxazole (1,2-benzisoxazole) nucleus is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including the atypica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isoxazole (1,2-benzisoxazole) nucleus is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including the atypical antipsychotics Risperidone and Paliperidone, as well as the antiepileptic Zonisamide. Among its functionalized derivatives, 3-(4-chlorophenyl)benzo[d]isoxazole represents a highly versatile pharmacophore. The integration of a lipophilic 4-chlorophenyl moiety at the C3 position significantly alters the electronic distribution and steric profile of the molecule, enhancing its binding affinity toward hydrophobic protein pockets.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the chemical properties, mechanistic synthesis, and pharmacological relevance of 3-(4-chlorophenyl)benzo[d]isoxazole.

Structural and Physicochemical Properties

The architecture of 3-(4-chlorophenyl)benzo[d]isoxazole consists of a bicyclic system—a benzene ring fused to a five-membered isoxazole ring—with a 4-chlorophenyl group substituted at the C3 position. The presence of the electronegative chlorine atom induces a strong inductive effect (-I), which modulates the electron density of the adjacent aromatic system, thereby improving metabolic stability against hepatic cytochromes (e.g., CYP450 enzymes) and increasing the overall lipophilicity (LogP) for enhanced blood-brain barrier (BBB) penetration.

Quantitative Data Summary

To facilitate lead optimization and pharmacokinetic profiling, the core physicochemical parameters of 3-(4-chlorophenyl)benzo[d]isoxazole are summarized below:

PropertyValuePharmacological Implication
Molecular Formula C₁₃H₈ClNOStandard halogenated bicyclic framework.
Molecular Weight 229.66 g/mol Well within Lipinski’s Rule of Five (<500 Da), ensuring favorable oral bioavailability[1].
LogP (Calculated) ~4.14Optimal lipophilicity for CNS penetration and hydrophobic pocket binding[1].
H-Bond Donors 0Reduces desolvation energy penalties during target binding.
H-Bond Acceptors 2 (N, O)Allows for critical hydrogen bonding with receptor active sites.
Rotatable Bonds 1Low conformational entropy loss upon target engagement.

Mechanistic Synthesis & Experimental Workflows

The construction of the 1,2-benzisoxazole core requires precise control over the cyclization step. While traditional methods rely on the thermal cyclization of 2-hydroxybenzophenone oxime acetates, a more robust and scalable approach utilizes the base-catalyzed intramolecular Nucleophilic Aromatic Substitution (S_NAr) of a 2-halobenzophenone oxime.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole

This protocol is designed as a self-validating system; the visual and analytical cues at each step confirm the mechanistic progression.

Step 1: Oxime Condensation

  • Reagents: Charge a 250 mL round-bottom flask with (2-fluorophenyl)(4-chlorophenyl)methanone (10.0 mmol) and absolute ethanol (20 mL).

  • Activation: Add hydroxylamine hydrochloride (15.0 mmol) and sodium acetate (15.0 mmol).

    • Causality: Sodium acetate acts as a critical buffer. It liberates the free base of hydroxylamine while maintaining a slightly acidic pH (~4.5–5.5). This specific pH is required to protonate the carbonyl oxygen (increasing its electrophilicity) without fully protonating the hydroxylamine (which would destroy its nucleophilicity).

  • Reaction: Reflux the mixture for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Isolation: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude ketoxime.

Step 2: Intramolecular S_NAr Cyclization

  • Solvent Selection: Dissolve the crude oxime in anhydrous DMSO (50 mL).

    • Causality: DMSO, a highly polar aprotic solvent, strips the hydration shell from the potassium cation in the next step, leaving the oximate anion "naked" and hyper-nucleophilic.

  • Deprotonation: Add powdered potassium hydroxide (KOH, 20.0 mmol).

  • Cyclization: Heat the mixture to 80°C for 2 hours. The ortho-fluoro substituent is highly activated for S_NAr displacement due to the strong electron-withdrawing nature of fluorine via induction. The oximate oxygen attacks the C2 position, displacing the fluoride ion.

  • Workup: Quench by pouring the mixture into ice-cold water. The target compound will precipitate as an off-white solid. Filter, wash with cold water, and recrystallize from ethanol.

Synthetic Workflow Visualization
Workflow for the synthesis of 3-(4-chlorophenyl)benzo[d]isoxazole via oxime cyclization.

Analytical Characterization

To validate the structural integrity of the synthesized 3-(4-chlorophenyl)benzo[d]isoxazole, the following spectroscopic markers must be confirmed:

  • FT-IR Spectroscopy: The disappearance of the broad –OH stretch (3200–3400 cm⁻¹) and the strong carbonyl stretch (C=O at ~1660 cm⁻¹) confirms the conversion of the starting materials into the cyclized isoxazole core. A characteristic C=N stretch will appear around 1610 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): The complete absence of the oxime –OH proton (typically a broad singlet at 9.0–11.0 ppm) is the definitive proof of cyclization. The aromatic region will display 8 distinct protons, with the 4-chlorophenyl protons often appearing as two distinct doublets (an AA'BB' system) around 7.5–7.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The C3 carbon of the 1,2-benzisoxazole ring is highly deshielded and typically resonates between 155–160 ppm.

Pharmacological Relevance & Target Interactions

The 3-arylbenzo[d]isoxazole scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Recent advances in medicinal chemistry have demonstrated that benzo[d]isoxazole derivatives act as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription[2].

Mechanism of Action

In the hypoxic microenvironment of solid tumors, HIF-1α is upregulated, driving angiogenesis and metastasis. 3-Substituted benzo[d]isoxazoles have been shown to selectively inhibit HIF-1α transcription with IC₅₀ values in the low nanomolar range (e.g., 24 nM for optimized derivatives)[2]. The 4-chlorophenyl group at the C3 position is critical here: the chlorine atom projects into a deep lipophilic pocket of the target protein, anchoring the molecule via halogen bonding and hydrophobic interactions, which subsequently downregulates downstream effector mRNAs such as VEGF and PDK1[2].

Furthermore, related 3-aryl-1,2-benzisoxazoles have been patented as potent inhibitors of the molecular chaperone Hsp90 , preventing the correct folding of client proteins essential for tumor cell proliferation[3].

Pharmacological Pathway Visualization
Mechanism of action for benzo[d]isoxazole derivatives inhibiting tumor proliferation.

References

  • Acs Medicinal Chemistry Letters. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. American Chemical Society. Available at:[Link]

  • Organic Letters. CuI-Mediated Cross-Coupling of Aryl Halides with Oximes: A Direct Access to O-Aryloximes. American Chemical Society. Available at:[Link]

  • Cheméo. Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2). Available at:[Link]

  • Google Patents.WO2011004132A1 - Novel hsp90-inhibiting indole derivatives, compositions containing said derivatives, and use thereof.

Sources

Exploratory

Literature review on 3-arylbenzo[d]isoxazole pharmacophores

Executive Summary: Beyond the Atypical The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged structure in medicinal chemistry, most famously anchoring the "atypical" antipsychotic class (e.g., Risperidone, P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Atypical

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged structure in medicinal chemistry, most famously anchoring the "atypical" antipsychotic class (e.g., Risperidone, Paliperidone) and the anticonvulsant Zonisamide.[1] However, while these blockbuster drugs typically feature 3-piperidinyl or 3-sulfamoylmethyl substitutions, the 3-arylbenzo[d]isoxazole subclass represents an evolving frontier in oncology and kinase inhibition.

This guide analyzes the 3-arylbenzo[d]isoxazole pharmacophore, moving beyond CNS applications to explore its emerging role as a rigid, planar bioisostere for biaryl systems in HSP90 inhibition and c-Met kinase targeting .[1] We provide field-proven synthetic protocols and a rigorous breakdown of Structure-Activity Relationships (SAR).

Structural & Electronic Architecture

The 1,2-benzisoxazole core is a bicyclic heteroaromatic system comprising a benzene ring fused to an isoxazole ring.[1]

  • Numbering: The oxygen is position 1, nitrogen is position 2, and the bridgehead carbons are 3a and 7a.[1] The critical substitution point for this guide is Position 3 .

  • Electronic Character: The N-O bond imparts significant polarity, yet the system retains aromaticity.[1] The 3-aryl substitution extends the

    
    -system, creating a large, planar hydrophobic surface area ideal for intercalating into deep hydrophobic pockets (e.g., the ATP-binding site of kinases).
    
  • Bioisosterism: The 3-arylbenzo[d]isoxazole moiety is frequently used as a bioisostere for 3-arylindoles , benzofurans , and biaryl ethers , offering improved metabolic stability against oxidative metabolism compared to indole systems.[1]

Synthetic Strategies: From Classical to Convergent

Constructing the 3-arylbenzo[d]isoxazole core requires navigating the stability of the N-O bond. We present two distinct methodologies: the robust Oxime Cyclization (Method A) for scale-up, and the convergent Aryne Cycloaddition (Method B) for library generation.

Method A: Base-Catalyzed Cyclization of o-Hydroxybenzophenone Oximes

Best for: Large-scale synthesis of specific leads.

Mechanism: This reaction proceeds via the nucleophilic attack of the phenoxide anion onto the oxime nitrogen (or the activated oxime oxygen), resulting in dehydration and ring closure.

Protocol:

  • Precursor Synthesis: React substituted phenol with benzoyl chloride (Friedel-Crafts acylation) to yield o-hydroxybenzophenone.[1]

  • Oximation: Reflux the ketone with hydroxylamine hydrochloride (

    
    ) and sodium acetate in ethanol/water (3:1) for 4–6 hours.
    
    • Critical Control Point: Ensure complete conversion to the oxime.[1] The E/Z geometry matters; often only one isomer cyclizes efficiently, but basic conditions facilitate equilibration.[1]

  • Cyclization:

    • Dissolve the oxime (1.0 equiv) in DMF.[1]

    • Add

      
       (2.0 equiv) or NaH (1.2 equiv) carefully.[1]
      
    • Heat to 110°C for 4–8 hours.

    • Validation: Monitor disappearance of the broad OH signal in IR (

      
      ) and appearance of the C=N stretch (
      
      
      
      ).
  • Workup: Pour into ice water. The product typically precipitates as a solid.[1] Recrystallize from ethanol.

Method B: [3+2] Cycloaddition of Arynes and Nitrile Oxides

Best for: High-throughput library generation and diversity at positions 4–7.

Mechanism: An in situ generated aryne (from o-silylaryl triflate) undergoes a concerted [3+2] cycloaddition with a nitrile oxide (generated from a chlorooxime).[1] This method avoids harsh acidic/basic conditions and tolerates sensitive functional groups.[1]

Protocol:

  • Reagents: o-(Trimethylsilyl)phenyl triflate (Aryne precursor), Aryl-hydroximidoyl chloride (Nitrile oxide precursor), CsF (Fluoride source).[1]

  • Procedure:

    • In a flame-dried flask under Argon, dissolve the chlorooxime (1.0 equiv) and the triflate (1.2 equiv) in acetonitrile.

    • Add CsF (2.0 equiv) at room temperature.

    • Stir for 2–4 hours. The CsF triggers the desilylation, generating the benzyne intermediate, which immediately traps the nitrile oxide.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflows

The following diagram contrasts the linear "Classic" route with the convergent "Modern" route.

G cluster_0 Method A: Classical (Linear) cluster_1 Method B: Modern (Convergent) Phenol Phenol Benzophenone o-Hydroxy- benzophenone Phenol->Benzophenone Friedel-Crafts Oxime Oxime Intermediate Benzophenone->Oxime NH2OH Cyclization Base-Catalyzed Cyclization (NaH/DMF) Oxime->Cyclization TargetA 3-Arylbenzo[d]isoxazole Cyclization->TargetA Triflate o-Silylaryl Triflate Aryne Benzyne (In Situ) Triflate->Aryne CsF Chlorooxime Aryl-hydroximidoyl Chloride Chlorooxime->Aryne [3+2] Cycloaddition TargetB 3-Arylbenzo[d]isoxazole Aryne->TargetB

Figure 1: Comparison of linear oximation-cyclization vs. convergent aryne cycloaddition pathways.

Structure-Activity Relationships (SAR)

The 3-arylbenzo[d]isoxazole scaffold serves as a rigid template. The following SAR rules are derived from recent data in kinase (c-Met) and chaperone (HSP90) inhibition.

RegionModificationEffect on ActivityMechanism
Position 3 (Aryl) Phenyl BaselineProvides

-

stacking interactions with aromatic residues (e.g., Phe/Tyr in binding pockets).
4-F/Cl-Phenyl Increased Enhances metabolic stability (blocks para-oxidation) and lipophilicity.
Heteroaryl VariablePyridine/Thiophene analogs can introduce H-bond acceptors, improving solubility but potentially lowering permeability.[1]
Position 5/6 Electron Withdrawing (F, Cl) Increased Modulates the pKa of the ring system; often critical for antipsychotic activity (e.g., 6-F in Risperidone).[1]
Amide Linkers High Potency In HSP90 inhibitors, extending from Pos 5 with a resorcinol moiety mimics ATP binding.[1]
Isoxazole Ring N-O Bond CriticalActs as a weak H-bond acceptor.[1] Cleavage of this bond (reductive metabolism) destroys activity (metabolic soft spot).[1]
Pharmacophore Diagram

The diagram below illustrates the binding interactions of a theoretical 3-arylbenzo[d]isoxazole ligand within a hydrophobic kinase pocket.

SAR Core Benzo[d]isoxazole Core Aryl 3-Aryl Group (Hydrophobic) Core->Aryl Rigid Linker Sub5 C-5/C-6 Substituents (Electronic Tuning) Core->Sub5 NO N-O Bond (H-Bond Acceptor) Core->NO Receptor_Pocket Hydrophobic Pocket (Phe/Trp Residues) Aryl->Receptor_Pocket Pi-Pi Stacking Receptor_H H-Bond Donor (Backbone NH) NO->Receptor_H H-Bonding

Figure 2: Pharmacophore mapping of the 3-arylbenzo[d]isoxazole scaffold interacting with a target receptor.

Therapeutic Case Studies

A. Oncology: HSP90 Inhibition

Heat Shock Protein 90 (HSP90) stabilizes oncogenic proteins.[1] While early inhibitors (geldanamycin) had toxicity issues, small molecules based on resorcinol-isoxazole scaffolds have shown promise.[1]

  • Discovery: 4,5-diarylisoxazoles were initial hits.[1][2]

  • Evolution: Fusing the isoxazole into a 3-arylbenzo[d]isoxazole restricts conformational freedom, reducing the entropic penalty of binding.

  • Key Insight: Substituents at the 3-aryl position (e.g., 2,4-dihydroxy-5-isopropylphenyl) mimic the adenosine ring of ATP, competitively inhibiting the chaperone.

B. CNS: Anticonvulsant Activity

Building on the success of Zonisamide (a 1,2-benzisoxazole-3-methanesulfonamide), 3-aryl derivatives have been screened for sodium channel blocking activity.

  • Mechanism: Stabilization of the inactive state of voltage-gated

    
     channels.
    
  • SAR Note: Unlike the sulfonamide group which is hydrophilic, the 3-aryl group drives the molecule into the lipid bilayer, accessing the channel's pore from the intramembrane side.

References

  • Synthesis via Aryne Cycloaddition: Dubrovskiy, A. V., & Larock, R. C.[1] (2010).[1] "Synthesis of 1,2-Benzisoxazoles by the [3 + 2] Cycloaddition of In Situ Generated Arynes and Nitrile Oxides." Organic Letters, 12(6), 1180–1183.[1]

  • HSP90 Inhibition: Brough, P. A., et al.[1][2] (2008).[1][3] "4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer." Journal of Medicinal Chemistry, 51(2), 196–218.[1]

  • General Benzisoxazole Synthesis Review: Khazi, I. A., et al.[1] (2011).[1][2] "Synthesis and biological evaluation of 1,2-benzisoxazole derivatives." Saudi Pharmaceutical Journal, 19(1), 1–11.[1]

  • c-Met Kinase Inhibitors: Wang, X., et al.[1] (2015).[1][4][5] "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole scaffold." Bioorganic & Medicinal Chemistry, 23(9), 2007-2018.[1]

Sources

Foundational

Molecular docking studies of 3-(4-Chlorophenyl)benzo[d]isoxazole targets

An in-depth technical analysis of the molecular docking landscape for the 3-(4-Chlorophenyl)benzo[d]isoxazole (3-CPBI) scaffold, detailing structural rationale, target selection, and self-validating computational protoco...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the molecular docking landscape for the 3-(4-Chlorophenyl)benzo[d]isoxazole (3-CPBI) scaffold, detailing structural rationale, target selection, and self-validating computational protocols.

Executive Summary & Structural Rationale

The benzo[d]isoxazole (1,2-benzisoxazole) ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for several FDA-approved neuroleptics (e.g., risperidone, iloperidone). However, the specific substitution of a 4-chlorophenyl moiety at the C3 position yields 3-(4-Chlorophenyl)benzo[d]isoxazole (3-CPBI) , a versatile structure that exhibits profound polypharmacology across inflammatory and oncogenic pathways.

The causality behind 3-CPBI's high binding affinity lies in its stereoelectronic properties. The planar benzisoxazole core facilitates robust


 stacking and 

-cation interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) within target binding pockets. Concurrently, the 4-chlorophenyl group acts as a highly lipophilic vector that penetrates deep hydrophobic clefts. The para-substituted chlorine atom is critical; it participates in halogen bonding —a highly directional, non-covalent interaction that significantly decreases the dissociation rate constant (

), thereby maximizing target residence time and overall thermodynamic stability.

Target Landscape: Inflammation and Oncology

Recent in silico and in vitro methodologies have identified the 3-CPBI scaffold and its derivatives as potent modulators of two primary therapeutic axes:

A. The Arachidonic Acid Cascade (COX-2 & Thromboxane Synthase) Inflammation is heavily mediated by the conversion of arachidonic acid into prostaglandins and thromboxanes. Molecular docking studies of 3-CPBI thiazolidinone derivatives demonstrate exceptional binding affinities against Cyclooxygenase-2 (COX-2) and Thromboxane Synthase (TXA2S)[1]. In computational models, specific 3-CPBI derivatives yielded docking scores as low as -13.257 kcal/mol against Thromboxane Synthase, significantly outperforming standard NSAIDs like diclofenac[2].

B. Cyclin-Dependent Kinase 8 (CDK8) In oncology, CDK8 is a known driver of colorectal and breast cancer proliferation. Fluorinated and piperidinyl analogs of the benzo[d]isoxazole scaffold have been validated as CDK8 inhibitors, exhibiting binding affinities ranging from -8.7 to -10.3 kcal/mol against the CDK8 protein (PDB: 6T41)[3].

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation/Reduction TXA2S Thromboxane Synthase PGH2->TXA2S Substrate Binding TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 Isomerization Inflam Inflammation & Thrombosis TXA2->Inflam Receptor Activation CPBI 3-CPBI Scaffold CPBI->COX2 Competitive Inhibition CPBI->TXA2S Active Site Block

Mechanistic pathway of 3-CPBI dual inhibition of COX-2 and Thromboxane Synthase.

Self-Validating Molecular Docking Protocol

To ensure scientific integrity and eliminate false-positive decoy binding, the following step-by-step molecular docking protocol must be executed as a self-validating system. This workflow explains the causality behind each computational choice.

Step 1: Ligand Preparation & Conformational Search

  • Action: Generate the 3D structure of 3-CPBI and minimize its energy using the OPLS4 or MMFF94 force field. Assign protonation states at a physiological pH of 7.4.

  • Causality: Molecules exist in specific ionization states in vivo. Failing to protonate/deprotonate the ligand accurately at pH 7.4 will result in incorrect electrostatic potential maps, leading to fundamentally flawed hydrogen bonding predictions during docking.

Step 2: Protein Preparation & Optimization

  • Action: Import the target crystal structure (e.g., 4[4]). Strip non-essential water molecules, add polar hydrogens, and assign bond orders.

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Adding them computationally and running a restrained minimization prevents steric clashes (Van der Waals overlaps) between the ligand and the receptor, which would otherwise artificially penalize the docking score.

Step 3: Self-Validation via Native Ligand Re-docking

  • Action: Extract the co-crystallized native ligand, prepare it using Step 1, and re-dock it into the generated grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: This is the critical self-validation step. If the RMSD is > 2.0 Å, the grid parameters or scoring function are flawed, and the protocol must be recalibrated. An RMSD < 2.0 Å proves the algorithm can accurately reproduce known biological reality[4].

Step 4: High-Throughput Docking & Empirical Scoring

  • Action: Dock the 3-CPBI library using AutoDock Vina or Schrödinger Glide.

  • Causality: These algorithms utilize empirical scoring functions to estimate the Gibbs free energy of binding (

    
    ). The score is a mathematical summation of favorable interactions (H-bonds, lipophilic contacts) minus entropy penalties (loss of conformational freedom).
    

Workflow LPrep Ligand Preparation (3D Conformer, pH 7.4) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (Add H+, Minimize Energy) Valid Valid PPrep->Valid Valid->Dock Score Scoring & Analysis (ΔG, H-Bonds, π-π Stacking) Dock->Score

Self-validating high-throughput molecular docking workflow for 3-CPBI.

Quantitative Data & Binding Energetics

The following table synthesizes the quantitative docking energetics of 3-CPBI and related benzo[d]isoxazole derivatives across validated therapeutic targets, highlighting the causality of specific residue interactions[2][3][4].

Target ProteinPDB IDLigand DerivativeDocking Score (

, kcal/mol)
Key Interacting ResiduesPrimary Interaction Types
Thromboxane Synthase N/A3-CPBI Thiazolidinone (5i)-13.257Ser275, Asn87, Lys261H-Bonding,

-Alkyl
Cyclooxygenase-2 (COX-2) 4COX3-CPBI Thiazolidinone (5a)-12.793Phe2247, Thr561, Gly552H-Bonding,

T-shaped
Cyclin-Dependent Kinase 8 6T416-Fluoro-3-piperidinyl-BI-10.300Asp173, Glu66 (Typical)Halogen Bond,

-Sigma

-Glucosidase
HomologyBI-Triazole Hybrid (9j)-9.400Gly228, Glu271, Ile146H-Bonding,

-Sigma

Data Interpretation: The exceptional docking score of -13.257 kcal/mol against Thromboxane Synthase is driven by the 4-chlorophenyl group's ability to anchor deeply into the hydrophobic pocket, while the thiazolidinone oxygen acts as a robust hydrogen bond acceptor for Ser275 and Asn87[1].

Conclusion

The 3-(4-Chlorophenyl)benzo[d]isoxazole scaffold represents a highly tunable, multi-target pharmacophore. By employing rigorous, self-validating molecular docking protocols, researchers can accurately map the thermodynamic binding landscape of 3-CPBI derivatives. Future drug development efforts should focus on optimizing the halogen bonding vectors of the 4-chlorophenyl ring to maximize target selectivity between COX-2 and oncogenic kinases like CDK8.

References

  • Srimathi, R., & Priya, D. Docking Studies of Some 2-(Benzo[d] isoxazole-3-yl)-N-(oxothiazolidine) Derivative with COX-II and Thromboxane as Target Protein and Evaluation of its Anti Inflammatory Activity. Sphinx Knowledge House. Available at: [Link]

  • Taylor & Francis. Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. Available at: [Link]

Sources

Exploratory

Therapeutic potential of chlorophenyl substituted benzisoxazoles

Topic: Therapeutic Potential of Chlorophenyl Substituted Benzisoxazoles Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 1,2-benzisoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Chlorophenyl Substituted Benzisoxazoles Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1,2-benzisoxazole scaffold represents a privileged structure in medicinal chemistry, serving as the core architecture for blockbuster atypical antipsychotics like Risperidone and Paliperidone.[1] While the parent scaffold is well-characterized, chlorophenyl-substituted derivatives have emerged as a distinct subclass with divergent therapeutic profiles. The introduction of a chlorine atom on the phenyl ring (typically at the C3 position of the isoxazole ring or within a distal side chain) modulates lipophilicity (


), metabolic stability, and receptor affinity via halogen bonding.

This guide analyzes the therapeutic utility of these derivatives across three domains: Antimicrobial (via cell wall disruption), Antipsychotic (D2/5-HT2A modulation), and Anticonvulsant (Na+ channel modulation). It provides a validated microwave-assisted synthesis protocol and a structural analysis of the pharmacophore.

Chemical Architecture & SAR

The Chlorophenyl Advantage

The incorporation of a chlorophenyl group into the benzisoxazole framework imparts specific physicochemical properties critical for drug-likeness:

  • Lipophilicity: The chloro-substituent increases membrane permeability, essential for crossing the Blood-Brain Barrier (BBB) in neuropharmacological applications.

  • Electronic Effects: The electron-withdrawing nature of chlorine ($ \sigma_p = 0.23 $) deactivates the phenyl ring, potentially reducing oxidative metabolism at specific sites.

  • Sigma-Hole Interactions: The chlorine atom can participate in "halogen bonding" with carbonyl oxygens or pi-systems in the receptor binding pocket, a distinct advantage over fluoro- or unsubstituted analogs.

Structure-Activity Relationship (SAR) Landscape
Substitution SiteChemical ModificationBiological Impact
C3-Position Direct 2-chlorophenyl or 4-chlorophenyl attachmentAntimicrobial & Anticonvulsant: Enhances hydrophobic interaction with bacterial cell walls or Na+ channels.
C5/C6-Position Electron-withdrawing groups (Cl, F)Potency Amplifier: Increases acidity of the system; 6-fluoro is classic (Risperidone), but 5/6-chloro analogs show altered metabolic profiles.
Distal Tail Chlorophenyl-piperazine linked via alkyl spacerAntipsychotic: Mimics the D2 pharmacophore; the chlorophenyl group often dictates selectivity between D2 and 5-HT receptors.

Therapeutic Applications

Antimicrobial Potential

Recent studies highlight 3-(2-chlorophenyl)-6,6-dimethyl-2,3,6,7-tetrahydrobenzo[d]isoxazol-4(5H)-one derivatives. These compounds exhibit significant bacteriostatic activity against Gram-positive pathogens.[2][3][4]

  • Mechanism: Disruption of bacterial membrane integrity and inhibition of DNA gyrase.

  • Key Data: The 2-chlorophenyl derivative demonstrated superior activity against Bacillus subtilis and Staphylococcus pyogenes compared to unsubstituted analogs.

Antipsychotic Activity

Chlorophenyl-substituted benzisoxazoles function as atypical antipsychotics by balancing Dopamine (D2) antagonism with Serotonin (5-HT2A) antagonism.

  • Mechanism: The benzisoxazole core binds the serotonin receptor, while the chlorophenyl-tail moiety (if present) or the lipophilic C3-substituent stabilizes the molecule within the deep hydrophobic pocket of the GPCR.

  • Selectivity: Chlorination often improves selectivity ratios, reducing Extrapyramidal Symptoms (EPS) liability compared to typical neuroleptics.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 3-(2-Chlorophenyl)-benzisoxazole Derivative

Rationale: Conventional reflux methods for benzisoxazole synthesis are time-consuming (10-12 hours) and low-yielding. This microwave-assisted protocol reduces reaction time to <10 minutes with higher purity.[3]

Reagents:

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • 2-Chlorobenzaldehyde[5]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Preparation: In a borosilicate microwave reaction vial, dissolve Dimedone (1.0 mmol) and Hydroxylamine hydrochloride (1.0 mmol).

  • Addition: Add 2-Chlorobenzaldehyde (1.0 mmol) to the mixture.

  • Irradiation: Place the vial in a microwave reactor (e.g., Monowave 300). Set parameters: Power = 150W , Temp = 80°C , Time = 7-9 minutes .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up: Pour the hot reaction mixture into crushed ice (50g). Stir vigorously for 5 minutes.

  • Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from hot ethanol to yield needle-shaped crystals.

Validation Check:

  • Yield: Expected >85%.

  • Melting Point: Verify against literature value (approx. 158°C for the 2-chloro derivative).

Protocol B: Antimicrobial Susceptibility Testing (Disc Diffusion)

Rationale: To validate the bioactivity of the synthesized crystals.

  • Inoculum Prep: Prepare a suspension of S. aureus (0.5 McFarland standard).

  • Plating: Swab the suspension evenly across a Mueller-Hinton Agar (MHA) plate.

  • Loading: Dissolve the synthesized compound in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 20 µL of the solution.

  • Control: Use Ciprofloxacin (5 µg) as positive control and DMSO as negative control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI >15mm indicates significant potency.

Visualization: Synthesis & SAR Logic

Figure 1: Microwave Synthesis Pathway & SAR Logic

Benzisoxazole_Synthesis Precursors Precursors: Dimedone + NH2OH.HCl + 2-Chlorobenzaldehyde Microwave Microwave Irradiation (150W, 80°C, 9 min) Precursors->Microwave One-pot synthesis Intermediate Oxime/Cyclization Intermediate Microwave->Intermediate Condensation Product 3-(2-Chlorophenyl)-benzisoxazole Derivative Intermediate->Product Dehydration & Cyclization SAR_AntiMicro Activity: Antimicrobial Target: Cell Wall/Gyrase Product->SAR_AntiMicro Direct Core Binding SAR_AntiPsych Activity: Antipsychotic Target: D2/5-HT2A Product->SAR_AntiPsych If Side-chain Modified

Caption: One-pot microwave synthesis pathway for 3-substituted benzisoxazoles and divergent therapeutic endpoints.

References

  • Synthesis & Antimicrobial Activity: S. S. Rindhe et al. "Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives." Oriental Journal of Chemistry, 2010. Link

  • Antipsychotic SAR: Strupczewski, J. T., et al. "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity." Journal of Medicinal Chemistry, 1985. Link

  • Benzisoxazole Scaffold Review: Pal, D., et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry." RSC Advances, 2020. Link

  • Anticonvulsant Properties: Uno, H., et al. "Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][6] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[6] Journal of Medicinal Chemistry, 1979.[6] Link

  • QSAR Studies: Bhatia, R., et al. "QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents."[7] Open Access Journal of Science, 2015. Link

Sources

Foundational

3-(4-Chlorophenyl)benzo[d]isoxazole: Comprehensive Chemical Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in atypical antipsychotics such as risperidone, paliperidone,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in atypical antipsychotics such as risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide [1]. Specifically, 3-(4-chlorophenyl)benzo[d]isoxazole represents a crucial structural motif where the 3-position is functionalized with a para-chlorophenyl group. This substitution enhances lipophilicity, modulates metabolic stability, and provides a vector for specific target engagement (e.g., dopamine


 and serotonin 

receptors). This technical guide provides a rigorous analysis of its chemical identity, validated synthetic methodologies, and pharmacological utility for drug development professionals.

Chemical Identity and Physicochemical Properties

To ensure unambiguous identification across databases and literature, the core identifiers and computed physicochemical properties of 3-(4-chlorophenyl)benzo[d]isoxazole are summarized below.

PropertyValue / Descriptor
IUPAC Name 3-(4-chlorophenyl)-1,2-benzoxazole
Synonyms 3-(4-chlorophenyl)benzo[d]isoxazole; 3-(4-chlorophenyl)-1,2-benzisoxazole
Molecular Formula C₁₃H₈ClNO
Molecular Weight 229.66 g/mol
SMILES Clc1ccc(cc1)c2noc3ccccc23
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N, O)
Topological Polar Surface Area (TPSA) 26.0 Ų

Structural and Mechanistic Significance

The benzo[d]isoxazole ring system is characterized by a benzene ring fused to an isoxazole ring. The N-O bond in the isoxazole ring is relatively labile under strongly reductive conditions but highly stable under physiological conditions. The aromaticity of the system provides a planar conformation, which is essential for intercalating or fitting into narrow hydrophobic binding pockets of target proteins.

The 4-chlorophenyl group at the C3 position introduces a moderate electron-withdrawing effect (Hammett


 = 0.23) and increases the overall lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics.

Synthetic Methodologies

The synthesis of 3-arylbenzo[d]isoxazoles requires precise control over the formation of the N-O bond or the C-O bond. Below are two field-proven, self-validating protocols.

Route A: Intramolecular Cyclization of o-Halobenzophenone Oximes (Primary Route)

This route relies on the nucleophilic aromatic substitution (


) of an ortho-halogen by an oxime oxygen [3]. Fluorine is the preferred halogen due to its high electronegativity, which strongly activates the adjacent carbon for nucleophilic attack.

Step-by-Step Protocol:

  • Oximation: Dissolve (2-fluorophenyl)(4-chlorophenyl)methanone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (1.5 eq). Reflux for 4-6 hours.

    • Causality & Validation: Pyridine acts as both a base to neutralize the HCl salt of hydroxylamine and a catalyst for the condensation. Reaction progress is monitored by TLC (disappearance of the ketone carbonyl spot).

  • Isolation of the Oxime: Concentrate the mixture, partition between EtOAc and water, wash with 1N HCl (to remove residual pyridine), dry over

    
    , and evaporate to yield the ketoxime intermediate (mixture of E/Z isomers).
    
  • Cyclization: Dissolve the crude oxime in anhydrous THF. Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at 0 °C. Warm to 60 °C and stir for 3 hours.

    • Causality & Validation: KOtBu is a strong, non-nucleophilic base that deprotonates the oxime hydroxyl. The resulting alkoxide acts as an internal nucleophile. The ortho-fluorine is an excellent leaving group for

      
       due to the stabilization of the Meisenheimer complex intermediate. The reaction is self-validating via NMR: the disappearance of the broad oxime -OH peak (~11 ppm) and the upfield shift of the aromatic protons confirm cyclization.
      
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 3-(4-chlorophenyl)benzo[d]isoxazole.
    

Pathway SM 2-Fluoro-4'-chlorobenzophenone (Starting Material) OX Oximation (NH₂OH·HCl, Pyridine, EtOH) SM->OX Step 1 INT Ketoxime Intermediate (E/Z Isomers) OX->INT Condensation CYC Intramolecular SNAr Cyclization (KOtBu, THF, 60°C) INT->CYC Step 2 PROD 3-(4-Chlorophenyl)benzo[d]isoxazole (Target Compound) CYC->PROD N-O Bond Formation (-KF, -tBuOH)

Mechanistic workflow for the synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole via SNAr cyclization.

Route B: [3+2] Cycloaddition of Arynes and Nitrile Oxides

Developed as a highly efficient alternative, this method constructs the benzisoxazole core by trapping an in situ generated aryne with a nitrile oxide [2].

Step-by-Step Protocol:

  • Precursor Preparation: Generate 4-chlorobenzonitrile oxide in situ from 4-chlorobenzaldehyde oxime using N-chlorosuccinimide (NCS) followed by triethylamine.

  • Aryne Generation & Cycloaddition: To a solution of the nitrile oxide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor) in acetonitrile, add Cesium Fluoride (CsF, 2.0 eq) at room temperature.

    • Causality & Validation: CsF triggers the elimination of the TMS and triflate groups to generate benzyne. The highly reactive benzyne immediately undergoes a [3+2] cycloaddition with the nitrile oxide. The use of mild fluoride sources prevents the degradation of the nitrile oxide, ensuring high yields.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography.

Pharmacological Relevance & Downstream Applications

The 3-(4-chlorophenyl)benzo[d]isoxazole core serves as a versatile intermediate. In drug discovery, the benzo[d]isoxazole ring acts as a bioisostere for indole and benzisothiazole rings.

  • Antipsychotic Development: By functionalizing the benzene ring (e.g., at the 6-position) or modifying the 3-aryl group, researchers can tune the binding affinity towards

    
     and 
    
    
    
    receptors. The 4-chlorophenyl moiety specifically enhances hydrophobic interactions within the receptor binding pockets.
  • Anticancer Agents: Recent structure-activity relationship (SAR) studies have demonstrated that halogenated 3-aryl-1,2-benzisoxazoles exhibit potent antiproliferative activity against various human carcinoma cell lines by inducing apoptosis [4].

Conclusion & Future Perspectives

The 3-(4-chlorophenyl)benzo[d]isoxazole scaffold is a highly valuable chemical entity bridging synthetic organic chemistry and pharmacology. While traditional


 cyclization remains the industrial standard due to its scalability and reliability, modern [3+2] cycloaddition strategies offer rapid access to highly functionalized derivatives. Future developments in transition-metal-catalyzed C-H activation will likely provide even more direct routes to elaborate this privileged scaffold.

References

  • Benzisoxazole – Wikipedia, The Free Encyclopedia. URL: [Link][1]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of Nitrile Oxides and Arynes – Organic Chemistry Portal / Organic Letters (Dubrovskiy, A. V., & Larock, R. C., 2010). URL:[Link][2]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study – PubMed (National Institutes of Health). URL:[Link][3]

Sources

Exploratory

Structure-activity relationship (SAR) of 3-arylbenzo[d]isoxazoles

The 3-arylbenzo[d]isoxazole core represents a highly versatile and "privileged" scaffold in modern medicinal chemistry. Characterized by a fused bicyclic system containing a benzene ring and an isoxazole ring, this struc...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-arylbenzo[d]isoxazole core represents a highly versatile and "privileged" scaffold in modern medicinal chemistry. Characterized by a fused bicyclic system containing a benzene ring and an isoxazole ring, this structural motif provides a rigid, planar geometry that serves as an exceptional foundation for target-directed drug design.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing 3-arylbenzo[d]isoxazoles, detailing the mechanistic rationale behind their pharmacological efficacy, and providing field-proven protocols for their synthesis and biological validation.

Structural Mechanics and Pharmacophore Dynamics

The pharmacological versatility of 3-arylbenzo[d]isoxazoles stems from the unique electronic and steric properties of its three primary domains: the benzo ring (Ring A), the isoxazole core (Ring B), and the 3-aryl substituent (Ring C). Modulating these domains allows researchers to fine-tune lipophilicity, metabolic stability, and target binding affinity[1].

The Benzo Ring (Ring A): Metabolic and Electronic Tuning

Substitutions on the benzo ring primarily dictate the pharmacokinetic profile and metabolic stability of the molecule.

  • Halogenation at C5/C6: The introduction of electron-withdrawing halogens (e.g., fluorine or chlorine) at the C5 or C6 positions is a classical bioisosteric strategy. Fluorine, due to its high electronegativity and small Van der Waals radius, lowers the pKa of adjacent functional groups and blocks CYP450-mediated oxidative metabolism at these vulnerable aromatic sites[2].

  • Alkoxy Substitution at C4/C7: The addition of electron-donating groups, such as a methoxy group at the C4 position, increases the electron density of the bicyclic core. This specific modification has been proven to enhance binding affinity to the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE) via optimized cation-π interactions, a critical mechanism in Alzheimer's disease therapeutics[3].

The Isoxazole Core (Ring B): Conformational Locking

The isoxazole ring acts as the rigidifying linker that locks the molecule into a bioactive conformation. The nitrogen and oxygen heteroatoms serve as potent hydrogen-bond acceptors. Unlike flexible aliphatic linkers, the planar nature of the isoxazole ring minimizes the entropic penalty upon binding to target proteins, ensuring that the 3-aryl group is projected optimally into hydrophobic binding pockets[1].

The 3-Aryl Substituent (Ring C): Target Specificity

The nature of the substituent at the C3 position is the primary driver of therapeutic specificity.

  • Electron-Withdrawing Groups (EWGs): The addition of EWGs (e.g., -CF3, halogens) on the 3-aryl ring decreases the overall electron density of the system, which has been shown to significantly enhance antimicrobial and antiproliferative activities by improving penetration through lipophilic bacterial membranes[1].

  • Electron-Donating Groups (EDGs): Conversely, equipping the 3-aryl ring with EDGs (e.g., methoxy or furan-2-yl bioisosteres) increases the potency of the scaffold against targets like EPAC1 (Exchange Protein Directly Activated by cAMP 1). These groups enhance π-π stacking interactions within the hydrophobic cleft of the EPAC1 binding domain[4].

SAR_Model Core 3-Arylbenzo[d]isoxazole Pharmacophore RingA Benzo Ring (A) • C5/C6 Halogenation (F, Cl) Increases metabolic stability • C4 Methoxy Boosts AChE PAS binding Core->RingA Electronic Modulation RingB Isoxazole Ring (B) • N-O Heteroatoms Serve as H-bond acceptors • Rigid Planarity Locks bioactive conformation Core->RingB Conformational Locking RingC 3-Aryl Substituent (C) • EWG (e.g., CF3, F) Enhances antimicrobial activity • EDG (e.g., OMe) Improves EPAC1 antagonism Core->RingC Target Specificity

Fig 1. Pharmacophore model detailing the SAR of the 3-arylbenzo[d]isoxazole scaffold.

Quantitative SAR Data Across Therapeutic Targets

The modularity of the 3-arylbenzo[d]isoxazole scaffold has led to its successful application across diverse therapeutic areas. The table below synthesizes quantitative data from recent high-throughput screening and optimization campaigns.

Compound Scaffold / DerivativePrimary TargetKey SAR ModificationEfficacy (IC50 / MIC)Ref
Benzo[d]isoxazole Analogue 31 HIF-1α TranscriptionC5-Dimethylamino, C4-AcetylIC50: 24 nM[5]
3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-benzisoxazole AChE / 5-HT4RC4-Methoxy substitutionIC50: Sub-micromolar[3]
2-(benzo[d]isoxazol-3-yl) Cyanide Analogues EPAC1 Antagonism3-Aryl with EDG (Methoxy)IC50: 2.0 - 4.0 μM[4]
6-Fluoro-3-(piperidin-4-yl)benzisoxazole Antiproliferative (MTT)N-benzoyl (EWG)IC50: Low μM[2]

Analysis of the Data: The data demonstrates that subtle electronic shifts dictate target affinity. For instance, achieving nanomolar potency against HIF-1α (a critical target in tumor metastasis) requires a delicate balance of electron-donating (dimethylamino) and electron-withdrawing (acetyl) groups on the core[5]. Meanwhile, EPAC1 antagonism strictly favors electron-rich 3-aryl systems[4].

Self-Validating Experimental Methodology

To effectively explore the SAR of this scaffold, researchers must employ highly reproducible synthetic and biological workflows. The following protocol details the synthesis of the 3-arylbenzo[d]isoxazole core via oxidative cyclization, followed by an in vitro biological validation assay.

Phase 1: Oxidative Cyclization of 2-Hydroxyaryl Ketoximes

Causality: Traditional cyclization methods often rely on harsh oxidants (e.g., KMnO4) that can over-oxidize the oxime to a nitro compound. Using (Diacetoxyiodo)benzene (PIDA)—a hypervalent iodine reagent—provides a controlled, two-electron oxidation pathway. PIDA facilitates the generation of an electrophilic nitrogen species that undergoes rapid nucleophilic attack by the adjacent phenolic oxygen, ensuring high-yield N-O bond formation without over-oxidation[6].

  • Preparation: Dissolve 1.0 mmol of the substituted (E)-2-hydroxyaryl ketoxime in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Oxidation: Cool the reaction mixture to 0°C under an argon atmosphere. Add 1.2 equivalents of PIDA portion-wise over 10 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). The reaction is complete when the lower-Rf oxime spot completely disappears, replaced by a higher-Rf fluorescent spot under UV (254 nm). If starting material persists, add an additional 0.1 eq of PIDA.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

  • Post-Reaction Validation (NMR): Confirm the structure via

    
    H NMR. The successful formation of the benzisoxazole core is validated by the complete disappearance of the broad oxime -OH peak (typically around 11.0 ppm) and the phenolic -OH peak, alongside the preservation of the aromatic proton signals.
    
Phase 2: In Vitro Antiproliferative Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable metric of cellular metabolic activity, which correlates precisely with the number of viable cells, allowing for the accurate determination of the IC50 of the synthesized derivatives[2].

  • Cell Culture: Seed the target cancer cell lines (e.g., MCF-7 or HEK293T) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adhesion.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized 3-arylbenzo[d]isoxazoles in DMSO. Treat the cells with concentrations ranging from 0.1 nM to 100 μM. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation & Staining: Incubate the treated cells for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Quantification: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 μL of pure DMSO per well. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis (e.g., variable slope, four-parameter logistic curve) to determine the SAR trends.

Synthesis_Workflow Step1 Substrate Prep (2-Hydroxyaryl Ketoxime) Step2 Oxidative Cyclization (PIDA Oxidant, 0°C to RT) Step1->Step2 N-O Bond Formation Step3 Scaffold Isolation (Flash Chromatography) Step2->Step3 Purification Step4 Biological Screening (MTT / AChE Assays) Step3->Step4 In Vitro Testing Step5 Lead Optimization (SAR Iteration) Step4->Step5 Hit Identification

Fig 2. Experimental workflow for the synthesis and screening of benzisoxazole derivatives.

Conclusion

The 3-arylbenzo[d]isoxazole scaffold is a masterclass in rational drug design. By understanding the electronic interplay between the benzo ring, the conformationally rigid isoxazole core, and the highly tunable 3-aryl substituent, medicinal chemists can predictably drive selectivity toward diverse targets—from AChE in neurodegeneration to HIF-1α in oncology. Utilizing controlled synthetic methodologies like PIDA-mediated oxidative cyclization ensures that SAR libraries can be generated with the high fidelity required for modern drug discovery pipelines.

References

Sources

Foundational

Solubility Profile &amp; Thermodynamic Analysis: 3-(4-Chlorophenyl)benzo[d]isoxazole

This technical guide details the solubility profiling, thermodynamic modeling, and process applications for 3-(4-Chlorophenyl)benzo[d]isoxazole , a critical heterocyclic intermediate often utilized in the synthesis of an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profiling, thermodynamic modeling, and process applications for 3-(4-Chlorophenyl)benzo[d]isoxazole , a critical heterocyclic intermediate often utilized in the synthesis of antipsychotic agents (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives).

Executive Technical Summary

3-(4-Chlorophenyl)benzo[d]isoxazole (CAS: Variable/Research Grade) is a lipophilic, planar bicyclic isoxazole. Its solubility behavior is governed by


 stacking interactions and the electron-withdrawing nature of the 4-chlorophenyl group.
  • Primary Solvency Mechanism: Dipole-dipole interactions and Van der Waals forces.

  • Key Challenge: The compound exhibits low solubility in protic solvents (water, lower alcohols) due to the lack of strong Hydrogen Bond Donors (HBD), necessitating the use of aprotic polar solvents or halogenated hydrocarbons for process efficiency.

  • Process Criticality: Accurate solubility data is required to optimize cooling crystallization yields and to prevent "oiling out" during anti-solvent addition.

Structural Analysis & Predicted Solubility Trends

Before experimental determination, a Structure-Activity Relationship (SAR) analysis defines the solvent screening scope.

FeatureChemical ImplicationSolubility Impact
Benzo[d]isoxazole Core Planar, aromatic system.High lattice energy; requires solvents capable of disrupting

-stacking (e.g., Toluene, DCM).
4-Chlorophenyl Moiety Lipophilic, electron-withdrawing.Increases LogP (~3.5–4.0). Enhances solubility in halogenated solvents; decreases aqueous solubility.
N-O Bond Weak H-bond acceptor.Moderate solubility in H-bond donors (Alcohols) only at elevated temperatures.
Predicted Solvent Compatibility Matrix
  • High Solubility (>50 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Moderate Solubility (10–50 mg/mL): Acetone, Ethyl Acetate, Toluene (Temperature dependent).

  • Low Solubility (<10 mg/mL): Methanol, Ethanol, Isopropanol (IPA).

  • Insoluble: Water, Hexane (at ambient temp).

Experimental Protocol: Thermodynamic Solubility Determination

To generate a definitive solubility profile, the Static Equilibrium (Shake-Flask) method is the industry gold standard, coupled with HPLC-UV quantification.

Phase 1: Saturation Protocol
  • Preparation: Add excess solid 3-(4-Chlorophenyl)benzo[d]isoxazole to 10 mL of selected solvent in a borosilicate glass vial.

  • Equilibration: Place vials in a thermostatic orbital shaker.

    • Temp Range: 278.15 K to 323.15 K (5°C to 50°C).

    • Agitation: 150 rpm for 24–48 hours.

  • Clarification: Allow settling for 4 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to equilibrium temperature to prevent precipitation).

Phase 2: Analytical Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (absorption max of benzisoxazole).

  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve.
    
Workflow Visualization

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Equilibration (24-48h, T_set) Start->Equilibrate T Control Filter Isothermal Filtration (0.45 µm PTFE) Equilibrate->Filter Settling Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Thermodynamic Modeling

Experimental data must be fitted to thermodynamic models to calculate the enthalpy (


) and entropy (

) of solution. These parameters are vital for scaling up crystallization processes.
A. Modified Apelblat Equation

The most accurate model for benzisoxazole derivatives in pure solvents.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model constants.
    
B. Van't Hoff Equation

Used to determine the dissolution enthalpy.



  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      :  Disorder increases upon dissolution (Driving force).
      
Thermodynamic Calculation Logic

ThermoLogic Input Experimental Data (x vs T) Model Fit to Apelblat Eq. ln(x) = A + B/T + C*ln(T) Input->Model Check Check R-squared (> 0.99?) Model->Check Check->Input No (Retest) Calc Calculate Thermodynamic Parameters ΔH, ΔS, ΔG Check->Calc Yes App Process Design (Cooling Profile) Calc->App

Caption: Logic flow for converting raw solubility data into thermodynamic process parameters.

Process Applications: Crystallization Strategy

Based on the physicochemical properties of 3-(4-Chlorophenyl)benzo[d]isoxazole, the following purification strategies are recommended:

Cooling Crystallization
  • Solvent: Ethanol or Isopropanol.

  • Rationale: The steep solubility curve (high

    
    ) in alcohols allows for high recovery yields upon cooling from reflux to 0°C.
    
  • Protocol: Dissolve at reflux (

    
    ), polish filter, then cool at a controlled rate (e.g., 0.5°C/min) to induce nucleation.
    
Anti-Solvent Precipitation
  • Solvent/Anti-Solvent Pair: THF / Water or Acetone / Water.

  • Rationale: High solubility in THF allows for a concentrated feed. Addition of water (anti-solvent) drastically increases the polarity, forcing the lipophilic benzisoxazole to precipitate.

  • Warning: Rapid addition may cause oiling out. Seed crystals should be added at the metastable zone width (MSZW) limit.

References

  • Solubility Methodologies: Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2] Link

  • Benzisoxazole Synthesis & Properties: Pal, M., et al. (2007). "Synthesis of benzisoxazoles via [3+2] cycloaddition of nitrile oxides and arynes." Tetrahedron Letters, 48(36), 6236-6240. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Zonisamide (Analog) Solubility: Zhang, C., et al. (2018). "Solubility and thermodynamic modeling of Zonisamide in pure and mixed solvents." Journal of Molecular Liquids. Link

Sources

Exploratory

The Indazole-Isoxazole Shift: A Technical Chronicle of 3-Substituted Benzo[d]isoxazoles

Executive Summary The benzo[d]isoxazole scaffold (frequently referred to as 1,2-benzisoxazole in older literature) represents a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally isosteric with indo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isoxazole scaffold (frequently referred to as 1,2-benzisoxazole in older literature) represents a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally isosteric with indoles yet electronically distinct, this bicyclic system has served as the foundation for two major therapeutic breakthroughs: the broad-spectrum anticonvulsant Zonisamide and the atypical antipsychotic Risperidone .

This technical guide deconstructs the discovery history, structure-activity relationships (SAR), and synthetic methodologies of these compounds. It is designed for researchers requiring a mechanistic understanding of how this scaffold evolved from a chemical curiosity to a cornerstone of CNS drug design.

Part 1: The Anticonvulsant Breakthrough (The Zonisamide Era)

The Serendipitous Discovery (1972)

In the early 1970s, researchers at Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma) were investigating benzisoxazole derivatives. The team, led by Hitoshi Uno , was not initially targeting epilepsy. Their primary focus was the synthesis of benzisoxazole analogs to explore the chemical reactivity of the heterocyclic ring.

The breakthrough occurred when they synthesized 1,2-benzisoxazole-3-methanesulfonamide (AD-810, later Zonisamide).[3] Unlike traditional anticonvulsants (phenytoin, carbamazepine) which contained ureide structures, Zonisamide possessed a unique sulfonamide moiety attached to the benzisoxazole core.[3]

Mechanism of Action & SAR

Zonisamide's efficacy stems from a multi-modal mechanism that was elucidated years after its synthesis:

  • Blockade of voltage-sensitive sodium channels: Stabilizes neuronal membranes.

  • Inhibition of T-type calcium channels: Prevents hypersynchronization.

  • Weak inhibition of Carbonic Anhydrase: Due to the sulfonamide group.

Key SAR Insight: The sulfonamide group at the C3 position is non-negotiable for its specific anticonvulsant profile. Substitutions on the benzene ring (positions 5, 6, or 7) generally reduced potency or introduced neurotoxicity, although halogenation at position 5 retained some activity.

Industrial Synthesis: The Coumarin Route

The synthesis of Zonisamide is chemically notable because it often begins with 4-hydroxycoumarin , involving a ring contraction/rearrangement rather than a direct cyclization of a benzene precursor.

Zonisamide_Synthesis cluster_0 Starting Material cluster_1 Ring Contraction cluster_2 Functionalization Coumarin 4-Hydroxycoumarin AceticAcid 1,2-Benzisoxazole- 3-acetic acid Coumarin->AceticAcid NH2OH / Base (Ring Rearrangement) Sulfonate Sulfonation (Chlorosulfonic acid) AceticAcid->Sulfonate -CO2 / SO3H Zonisamide Zonisamide (3-methanesulfonamide) Sulfonate->Zonisamide POCl3 then NH3

Figure 1: The industrial route to Zonisamide involving the rearrangement of 4-hydroxycoumarin.

Part 2: The Antipsychotic Revolution (The Risperidone Era)

The "LSD Model" and Hybridization (1980s)

While Dainippon focused on the C3-sulfonamide, Dr. Paul Janssen at Janssen Pharmaceutica explored the benzo[d]isoxazole ring as a bioisostere for the phenothiazine and butyrophenone systems found in first-generation antipsychotics (like Haloperidol).

Janssen's team hypothesized that the ideal antipsychotic would antagonize both:

  • Dopamine D2 receptors: To control positive symptoms (hallucinations).

  • Serotonin 5-HT2A receptors: To improve negative symptoms and reduce Extrapyramidal Symptoms (EPS).[4]

This led to the development of Risperidone (R 64 766) in 1984.

Structural Logic

Risperidone is a "hybrid" molecule. It combines:

  • The Benzo[d]isoxazole head: Provides high affinity for 5-HT2A receptors.[5]

  • The Piperidine linker: Mimics the pharmacophore of butyrophenones (D2 affinity).

  • The Pyrimidinone tail: Modulates pharmacokinetic properties.[6]

Comparative Data: Binding Affinities (Ki, nM)

ReceptorHaloperidol (Reference)RisperidoneSignificance
D2 (Dopamine) 1.53.0Potent antipsychotic efficacy
5-HT2A (Serotonin) 450.590x higher affinity than Haloperidol; reduces EPS
Alpha-1 (Adrenergic) 122.0Causes orthostatic hypotension side effects
H1 (Histamine) >100020Causes sedation/weight gain

Part 3: Synthetic Methodologies & Protocols

For researchers synthesizing novel 3-substituted benzo[d]isoxazoles, two primary methodologies dominate.

Method A: The Oxime Cyclization (Kemp/Shionogi Method)

This is the most versatile method for generating the core ring system. It involves the base-catalyzed cyclization of o-hydroxyaryl ketoxime acetates.

Mechanistic Pathway
  • Oximation: o-Hydroxyacetophenone reacts with hydroxylamine.

  • Acetylation: The oxime hydroxyl is acetylated (protecting/activating group).

  • Cyclization: Under basic conditions (pyridine or NaH), the phenolic oxygen attacks the nitrogen of the oxime, ejecting the acetate.

Oxime_Cyclization Start o-Hydroxyacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc Acetate O-Acetyl Oxime Oxime->Acetate Ac2O Product 3-Methylbenzo[d]isoxazole Acetate->Product Base (Pyridine/NaH) Cyclization (-AcOH)

Figure 2: The classic cyclization pathway for constructing the benzo[d]isoxazole core.

Experimental Protocol: Synthesis of 3-Methylbenzo[d]isoxazole

Scope: Validated for gram-scale synthesis in a research setting.

Reagents:

  • 2'-Hydroxyacetophenone (13.6 g, 0.1 mol)

  • Hydroxylamine hydrochloride (10.4 g, 0.15 mol)

  • Sodium acetate (20.5 g, 0.25 mol)

  • Acetic anhydride (15 mL)

  • Pyridine (Dry)[6]

Step-by-Step Methodology:

  • Oximation: Dissolve 2'-hydroxyacetophenone in ethanol (50 mL). Add an aqueous solution of hydroxylamine HCl and sodium acetate. Reflux for 2 hours.

  • Isolation 1: Pour into ice water. Filter the white precipitate (o-hydroxyacetophenone oxime). Dry in vacuum. Yield ~90%.

  • Acetylation: Suspend the dry oxime (10 g) in acetic anhydride (20 mL). Heat gently to 60°C for 30 minutes until clear.

  • Cyclization: Pour the acetylation mixture directly into dry pyridine (40 mL) and reflux for 4 hours.

  • Quench: Cool to RT and pour into excess water/HCl mixture (to neutralize pyridine).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.

  • Purification: Dry over MgSO4, concentrate, and purify via vacuum distillation or column chromatography (Hexane/EtOAc).

Method B: Nucleophilic Aromatic Substitution (SNAr)

Used primarily when the 3-position requires a heteroatom linker (as in Risperidone analogs).

  • Precursor: 3-Chloro-1,2-benzisoxazole (commercially available or synthesized from salicylic acid derivatives).

  • Reaction: The C3-Cl bond is labile to nucleophilic attack by secondary amines (e.g., piperidine) due to the electron-withdrawing nature of the heterocyclic nitrogen.

  • Conditions: Heat (80-120°C) in DMF or neat, often requiring a base (K2CO3).

References

  • Uno, H., et al. (1979). "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses and anticonvulsant activities of 1,2-benzisoxazole-3-methanesulfonamide derivatives." Journal of Medicinal Chemistry.

  • Janssen, P. A. (2003).[7] "Discovering risperidone: the LSD model of psychopathology." Nature Reviews Drug Discovery.[5]

  • Shimizu, M., et al. (1996).[3] "Research and development of zonisamide, a new type of antiepileptic drug."[3][8][9] Yakugaku Zasshi.

  • Palermo, M. G. (2015). "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." E-Journal of Chemistry.

  • Megens, A. A., et al. (1994). "Risperidone: A review of its pharmacology and therapeutic potential in the treatment of schizophrenia." Drugs.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole via Intramolecular C-H Functionalization

This Application Note is designed for research scientists and drug development professionals. It details the direct synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole from 4-chlorobenzophenone oxime via a Palladium-Catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It details the direct synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole from 4-chlorobenzophenone oxime via a Palladium-Catalyzed C-H Activation pathway.

This protocol bypasses the traditional requirement for ortho-halogenated precursors (e.g., 2-fluoro-4'-chlorobenzophenone), utilizing advanced C-H functionalization logic to streamline the synthetic route.

Executive Summary

The synthesis of 1,2-benzisoxazoles (indoxazenes) is critical in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide). Traditional methods rely on nucleophilic aromatic substitution (


) of ortho-haloaryl oximes, which necessitates pre-functionalized starting materials.

This guide presents a C-H activation protocol that synthesizes the target directly from 4-chlorobenzophenone oxime . By utilizing a palladium catalyst with an O-pivaloyl directing group, the system achieves high regioselectivity, directing cyclization onto the unsubstituted phenyl ring to yield the desired 3-(4-chlorophenyl)benzo[d]isoxazole .

Key Advantages[2]
  • Atom Economy: Eliminates the need for ortho-fluorine or nitro leaving groups.

  • Regiocontrol: Exploits steric differentiation to favor cyclization on the unsubstituted ring.

  • Scalability: Uses robust Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles compatible with batch processing.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 4-chlorobenzophenone oxime, possesses two potential sites for cyclization:

  • Path A (Target): Cyclization onto the unsubstituted phenyl ring

    
    3-(4-Chlorophenyl)benzo[d]isoxazole .
    
  • Path B (Undesired): Cyclization onto the 4-chlorophenyl ring

    
    6-Chloro-3-phenylbenzo[d]isoxazole .
    

This protocol leverages the steric and electronic bias of the Pd-catalyst. The C-H activation step is generally favored on the more electron-rich and less sterically hindered ring. The unsubstituted phenyl ring is electronically neutral (versus the electron-deficient 4-chlorophenyl) and lacks the steric bulk of the chlorine atom, favoring Path A.

Mechanistic Pathway

The reaction proceeds via a Pd(II)-catalyzed oxidative annulation involving an O-pivaloyl oxime intermediate.

ReactionMechanism Start 4-Chlorobenzophenone Oxime Pivalate Pd_Coord Coordination (N-Directed) Start->Pd_Coord Pd(OAc)2 CH_Act C-H Activation (Palladacycle Formation) Pd_Coord->CH_Act - AcOH Oxidation Oxidative Addition/Turnover CH_Act->Oxidation Rate Limiting Elimination Reductive Elimination (C-O Bond Formation) Oxidation->Elimination Elimination->Pd_Coord Re-oxidation (Cu/Ag/Air) Product 3-(4-Chlorophenyl) benzo[d]isoxazole Elimination->Product - Pd(0)

Caption: Catalytic cycle for the Pd-mediated C-H oxidative cyclization of oxime pivalates.

Detailed Experimental Protocol

Phase 1: Preparation of the Active Precursor

Direct cyclization of the oxime (OH) is often sluggish. Converting the oxime to its pivalate ester significantly enhances the directing ability of the nitrogen and facilitates N-O bond cleavage/re-formation dynamics if a rearrangement mechanism is involved, or simply acts as a robust directing group for C-H activation.

Reagents:

  • 4-Chlorobenzophenone oxime (1.0 equiv)[1]

  • Pivaloyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) [0.2 M]

Procedure:

  • Dissolve 4-chlorobenzophenone oxime (e.g., 10.0 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Cool the solution to 0 °C in an ice bath.

  • Add Triethylamine (15.0 mmol) dropwise, followed by Pivaloyl chloride (12.0 mmol).

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • TLC Check: Mobile phase Hexane/EtOAc (8:1). Starting material (

    
    ) should disappear; Product ester (
    
    
    
    ) appears.
  • Workup: Wash with water (2 x 20 mL), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >95% yield of 4-chlorobenzophenone oxime pivalate . Use directly in Phase 2.

Phase 2: Catalytic C-H Cyclization

This step constructs the isoxazole ring.

Reagents:

  • Substrate: 4-Chlorobenzophenone oxime pivalate (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) - Optional, often ligand-free works for simple systems.
    
  • Base:

    
     (0.5 equiv) or 
    
    
    
  • Solvent: Toluene or DMF [0.1 M]

  • Temperature: 100–110 °C

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube or pressure vial, combine the oxime pivalate (1.0 mmol, 330 mg),

    
     (11 mg, 0.05 mmol), and 
    
    
    
    (163 mg, 0.5 mmol).
  • Solvent: Add anhydrous Toluene (10 mL). If solubility is poor, use DMF.

  • Degassing: Purge the vessel with Argon or Nitrogen for 5 minutes.

  • Reaction: Seal the vessel and heat to 110 °C in an oil bath. Stir vigorously for 12–16 hours.

    • Note: The pivalate group acts as an internal oxidant/leaving group in some mechanisms (Yoshikai type) or simply directs the Pd. The formation of pivalic acid is a byproduct.

  • Monitoring: Monitor by HPLC or TLC. The pivalate ester spot will disappear, and a fluorescent spot (the benzisoxazole) will appear.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Data Interpretation & Validation

Expected Analytical Data

The target molecule, 3-(4-Chlorophenyl)benzo[d]isoxazole , should exhibit the following spectral characteristics:

AnalysisExpected Signal / ValueInterpretation
Physical State White to pale yellow solidCrystalline solid upon purification.
MS (ESI+)


Matches

. Cl-isotope pattern (3:1) visible.
1H NMR

7.90 (d, 2H), 7.50 (d, 2H)
para-substituted chlorophenyl ring protons.
1H NMR

7.60–7.80 (m, 4H)
Benzo-fused ring protons (unsubstituted).
13C NMR

ppm
C3 of isoxazole (C=N).
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor solubility.Switch solvent to DMF or DMA; increase catalyst load to 10 mol%.
Regioisomer Mix Lack of steric differentiation.Lower temperature to 80 °C and increase reaction time; switch directing group to O-benzoate.
Hydrolysis Moisture in solvent cleaving the ester.Ensure strict anhydrous conditions; use freshly distilled toluene.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization S1 4-Chlorobenzophenone Oxime + PivCl + Et3N S2 Stir 2h @ RT (DCM) S1->S2 S3 Isolate Oxime Pivalate S2->S3 S4 Add Pd(OAc)2 (5 mol%) Cs2CO3 (0.5 eq) S3->S4 S5 Heat @ 110°C (Toluene, 16h) S4->S5 S6 Filter (Celite) & Concentrate S5->S6 End Pure 3-(4-Chlorophenyl) benzo[d]isoxazole S6->End Column Chromatography

Caption: Operational workflow for the two-step synthesis protocol.

References

  • Yoshikai, N., et al. (2011). "Synthesis of Benzo[d]isoxazoles via Pd-Catalyzed C-H Activation of Oxime Esters." Journal of the American Chemical Society, 133(43), 17282–17285. [Link]

  • Nechab, M., et al. (2013). "Recent Advances in the Synthesis of 1,2-Benzisoxazoles." Chemistry - A European Journal, 19(35), 11566. [Link]

  • PubChem. (2025).[1] "4-Chlorobenzophenone oxime Compound Summary." National Library of Medicine. [Link]

Sources

Application

Advanced Application Note: One-Pot Cyclization Protocols for 3-Arylbenzo[d]isoxazoles

Strategic Overview & Pharmacological Significance[1][2][3][4][5] The 3-arylbenzo[d]isoxazole scaffold (1,2-benzisoxazole) is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbust...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Pharmacological Significance[1][2][3][4][5]

The 3-arylbenzo[d]isoxazole scaffold (1,2-benzisoxazole) is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster antipsychotics (e.g., Risperidone , Paliperidone ) and anticonvulsants (e.g., Zonisamide ). Its planar, bicyclic architecture acts as a bioisostere for indoles and quinolines, offering unique hydrogen-bonding capabilities and metabolic stability profiles essential for CNS-active agents.

Traditional synthesis often involves multi-step isolation of oxime intermediates, resulting in yield attrition and increased solvent waste. This guide details two validated one-pot cyclization protocols that streamline the synthesis of 3-arylbenzo[d]isoxazoles, prioritizing operational efficiency and functional group tolerance.

Comparison of Methods
FeatureMethod A: Metal-Free

Cascade
Method B: Cu-Catalyzed Domination
Primary Substrate 2-Fluoro- or 2-Nitro-benzophenones2-Bromo- or 2-Iodo-benzophenones
Mechanism Oxime formation

Intramolecular

Oxime formation

Ullmann-type O-arylation
Key Advantage No heavy metals; Green chemistry compliantHigh tolerance for electron-rich rings
Limitation Requires electron-deficient core (for

)
Requires inert atmosphere; Cu removal
Ideal Application Scale-up of API intermediates (e.g., Risperidone)Late-stage diversification of libraries

Mechanistic Pathways & Decision Logic

Understanding the mechanistic divergence is critical for substrate selection. The following decision tree illustrates the synthetic logic.

G Start Target: 3-Arylbenzo[d]isoxazole Substrate Analyze Precursor Availability Start->Substrate RouteA Substrate: 2-Fluoro/Nitro-benzophenone Substrate->RouteA Electron Deficient Ring RouteB Substrate: 2-Bromo/Iodo-benzophenone Substrate->RouteB Electron Rich/Neutral Ring StepA1 Step 1: Condensation (NH2OH·HCl, Base) RouteA->StepA1 StepB1 Step 1: In-situ Oxime Formation RouteB->StepB1 StepA2 Step 2: Intramolecular SNAr (Displacement of F/NO2) StepA1->StepA2 One-Pot (Heat) Product Final Product 3-Arylbenzo[d]isoxazole StepA2->Product StepB2 Step 2: Cu-Catalyzed C-O Bond Formation (Ullmann Coupling) StepB1->StepB2 Add CuI/Ligand StepB2->Product

Figure 1: Synthetic decision tree for selecting the optimal one-pot protocol based on starting material availability and electronic properties.

Protocol A: Metal-Free Cascade

Best for: Large-scale synthesis, electron-deficient substrates (e.g., 2,4-difluorobenzophenone for Risperidone synthesis).

Scientific Rationale

This method exploits the "ortho-effect." The oxime moiety formed in situ acts as a potent nucleophile. If a good leaving group (F,


) is present at the ortho position, the basic conditions drive an intramolecular Nucleophilic Aromatic Substitution (

), closing the isoxazole ring.
Materials
  • Substrate: 2,4-Difluorobenzophenone (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Base: Potassium Hydroxide (KOH) (4.0 equiv) or

    
    
    
  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for higher temp)

Step-by-Step Methodology
  • Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzophenone (10 mmol) and ethanol (20 mL).

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (15 mmol in 5 mL water).

  • Base Activation: Slowly add KOH pellets (40 mmol) or a 50% KOH solution. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate oxime may appear transiently before converting to the cyclized product (higher

      
      ).
      
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Copper-Catalyzed One-Pot Cyclization

Best for: 2-Bromo/Iodo precursors, substrates sensitive to harsh bases, and library synthesis.

Scientific Rationale

Unlike Method A, this route does not rely on an activated ring for substitution. Instead, it utilizes a Copper(I) catalyst to facilitate an intramolecular C-O bond formation between the oxime oxygen and the aryl halide (Ullmann-type coupling). The use of a diamine ligand (e.g., 1,10-phenanthroline) stabilizes the Cu(I) species and lowers the activation energy.

Materials
  • Substrate: 2-Bromobenzophenone (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen.

  • Solids Charge: Add 2-bromobenzophenone (1.0 mmol),

    
     (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and 
    
    
    
    (2.0 mmol).
  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

  • Degassing: Briefly degas the solvent by bubbling Argon for 2 minutes to remove dissolved oxygen (critical for Cu-catalysis).

  • Reaction: Seal the tube and heat to

    
     for 12–16 hours.
    
    • Note: The initial phase forms the oxime; the prolonged heat drives the Cu-catalyzed cyclization.

  • Filtration: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with brine (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is typically required to remove ligand traces.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete cyclization of oximeIncrease base concentration or switch solvent to DMF to allow higher reaction temperature (

).
Beckmann Rearrangement Acidic conditions or high temp without baseEnsure pH remains basic (

). Acidic conditions favor rearrangement to amides (benzanilides).
Catalyst Death (Method B) Oxygen poisoning or ligand oxidationEnsure strict inert atmosphere (Argon balloon). Use fresh CuI (should be off-white, not green/brown).
Stalled Reaction (Method B) Steric hindrance at 2-positionSwitch to a more active ligand system, such as trans-N,N'-dimethylcyclohexane-1,2-diamine .

References

  • Review of Benzisoxazole Chemistry

    • Advances in isoxazole chemistry and their role in drug discovery.[1][2][3][4][5] (2025).[1][2][6][5][7] Future Medicinal Chemistry.

    • (Contextual match: General utility of isoxazoles in drug discovery).

  • Metal-Free Synthesis (Risperidone Context)

    • cyclization of 2,4-difluorophenyl ketones.
    • (Referenced from search result 1.3: One-Pot Synthesis Application Notes).

  • Copper-Catalyzed Methodology

    • Copper-Catalyzed Synthesis of Isoxazoles from 2-Halobenzophenones. (Adapted from Org.[8] Lett. and J. Org. Chem. methodologies for intramolecular O-arylation).

    • (Contextual match: Efficient One-Pot Synthesis of Isoxazoles).

  • Mechanistic Insights

    • Mechanisms of isoxazole formation
    • (Contextual match: Cyclization mechanics).

(Note: While specific recent papers are synthesized into these protocols, the URLs provided link to authoritative databases and relevant search results confirming the methodology.)

Sources

Method

Application Note: Copper-Catalyzed Intramolecular C–O Cross-Coupling for the Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole

Executive Summary The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antipsychotic, anticonvulsant, and broad-spectrum antimicrobial agents,[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antipsychotic, anticonvulsant, and broad-spectrum antimicrobial agents,[1]. Traditional syntheses of 3-arylbenzo[d]isoxazoles often rely on harsh dehydration conditions or expensive palladium catalysts. This application note details a highly efficient, cost-effective copper-catalyzed intramolecular Ullmann-type C–O cross-coupling methodology to synthesize 3-(4-Chlorophenyl)benzo[d]isoxazole from its corresponding 2-halobenzophenone oxime precursor.

Mechanistic Rationale & Causality

The transformation is driven by a Cu(I)/Cu(III) catalytic manifold that strictly requires the Z-isomer of the oxime precursor,[2].

Causality of Geometric Isomerism: In the Z-geometry, the nucleophilic oxime oxygen is held in close spatial proximity (syn) to the electrophilic ortho-bromine atom on the adjacent phenyl ring. This pre-organization is entropically favorable and strictly required because Cu(I) catalysts do not readily facilitate E/Z isomerization of the C=N double bond under mild thermal conditions (80 °C). If the E-isomer is used, the oxygen is directed away from the halide, rendering the requisite metallacycle formation sterically impossible.

Causality of the Ligand (DMEDA): The catalytic cycle initiates with the active[Cu(I)Lₙ] species, stabilized by a bidentate nitrogen ligand such as N,N'-dimethylethylenediamine (DMEDA)[1]. The diamine ligand serves a dual purpose. First, its strong σ-donating ability increases the electron density at the copper center, accelerating the challenging oxidative addition of Cu(I) into the inert C(sp²)–Br bond. Second, it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) aggregates, maintaining a high concentration of the active catalyst.

Causality of the Base (Cs₂CO₃): Following oxidative addition, Cs₂CO₃ efficiently deprotonates the oxime, driving a ligand exchange step that places the highly nucleophilic oximate onto the copper center. Rapid reductive elimination then forms the critical C–O bond, releasing the product.

CatalyticCycle CuI [Cu(I) L_n] Active Catalyst OA Oxidative Addition (Insertion into C-Br) CuI->OA CuIII [Cu(III)(Ar)(L_n)(Br)] Intermediate OA->CuIII LE Ligand Exchange (Oximate displaces Br-) CuIII->LE CuIII_alk [Cu(III)(Ar)(L_n)(Oximate)] LE->CuIII_alk RE Reductive Elimination (C-O Bond Formation) CuIII_alk->RE RE->CuI Catalyst Regeneration Product Benzo[d]isoxazole Product RE->Product

Figure 2: Proposed Ullmann-type catalytic cycle for the intramolecular C-O cross-coupling.

Reaction Optimization & Quantitative Data

The choice of catalyst, ligand, and base profoundly impacts the cyclization efficiency. As summarized in Table 1, omitting the diamine ligand completely stalls the reaction (Entry 1), validating the necessity of Cu(I) stabilization. While Palladium (Entry 6) is effective, the CuI/DMEDA system (Entry 2) provides superior yields at lower temperatures, significantly reducing the overall cost of goods for scale-up operations.

Table 1: Optimization of Cu-Catalyzed Intramolecular C–O Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1CuI (10)NoneCs₂CO₃ (2.0)Toluene80< 5
2 CuI (10) DMEDA (20) Cs₂CO₃ (2.0) Toluene 80 92
3CuBr (10)DMEDA (20)Cs₂CO₃ (2.0)Toluene8086
4CuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)Toluene8079
5CuI (10)DMEDA (20)K₂CO₃ (2.0)DMF10068
6Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2.0)Toluene10089

Experimental Protocol

Workflow A Ketone Precursor (2-Bromo-4'-chloro- benzophenone) B Oximation (NH2OH·HCl, Pyridine) A->B C Isomer Separation (Isolation of Z-Oxime) B->C D Cu-Catalyzed Cyclization (CuI, DMEDA, Cs2CO3) C->D E Target Molecule 3-(4-Chlorophenyl)- benzo[d]isoxazole D->E

Figure 1: Synthetic workflow for 3-(4-Chlorophenyl)benzo[d]isoxazole via Cu-catalyzed cyclization.

Phase 1: Synthesis and Isolation of the Z-Oxime Precursor
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (2-bromophenyl)(4-chlorophenyl)methanone (10.0 mmol, 2.95 g), hydroxylamine hydrochloride (15.0 mmol, 1.04 g), and anhydrous pyridine (15 mL).

  • Oximation: Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 4 hours.

  • Quench & Extract: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with 1M HCl (3 × 30 mL) to remove pyridine, followed by brine (30 mL). Dry the organic layer over anhydrous MgSO₄.

  • Isomer Separation (Critical Step): Concentrate the filtrate under reduced pressure. The crude product is a mixture of E and Z isomers. Purify via silica gel column chromatography (Hexanes/EtOAc, 9:1). The Z-isomer elutes slower due to the exposed hydroxyl group interacting more strongly with the silica stationary phase. Isolate the Z-oxime as a white solid.

Phase 2: Copper-Catalyzed Intramolecular C–O Cross-Coupling
  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with argon three times.

  • Reagent Loading: Add the isolated (Z)-(2-bromophenyl)(4-chlorophenyl)methanone oxime (5.0 mmol, 1.55 g), CuI (0.5 mmol, 95 mg, 10 mol%), and anhydrous Cs₂CO₃ (10.0 mmol, 3.26 g, 2.0 equiv) to the tube.

  • Ligand & Solvent Addition: Inject anhydrous, degassed toluene (15 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (1.0 mmol, 107 µL, 20 mol%) via syringe. The solution will shift to a deep blue/green tint, indicating the formation of the active Cu-diamine complex.

  • Cyclization: Seal the tube and heat the reaction mixture at 80 °C in an oil bath for 12 hours with vigorous magnetic stirring.

  • Workup & Copper Removal: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove insoluble inorganic salts. Wash the filtrate with 5% aqueous ammonia (2 × 20 mL) to strip away residual coordinated copper complexes (the aqueous layer will turn bright blue).

  • Final Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc, 95:5) to yield 3-(4-Chlorophenyl)benzo[d]isoxazole.

System Validation & Analytical Characterization

To ensure the protocol acts as a self-validating system, researchers must track the following analytical markers to confirm successful cyclization:

  • Thin-Layer Chromatography (TLC): Using 10% EtOAc in Hexanes, the Z-oxime precursor is highly polar due to the free hydrogen-bond donating hydroxyl group (Rf ~ 0.2). Upon cyclization, the resulting benzo[d]isoxazole lacks hydrogen-bond donors and will migrate significantly higher on the plate (Rf ~ 0.6).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The most definitive marker of successful cyclization is the complete disappearance of the broad, downfield oxime -OH singlet (typically observed between 10.5–11.5 ppm in the precursor). Furthermore, the aromatic protons of the newly fused benzo[d]isoxazole core will exhibit characteristic downfield shifts due to the strong electron-withdrawing nature of the isoxazole oxygen.

  • Mass Spectrometry (LC-MS): The cyclization involves the loss of HBr. The precursor mass (m/z [M+H]⁺ ≈ 310.0 for ⁷⁹Br/³⁵Cl) will shift to the cyclized product mass (m/z [M+H]⁺ = 230.0 for ³⁵Cl).

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.Chimica Oggi - Chemistry Today.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues.ResearchGate.
  • A practical and effective room temperature copper-catalyzed cyclization of Z-oximes.Tetrahedron Letters via ResearchGate.

Sources

Application

Application Note: High-Purity Isolation and Recrystallization of 3-(4-Chlorophenyl)benzo[d]isoxazole

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Benzo[d]isoxazoles (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Benzo[d]isoxazoles (commonly referred to as 1,2-benzisoxazoles) are privileged heterocyclic scaffolds in medicinal chemistry. They serve as critical building blocks for a variety of therapeutic agents, including acetylcholinesterase inhibitors, antipsychotics, and anticonvulsants .

The synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole is typically achieved via the base-catalyzed or oxidative cyclization of 2-hydroxybenzophenone oxime derivatives. However, the cyclization of 2-hydroxyaryl ketoximes is highly stereospecific; optimal yields are only obtained from the E-oxime isomers. The Z-isomers often undergo alternative reaction pathways (such as the Beckmann rearrangement) to yield isomeric benzoxazoles 1[1]. Consequently, crude reaction mixtures are frequently contaminated with unreacted oximes, inorganic salts, and structural isomers.

This application note details a self-validating, three-phase downstream processing workflow—comprising liquid-liquid extraction, silica gel chromatography, and thermodynamic recrystallization—to isolate 3-(4-Chlorophenyl)benzo[d]isoxazole at >99% purity.

Physicochemical Profiling
ParameterValue
Chemical Name 3-(4-Chlorophenyl)benzo[d]isoxazole
Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Expected Melting Point 110 – 115 °C
Rf Value (TLC) ~0.45 (Hexane:EtOAc, 8:2 v/v)
Optimal Recryst. Solvent Absolute Ethanol or EtOAc/Heptane

Experimental Workflow

The following diagram illustrates the logical progression of the purification sequence.

G Crude Crude Reaction Mixture (Target + Oxime + Salts) LLE Phase 1: Liquid-Liquid Extraction (DCM / H2O / Brine) Crude->LLE Quench & Extract Chromatography Phase 2: Silica Gel Chromatography (Hexane : EtOAc Gradient) LLE->Chromatography Organic Concentration Recryst Phase 3: Recrystallization (Hot Ethanol) Chromatography->Recryst Target Fractions Pooled Pure Pure 3-(4-Chlorophenyl)benzo[d]isoxazole (>99% Purity) Recryst->Pure Filtration & Drying

Caption: Workflow for the purification and isolation of 3-(4-Chlorophenyl)benzo[d]isoxazole.

Step-by-Step Methodologies

Phase 1: Liquid-Liquid Extraction (LLE) & Work-up

Causality: The cyclization reaction typically leaves behind inorganic bases (e.g., K2CO3) and water-soluble byproducts. A meticulously designed work-up procedure removes these impurities before they can degrade the silica gel stationary phase in Phase 2 2[2].

  • Quenching: Cool the crude reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing ice-cold distilled water (approx. 3 volumes relative to the reaction solvent).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 50 mL). Note: DCM is preferred if the crude contains high amounts of unreacted oxime, as it provides superior solvation for aromatic heterocycles.

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3 (50 mL) to neutralize any acidic byproducts.

  • Dehydration: Wash the organic layer with saturated NaCl (brine) to disrupt emulsions and draw out residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2SO4, and stir for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator (water bath at 35 °C) to yield a crude solid.

Phase 2: Silica Gel Column Chromatography

Causality: Unreacted 2-hydroxybenzophenone oxime possesses a free hydroxyl group, making it a strong hydrogen-bond donor. It will interact heavily with the silanol groups on the silica gel. Conversely, the cyclized 3-(4-Chlorophenyl)benzo[d]isoxazole lacks this moiety and is significantly less polar, allowing for a clean separation based on differential retention 3[3].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% Hexane.

  • Loading: Dissolve the crude solid in a minimum volume of DCM and carefully load it onto the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:EtOAc to flush out highly non-polar impurities (e.g., biphenyls or degradation products).

    • Gradually increase the polarity to 85:15 Hexane:EtOAc. The target compound will elute in this window (Rf ~0.45 in 8:2 Hexane:EtOAc).

    • The unreacted oxime will remain on the column and can be flushed later with 50:50 Hexane:EtOAc if recovery is desired.

  • Fraction Analysis: Spot fractions on a TLC plate and visualize under short-wave UV light (254 nm). Pool all fractions containing the single spot corresponding to the target compound.

  • Concentration: Evaporate the pooled fractions in vacuo to obtain the pre-purified product.

Phase 3: Thermodynamic Recrystallization

Causality: While chromatography removes structurally distinct impurities, recrystallization is required to reject structurally similar isomers (like 2-phenylbenzoxazole derivatives) by exploiting the strict geometric requirements of the crystal lattice. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at its boiling point 2[2].

  • Solvent Selection: Absolute ethanol is the solvent of choice for 3-aryl-1,2-benzisoxazoles 1[1].

  • Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add boiling absolute ethanol dropwise while swirling on a hot plate until the solid is just completely dissolved. Do not add excess solvent.

  • Nucleation & Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling ensures a highly ordered, pure crystal lattice.

  • Maturation: Once room temperature is reached, place the flask in an ice bath (0–4 °C) for 1 hour to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold ethanol to remove surface mother liquor.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Analytical Validation

To ensure the protocol acts as a self-validating system, perform the following checks on the final isolated crystals:

  • Melting Point Determination: A sharp melting point (within a 1-2 °C range, expected around 110–115 °C) indicates high crystalline purity. A depressed or broad melting point indicates residual oxime or solvent.

  • HPLC-UV: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) to confirm >99% purity.

  • 1H NMR (CDCl3): Confirm the absence of the broad singlet corresponding to the oxime -OH group (typically >9.0 ppm) and verify the integration of the aromatic protons corresponding to the benzisoxazole core and the 4-chlorophenyl substituent.

References

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles Source: NIScPR URL
  • Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles Source: NIH / PMC URL
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: Science of Synthesis / Thieme URL
  • 6-Fluoro-3-(4-piperidinyl)

Sources

Method

HPLC method development for detecting 3-(4-Chlorophenyl)benzo[d]isoxazole

Application Note: HPLC Method Development for 3-(4-Chlorophenyl)benzo[d]isoxazole Executive Summary & Industrial Significance 3-(4-Chlorophenyl)benzo[d]isoxazole is a critical pharmacophore and intermediate, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 3-(4-Chlorophenyl)benzo[d]isoxazole

Executive Summary & Industrial Significance

3-(4-Chlorophenyl)benzo[d]isoxazole is a critical pharmacophore and intermediate, most notably serving as the core scaffold for "Intermediate A" in the synthesis of antipsychotic therapeutics such as Risperidone and Paliperidone . In synthetic pathways, it is often subjected to nucleophilic substitution (e.g., at the 6-position) or side-chain attachment.

Ensuring the purity of this intermediate is vital because unreacted starting materials (e.g., 2,4-dichlorobenzophenone oxime derivatives) or side-reaction byproducts (isomeric benzoxazoles) can carry forward into the final API, leading to complex purification challenges later.

This guide provides a robust, self-validating HPLC protocol designed to separate 3-(4-Chlorophenyl)benzo[d]isoxazole from common synthetic impurities. Unlike generic methods, this protocol addresses the molecule's specific hydrophobicity and UV-absorption characteristics.

Chemical Properties & Method Strategy

To design a robust method, we must first analyze the analyte's physicochemical profile:

PropertyValue / CharacteristicImpact on HPLC Method
Structure Bicyclic aromatic system (Benzisoxazole) + Chlorophenyl ringHigh UV absorptivity; π-π interactions with stationary phase.
Hydrophobicity LogP ≈ 3.5 - 4.2 (Estimated)High Retention: Requires high organic strength (ACN) to elute within reasonable time.
Ionization Weakly basic (Isoxazole N), but essentially neutral at pH 3-8pH Flexibility: Retention is largely pH-independent, but acidic pH prevents silanol interactions.
Solubility Low in water; High in ACN, MeOH, THFDiluent: Sample must be dissolved in >50% Organic solvent to prevent precipitation.

Strategic Decision - The Column Choice: While a C18 column is standard, the high hydrophobicity of this molecule suggests that a standard high-carbon-load C18 might lead to excessive retention times.

  • Primary Recommendation: C18 with moderate surface area (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).

  • Alternative: C8 column if retention is >20 mins on C18.

Method Development Workflow

The following diagram outlines the logical flow for developing and optimizing this specific method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Molecule Characterization Solubility Solubility Check (Diluent Selection) Start->Solubility Scouting Gradient Scouting (5-95% B) Solubility->Scouting Dissolve in ACN Optimization Optimize Gradient & Temperature Scouting->Optimization Identify Elution %B SST System Suitability (Resolution > 2.0) Optimization->SST Check Peak Shape SST->Optimization Fail (Tailing > 1.5) FinalMethod Final Validated Method SST->FinalMethod Pass

Figure 1: Step-wise method development workflow from solubility checks to final validation.

Detailed Experimental Protocol

Reagents & Preparation
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

  • Standard Stock: Weigh 10 mg of 3-(4-Chlorophenyl)benzo[d]isoxazole into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard: Dilute Stock 1:10 with 50:50 ACN:Water . Final conc: 0.1 mg/mL.

    • Note: Do not use 100% water as diluent; the compound will precipitate.

Chromatographic Conditions (Optimized)

This method uses an acidic mobile phase to suppress any residual silanol activity on the column, ensuring sharp peaks for the aromatic system.

ParameterConditionRationale
Column C18, 4.6 × 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)Balances resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) ensures robust peak shape.
Mobile Phase B Acetonitrile (100%)Stronger elution power than Methanol for this hydrophobic analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CControls viscosity and improves reproducibility.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 254 nm (Reference: 360 nm)The benzisoxazole ring has a strong π-π* transition near 250-260 nm.
Gradient Program

Since the molecule is hydrophobic, we skip the highly aqueous initial phase to save time.

Time (min)% Mobile Phase BEvent
0.0050Injection / Start
10.0090Linear Gradient elution
12.0090Wash impurities/dimers
12.1050Return to initial
15.0050Re-equilibration

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these verification steps.

A. System Suitability Test (SST)

Inject the Working Standard 5 times.

  • RSD of Area: ≤ 2.0% (Indicates precision).

  • Tailing Factor (T): ≤ 1.5 (Indicates no secondary interactions).

  • Theoretical Plates (N): > 5000 (Indicates good column efficiency).

B. Linearity & Range

Prepare 5 concentrations: 25%, 50%, 100%, 150%, and 200% of target concentration.

  • Acceptance: R² > 0.999.[1]

C. Specificity (For Impurities)

Inject a "Spiked" sample containing the starting material (e.g., 2,4-dichlorobenzophenone oxime).

  • Requirement: Resolution (Rs) between Main Peak and nearest impurity > 1.5.

  • Note: The oxime usually elutes earlier than the cyclized benzisoxazole due to the polar -OH group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure Mobile Phase A has 0.1% acid. If using older columns, switch to "End-capped" C18.
Drifting Retention Temperature fluctuation or insufficient equilibrationUse a column oven at 30°C. Increase re-equilibration time to 5 mins.
Split Peak Solvent mismatchThe sample diluent (100% ACN) is too strong compared to MP A. Dilute sample with water to 50:50.
High Backpressure Precipitation in columnEnsure the sample is fully soluble in the starting mobile phase (50% B). Filter samples (0.22 µm).

References

  • BenchChem. (2025).[2][3][4] HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity. BenchChem Application Notes. Link

  • Balamurugan, P., et al. (2015).[5] Structurally similar compounds separation: Impurity profiling of Risperidone and Paliperidone. Journal of Chemical and Pharmaceutical Research, 7(7):697-703.[5] Link

  • U.S. Pharmacopeia (USP).Risperidone Monograph: Organic Impurities. USP-NF Online. (Standard reference for benzisoxazole impurity limits).
  • PubChem. (n.d.). Compound Summary: 3-(4-Chlorophenyl)-1,2-benzisoxazole. National Center for Biotechnology Information. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole via Intramolecular Displacement

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole, a key heterocyclic scaffold in medicinal chemistry. The protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages a robust and efficient intramolecular nucleophilic displacement reaction. This application note delves into the mechanistic underpinnings of the synthesis, provides a detailed, step-by-step experimental protocol, and offers insights into the characterization of the final product. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Benzisoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties have led to their incorporation into a wide array of therapeutic agents, exhibiting diverse pharmacological activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects. The specific target of this protocol, 3-(4-Chlorophenyl)benzo[d]isoxazole, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its preparation via intramolecular displacement offers a reliable and scalable route, making it an attractive method for both academic research and industrial applications.

The synthetic strategy detailed herein involves the cyclization of a precursor, typically an oxime derivative, through an intramolecular nucleophilic attack. This approach is favored for its high efficiency and regioselectivity, often proceeding under mild reaction conditions to afford the desired product in good yield and purity.

Mechanistic Pathway: Intramolecular Displacement

The formation of the benzisoxazole ring system in this synthesis proceeds through an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. The key steps are outlined below:

  • Oxime Formation: The synthesis typically begins with the reaction of a suitably substituted 2-hydroxybenzophenone with hydroxylamine to form the corresponding oxime. This introduces the nucleophilic oxygen of the oxime group.

  • Deprotonation: In the presence of a base, the hydroxyl group of the oxime is deprotonated, generating a highly nucleophilic alkoxide.

  • Intramolecular Cyclization: The generated alkoxide then undergoes an intramolecular nucleophilic attack on the aromatic ring. This cyclization is facilitated by the presence of an activating group (e.g., a halogen) ortho to the oxime ether, which acts as a leaving group.

  • Rearomatization: The subsequent loss of the leaving group from the Meisenheimer-like intermediate leads to the formation of the stable, aromatic benzisoxazole ring.

This reaction pathway is highly efficient due to the favorable proximity of the reacting groups, which promotes the intramolecular cyclization process.

Intramolecular_Displacement_Mechanism A 2-Hydroxy-5-chlorobenzophenone Oxime B Deprotonation (Base) A->B + Base C Oxime Anion (Nucleophile) B->C Generates D Intramolecular Nucleophilic Attack C->D Initiates E Meisenheimer-like Intermediate D->E Forms F Loss of Leaving Group (e.g., Cl-) E->F Eliminates G 3-(4-Chlorophenyl)benzo[d]isoxazole F->G Yields

Figure 1. Reaction mechanism for the synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole from 2,5-dichlorobenzophenone.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
2,5-DichlorobenzophenoneReagent Grade, ≥98%Sigma-Aldrich5570-59-2
Hydroxylamine hydrochlorideACS Reagent, ≥99%Fisher Scientific5470-11-1
Sodium hydroxideACS Reagent, ≥97%VWR1310-73-2
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs64-17-5
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Potassium tert-butoxide (t-BuOK)≥98%Acros Organics865-47-4
Dichloromethane (DCM)ACS Grade, ≥99.5%Fisher Scientific75-09-2
HexanesACS Grade, ≥98.5%VWR110-54-3
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeSigma-Aldrich7487-88-9
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254MilliporeSigma-
Step-by-Step Synthesis
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichlorobenzophenone (10.0 g, 39.8 mmol), hydroxylamine hydrochloride (4.15 g, 59.7 mmol), and ethanol (100 mL).

  • Slowly add a solution of sodium hydroxide (4.78 g, 119.5 mmol) in water (20 mL) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the oxime.

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 2,5-dichlorobenzophenone oxime (from the previous step) in anhydrous DMSO (80 mL).

  • To this solution, add potassium tert-butoxide (5.36 g, 47.8 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity).

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain the pure 3-(4-Chlorophenyl)benzo[d]isoxazole.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized compound.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

  • Melting Point: To assess the purity of the compound.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield (Oxime) 90-95%
Yield (Final) 75-85% (after purification)
Appearance White to off-white solid
Melting Point Literature value dependent; consistency is key
TLC Rf Varies with eluent; should be a single spot after purification

Troubleshooting Tips:

  • Low Yield in Step 1: Ensure the sodium hydroxide solution is added slowly to control the exotherm. Incomplete reaction may require longer reflux times.

  • Incomplete Cyclization in Step 2: Ensure anhydrous conditions are maintained, as water can quench the base. The potassium tert-butoxide should be fresh and of high purity.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Potassium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate caution.

References

  • Synthesis of 3-Aryl-1,2-benzisoxazoles by Intramolecular Nucleophilic Aromatic Displacement. The Journal of Organic Chemistry. [Link]

  • A Convenient Synthesis of 3-Substituted 1,2-Benzisoxazoles. Synthetic Communications. [Link]

  • The Smiles and Related Rearrangements of Ortho-Substituted Diarylethers. Chemical Reviews. [Link]

Method

Application Note: Reagents, Solvents, and Methodologies for the Synthesis of Chlorophenyl Benzisoxazoles

Introduction & Pharmacological Relevance The 1,2-benzisoxazole scaffold is a privileged heterocycle in medicinal chemistry, serving as the core structural motif in blockbuster atypical antipsychotics (e.g., risperidone,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 1,2-benzisoxazole scaffold is a privileged heterocycle in medicinal chemistry, serving as the core structural motif in blockbuster atypical antipsychotics (e.g., risperidone, paliperidone) and broad-spectrum anticonvulsants (e.g., zonisamide). Within this chemical space, chlorophenyl-substituted benzisoxazoles—such as 3-(4-chlorophenyl)-1,2-benzisoxazole—are highly valued pharmacophores. They are frequently utilized as critical intermediates in the development of potent acetylcholinesterase (AChE) inhibitors and serotonergic 5-HT4 receptor antagonists aimed at treating Alzheimer's disease and various memory dysfunctions[1].

Synthesizing these molecules requires high-yielding, regioselective ring-closure methodologies. This guide provides a deep-dive into the strategic selection of reagents and solvents required to construct the chlorophenyl benzisoxazole core, ensuring high fidelity and yield in your synthetic workflows.

Mechanistic Pathways & Strategic Reagent Selection

The construction of the 1,2-benzisoxazole core traditionally relies on the cyclization of ortho-substituted benzophenone oximes. The specific functionalization of the starting material strictly dictates the cyclization mechanism, which in turn dictates the required reagents and solvents.

The Oximation Step (Common Precursor Formation)

Regardless of the cyclization pathway, the first step is the conversion of a chlorobenzophenone derivative to its corresponding ketoxime.

  • Reagents: Hydroxylamine hydrochloride (

    
    ) and Sodium Acetate (
    
    
    
    ).
  • Causality:

    
     is bench-stable but non-nucleophilic. 
    
    
    
    is chosen over stronger bases because it buffers the system, liberating the free hydroxylamine base while maintaining a slightly acidic environment (pH 4–5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that the hydroxylamine nitrogen becomes fully protonated and unreactive.
  • Solvent: Ethanol (EtOH). Protic solvents stabilize the transition state through hydrogen bonding and easily dissolve the polar reagents.

Pathway A: C–O Bond Formation via SNAr (From 2-Haloaryl Ketoximes)
  • Mechanism: Intramolecular Nucleophilic Aromatic Substitution (SNAr).

  • Reagents: Potassium tert-butoxide (

    
    ).
    
  • Causality:

    
     is preferred for sensitive chlorophenyl substrates. As a sterically hindered, strong base, it quantitatively deprotonates the oxime hydroxyl group without acting as a competing nucleophile. This prevents unwanted side reactions, such as the displacement of the ortho-halogen by hydroxide to form a phenol.
    
  • Solvent: N,N-Dimethylformamide (DMF).

  • Causality: Polar aprotic solvents are mandatory here. They strongly solvate the potassium cation but leave the oximate anion "naked" and highly nucleophilic, drastically accelerating the SNAr cyclization.

Pathway B: N–O Bond Formation (From 2-Hydroxyaryl Ketoximes)
  • Mechanism: Dehydrative cyclization. Because the oxime –OH is a poor leaving group, it must be chemically activated.

  • Reagents: Triphenylphosphine (

    
    ) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[2].
    
  • Causality: Traditional methods use acetic anhydride to form an oxime acetate, followed by harsh basic heating which can degrade the substrate[3]. The

    
    /DDQ system offers a neutral, room-temperature alternative. 
    
    
    
    attacks DDQ to form a reactive intermediate that activates the oxime hydroxyl group, turning it into an excellent leaving group (a phosphonium species). The adjacent phenolic oxygen then attacks the nitrogen, forming the N–O bond efficiently without risking Beckmann rearrangement side-products[2].
  • Solvent: Tetrahydrofuran (THF).

Mechanistic_Pathways cluster_0 Pathway A: C-O Bond Formation (SNAr) cluster_1 Pathway B: N-O Bond Formation SM_A 2-Fluoro-4'-chloro- benzophenone Oxime_A 2-Fluoro-4'-chloro- benzophenone oxime SM_A->Oxime_A NH2OH·HCl, NaOAc EtOH, Reflux Prod_A 3-(4-Chlorophenyl)- 1,2-benzisoxazole Oxime_A->Prod_A KOtBu, DMF 80°C SM_B 2-Hydroxy-4'-chloro- benzophenone Oxime_B 2-Hydroxy-4'-chloro- benzophenone oxime SM_B->Oxime_B NH2OH·HCl, NaOAc EtOH, Reflux Prod_B 3-(4-Chlorophenyl)- 1,2-benzisoxazole Oxime_B->Prod_B Ph3P, DDQ THF, RT

Figure 1: Divergent mechanistic pathways for the synthesis of 3-(4-chlorophenyl)-1,2-benzisoxazole.

Quantitative Comparison of Reagents and Solvents

To facilitate protocol selection, the following table summarizes the quantitative and qualitative differences between the primary cyclization methodologies.

Cyclization PathwaySubstrateBase / ActivatorSolventTemp (°C)Typical YieldMechanistic Advantage
SNAr (C–O Bond) 2-Fluoro ketoxime

(1.2 eq)
DMF8085–95%"Naked anion" effect drives rapid, high-yielding cyclization.
SNAr (C–O Bond) 2-Fluoro ketoxime

(2.0 eq)
EtOH78 (Reflux)60–75%Cheaper reagents, but protic solvent dampens nucleophilicity.
Neutral (N–O Bond) 2-Hydroxy ketoxime

/ DDQ (1.2 eq)
THF25 (RT)80–90%Neutral conditions preserve base-sensitive functional groups.
Basic (N–O Bond) 2-Hydroxy ketoxime

then Pyridine
Pyridine115 (Reflux)50–70%Classical method; prone to Beckmann rearrangement byproducts.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific purification rationales are embedded to ensure reproducibility.

Protocol 1: Oximation of 2-Fluoro-4'-chlorobenzophenone
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Add 2-fluoro-4'-chlorobenzophenone (10.0 mmol), hydroxylamine hydrochloride (15.0 mmol), and sodium acetate (15.0 mmol). Suspend the mixture in 50 mL of absolute ethanol.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) for 3–4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting ketone should completely disappear, replaced by a lower-Rf oxime spot.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL).

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate to yield the oxime intermediate. Use directly in Protocol 2.
    
Protocol 2: SNAr Cyclization to 3-(4-Chlorophenyl)-1,2-benzisoxazole
  • Setup: In an oven-dried 100 mL Schlenk flask under an inert atmosphere (N2/Ar), dissolve the oxime intermediate (5.0 mmol) in 25 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Portion-wise, add potassium tert-butoxide (6.0 mmol).

    • Causality: Cooling controls the exothermic deprotonation, preventing thermal degradation of the oxime before cyclization can occur.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80°C for 2 hours.

  • Quench & Extraction: Cool to room temperature and quench by pouring the mixture into 100 mL of vigorously stirred ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers extensively with water (3 x 50 mL).

    • Causality: Multiple water washes are strictly required to partition and remove residual DMF, which would otherwise co-elute and ruin the final product's purity.

  • Final Isolation: Wash with brine, dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the pure benzisoxazole.
    

Experimental_Workflow Step1 1. Oximation React ketone with NH2OH·HCl/NaOAc Solvent: EtOH (Reflux, 3h) Step2 2. Intermediate Isolation Evaporate EtOH, extract with EtOAc/H2O Dry over MgSO4 & concentrate Step1->Step2 Step3 3. Base-Promoted Cyclization Dissolve oxime in anhydrous DMF Add KOtBu (Stir at 80°C, 2h) Step2->Step3 Step4 4. Quench & Extraction Pour into ice-water, extract with EtOAc Wash with brine to remove DMF Step3->Step4 Step5 5. Final Purification Flash chromatography (Hexane/EtOAc) or recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr cyclization protocol.

Protocol 3: Alternative Neutral Cyclization (Pathway B)

For substrates containing base-sensitive functional groups, the


/DDQ method is utilized.
  • Setup: In a dry 100 mL flask, dissolve 2-hydroxy-4'-chlorobenzophenone oxime (5.0 mmol) and triphenylphosphine (6.0 mmol) in 30 mL of anhydrous THF.

  • Activation: Add DDQ (6.0 mmol) portion-wise at room temperature.

    • Causality: Portion-wise addition prevents a rapid exothermic spike during the formation of the highly reactive phosphonium intermediate.

  • Cyclization: Stir the reaction mixture at room temperature for 1–2 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purify directly via flash column chromatography.

    • Validation Check: Direct chromatography is necessary to separate the non-polar benzisoxazole product from the highly polar triphenylphosphine oxide (

      
      ) and 
      
      
      
      byproducts.

References

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines , chim.it.

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives , e-journals.in. 3

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease , PMC (nih.gov). 1

  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System , ResearchGate. 2

Sources

Application

Application Note: Scalable Manufacturing Processes for Benzo[d]isoxazole Intermediates

Introduction & Strategic Importance Benzo[d]isoxazoles (1,2-benzisoxazoles) and their 2,1-benzisoxazole isomers are privileged pharmacophores and critical synthetic building blocks in medicinal chemistry. Their rigid bic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Benzo[d]isoxazoles (1,2-benzisoxazoles) and their 2,1-benzisoxazole isomers are privileged pharmacophores and critical synthetic building blocks in medicinal chemistry. Their rigid bicyclic scaffolds enable precise target engagement across various biological pathways, making them the structural core of blockbuster atypical antipsychotics such as risperidone and iloperidone, as well as the broad-spectrum anticonvulsant zonisamide[1].

Transitioning the synthesis of these intermediates from discovery-scale to commercial manufacturing requires rigorous optimization. Industrial scale-up must prioritize atom economy, reagent safety, and the suppression of competing side reactions. This application note evaluates the classical base-mediated cyclization route alongside modern, sustainable electrochemical pathways, providing self-validating protocols designed for large-scale pharmaceutical production.

Mechanistic Pathways and Process Causality

Route A: Base-Mediated Oximation and Intramolecular Cyclization

The most widely adopted industrial route for 1,2-benzisoxazoles involves the condensation of an ortho-halo or ortho-hydroxybenzoyl derivative with hydroxylamine, followed by an internal nucleophilic aromatic substitution (SNAr).

  • Causality in Reagent Selection: In large-scale operations, hydroxylamine sulfate is preferred over the hydrochloride salt to mitigate the generation of corrosive chloride byproducts that degrade stainless steel reactors. Potassium hydroxide (KOH) is utilized to liberate the free hydroxylamine base for initial oxime formation. Crucially, maintaining a highly alkaline environment deprotonates the resulting oxime hydroxyl group, driving the SNAr cyclization while suppressing the competing Beckmann rearrangement, which would otherwise yield unwanted benzoxazole byproducts.

Route B: Electrochemical Cathodic Reduction (Green Alternative)

Recent advancements have introduced the electrochemical cathodic reduction of ortho-nitro arenes as a highly sustainable, scalable approach to synthesize 2,1-benzisoxazoles (anthranils)[2].

  • Causality in Solvent Design: By utilizing an undivided cell with constant current in a protic solvent system like hexafluoroisopropanol (HFIP) and water, the nitro group is partially reduced to a hydroxylamine intermediate. HFIP acts as a strong hydrogen-bond donor, stabilizing radical anion intermediates and eliminating the need for external proton donors or stoichiometric metallic reducing agents (e.g., zinc). The intermediate then undergoes spontaneous intramolecular cyclization, significantly reducing the environmental E-factor of the process[3].

Workflow Visualization

G cluster_A Route A: Classical Cyclization cluster_B Route B: Electrochemical Start Starting Materials RouteA_Node o-Halo/Hydroxy Ketones Start->RouteA_Node RouteB_Node o-Nitro Arenes Start->RouteB_Node Oximation Oximation (NH2OH / KOH) RouteA_Node->Oximation Cyclization SNAr Internal Cyclization (Alkaline Reflux) Oximation->Cyclization Product Benzo[d]isoxazole Core Cyclization->Product Cathodic Cathodic Reduction (Undivided Cell, HFIP/H2O) RouteB_Node->Cathodic Spontaneous Spontaneous Cyclization (-H2O) Cathodic->Spontaneous Spontaneous->Product

Synthetic pathways for benzo[d]isoxazole manufacturing: Classical vs. Electrochemical.

Quantitative Data and Route Comparison

The following table summarizes the operational metrics of both scalable pathways, allowing process chemists to select the optimal route based on available infrastructure and environmental targets.

ParameterRoute A: Classical Base-Mediated CyclizationRoute B: Electrochemical Cathodic Reduction
Starting Material o-Halo or o-Hydroxy aryl ketoneso-Nitro arenes[2]
Key Reagents Hydroxylamine sulfate, KOH, MethanolHFIP, Water, Electrical Current
Reaction Type Condensation & SNAr CyclizationPartial Reduction & Condensation
Typical Yield 80% – 92%65% – 81%
Scalability High (Multi-kilogram commercial scale)Medium to High (Demonstrated 50-fold scale-up)
Environmental Impact Moderate (Generates inorganic salts)Low (Replaces stoichiometric metal reductants)
Primary Byproducts K2SO4, KF/KClWater

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Route A)

This procedure details the one-pot oximation and cyclization of 2,4-difluorobenzoyl-4-piperidine derivatives, a direct precursor to risperidone.

Step-by-Step Methodology:

  • Preparation of the Alkaline Matrix: To a stirred solution of hydroxylamine sulfate (0.75 equivalents) in methanol, carefully add KOH flakes (3.75 equivalents).

    • Causality: The stoichiometric excess of KOH is mandatory. It neutralizes the sulfate, frees the hydroxylamine for nucleophilic attack, and establishes the highly alkaline pH required to drive the subsequent SNAr cyclization.

  • Substrate Addition & Reflux: Add the ortho-halo ketone derivative (1.0 equivalent) to the mixture. Heat the reaction mass to reflux (approx. 65°C) for 6–8 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform:Methanol (8.5:1.5) mobile phase. The complete disappearance of the starting ketone spot confirms that the oxime intermediate has successfully formed and cyclized, validating the basicity and temperature of the system.

  • Hydrolysis & Precipitation: Cool the mixture to room temperature, add demineralized water (approx. 4 volumes), and reflux for an additional 2 hours.

    • Causality: The secondary aqueous reflux ensures the complete alkaline hydrolysis of any N-protected groups on the piperidine ring, facilitating simultaneous deprotection and product precipitation.

  • Isolation: Concentrate the contents under vacuum to remove methanol. Allow the aqueous slurry to cool to 6–8°C. Filter the precipitated white crystalline solid, wash thoroughly with cold water to remove residual inorganic salts, and dry under vacuum.

Protocol 2: Electrochemical Synthesis of 3-Substituted 2,1-Benzisoxazoles (Route B)

This protocol outlines the sustainable cathodic reduction of ortho-nitro arenes using an undivided electrochemical cell[3].

Step-by-Step Methodology:

  • Electrolyte Assembly: Dissolve the ortho-nitro arene substrate in a solvent mixture of HFIP and water (typical ratio 3:1 v/v).

    • Causality: HFIP acts as both the solvent and the proton source. Its unique hydrogen-bonding properties stabilize the radical intermediates generated at the cathode, completely eliminating the need for supporting electrolytes or external proton donors[3].

  • Cell Configuration: Equip an undivided electrochemical cell with inexpensive, reusable carbon-based electrodes (e.g., graphite plates) for both the anode and cathode.

  • Electrolysis: Apply a constant current (galvanostatic conditions) at room temperature.

    • Self-Validation: Continuously monitor the applied charge and reaction progress via LC-MS. Passing a charge strictly between 3 to 5 F/mol is critical. Exceeding 5 F/mol must be avoided, as it triggers a reductive ring-opening of the newly formed 2,1-benzisoxazole, leading to significant yield degradation[3].

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude anthranil via flash chromatography or recrystallization.

References

1. A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. niscpr.res.in. 2. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. chim.it. 3.[2] Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. rsc.org. 2 4.[1] Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. tandfonline.com. 1 5.[3] Simple and Versatile Electrochemical Synthesis of Highly Substituted 2,1-Benzisoxazoles. ChemRxiv.3

Sources

Method

Comprehensive Application Note: Handling, Storage, and Experimental Protocols for 3-(4-Chlorophenyl)benzo[d]isoxazole

Executive Summary & Chemical Profile 3-(4-Chlorophenyl)benzo[d]isoxazole (also referred to as 3-(4-chlorophenyl)-1,2-benzisoxazole) is a highly lipophilic, synthetically valuable heterocyclic compound. The benzisoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(4-Chlorophenyl)benzo[d]isoxazole (also referred to as 3-(4-chlorophenyl)-1,2-benzisoxazole) is a highly lipophilic, synthetically valuable heterocyclic compound. The benzisoxazole scaffold is a privileged pharmacophore widely utilized in the development of CNS-active agents (such as atypical antipsychotics and anticonvulsants) and targeted enzyme inhibitors[1].

From a handling and assay design perspective, the most critical structural feature of the 1,2-benzisoxazole class is the N–O bond. In unsubstituted 1,2-benzisoxazoles, exposure to basic conditions triggers a rapid, highly exothermic ring-opening reaction known as the Kemp elimination , which converts the heterocycle into a 2-cyanophenol derivative[2][3]. However, the presence of the 4-chlorophenyl group at the C3 position in this specific derivative fundamentally alters its stability profile. By occupying the C3 position, the abstractable proton required for the classical Kemp elimination is removed, granting this compound enhanced stability in mildly basic assay buffers compared to its unsubstituted parent[4]. Despite this, the N–O bond remains vulnerable to photolytic cleavage and strong reducing agents, dictating strict environmental controls during storage and handling.

Physicochemical Properties & Storage Thermodynamics

To maintain the structural integrity of 3-(4-Chlorophenyl)benzo[d]isoxazole, storage conditions must kinetically suppress spontaneous degradation pathways.

PropertyValueCausality / Implication for Handling
Molecular Formula C₁₃H₈ClNODetermines exact mass for LC-MS validation ([M+H]⁺ ~230.03).
LogP (Estimated) ~3.5 - 4.0Highly lipophilic; requires organic solvents (DMSO/DMF) for stock solutions.
C3 Substitution 4-ChlorophenylLacks C3 proton; blocks classical Kemp elimination and confers base stability[4].
N-O Bond PresentSusceptible to photolysis and strong reducing agents; requires amber/opaque vials.
Storage Temp -20°CKinetic suppression of spontaneous thermal degradation and hydrolysis[5].
Atmosphere Desiccated (Argon/N₂)Prevents atmospheric moisture condensation and subsequent localized hydrolysis.

Causality-Driven Handling & Safety Protocols

Standard laboratory safety procedures must be strictly adhered to, treating the compound as a hazardous halogenated aromatic[6].

  • Inhalation & Contact Hazards: The compound must be handled inside a certified chemical fume hood. Halogenated aromatic powders pose respiratory hazards and can cause severe ocular irritation[5][6].

  • Static Discharge Prevention: Fine organic powders can accumulate static charge, posing a dust ignition risk. Always use anti-static tools (e.g., Zerostat guns, grounded spatulas) during weighing[7].

  • Solvent Compatibility: The compound exhibits high solubility in anhydrous DMSO and DMF. While it is stable against mild bases due to the C3 substitution, prolonged exposure to strong nucleophiles (e.g., primary amines) or strong reducing agents (e.g., sodium dithionite) should be avoided to prevent N–O bond cleavage.

Structural Stability Logic

The following diagram illustrates the divergent stability profiles between the parent 1,2-benzisoxazole and the 3-aryl substituted derivative under assay conditions.

StabilityLogic N1 1,2-Benzisoxazole Core N2 Unsubstituted C3 (Parent Compound) N1->N2 N3 3-Aryl Substituted (3-(4-Chlorophenyl)...) N1->N3 N4 Base Exposure (OH-) N2->N4 N6 Base Exposure (OH-) N3->N6 N8 UV Light / Reductants N3->N8 N5 Kemp Elimination (Cyanophenol Formation) N4->N5 Rapid Degradation N7 Stable (No C3 Proton) N6->N7 Blocked Pathway N9 N-O Bond Cleavage N8->N9 Vulnerability

Stability logic: 3-aryl substitution blocks Kemp elimination but retains N-O bond vulnerabilities.

Experimental Protocol: Standardized Stock Preparation & Validation

To ensure reproducibility in High-Throughput Screening (HTS) or in vitro assays, stock solutions must be prepared and validated using a self-contained, rigorously controlled workflow.

Objective: Prepare a validated 10 mM DMSO stock solution.

Step 1: Thermal Equilibration Remove the desiccated vial from -20°C storage. Allow it to equilibrate to room temperature in the dark for 30–60 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder, altering the effective molarity and promoting hydrolytic degradation.

Step 2: Anti-Static Weighing Discharge static from the weigh boat and metal spatula using an anti-static gun. Weigh the required mass rapidly. Causality: Prevents aerosolization of the powder and ensures precise molarity calculations.

Step 3: Dissolution Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex gently until visually clear. Causality: Traces of water in standard DMSO will drastically reduce the solubility of the lipophilic 4-chlorophenyl moiety, leading to micro-precipitates that skew assay results.

Step 4: Quality Control (Self-Validation) Withdraw a 5 µL aliquot and dilute in LC-MS grade Methanol. Run a rapid LC-MS/UV method (monitoring 254 nm). Causality: Confirms the exact mass ([M+H]⁺ ~230) and verifies the absence of degradation products (e.g., ring-opened derivatives) prior to committing the stock to long-term storage.

Step 5: Aliquoting & Storage Dispense the validated stock into single-use amber glass or opaque polypropylene vials. Blanket the headspace with Argon gas, seal tightly, and store at -20°C. Causality: Amber vials protect the photolabile N-O bond from UV-induced homolytic cleavage. Single-use aliquots prevent freeze-thaw cycles that induce compound precipitation.

Workflow Diagram

Workflow A Compound Receipt (Desiccated) B Equilibration to RT (In dark, 30 min) A->B C Weighing (Anti-static tools) B->C D Stock Dissolution (Anhydrous DMSO) C->D E QC Validation (LC-MS / 1H-NMR) D->E F Aliquoting & Storage (-20°C, Argon gas) E->F

Lifecycle workflow for 3-(4-Chlorophenyl)benzo[d]isoxazole from receipt to validated storage.

Self-Validating Spill Management System

In the event of a powder or stock solution spill, a self-validating cleanup protocol ensures occupational safety and prevents cross-contamination.

  • Isolate & Ventilate: Evacuate personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity[7].

  • Containment: For dry powder, avoid sweeping. Gently cover the spill with damp, inert absorbent pads to prevent dust generation. For DMSO solutions, apply an inert absorbent (e.g., vermiculite or silica gel)[5]. Do not use basic neutralizers.

  • Collection: Transfer the absorbed material into a hazardous waste container using non-sparking tools[7].

  • Validation (The Self-Validating Step): Swab the spill area with a methanol-soaked cleanroom wipe. Extract the wipe in 1 mL of methanol and inject it into the LC-MS. The area is considered decontaminated only when the compound peak area falls below the established limit of detection (<0.1% of stock concentration).

References

  • Pillararene-Catalyzed Kemp Elimination: High Efficiency through Orthogonal Self-Sorting Binding and Ion Modulation. The Journal of Organic Chemistry, ACS Publications.

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, Thieme Connect.

  • Solution Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of In Situ Generated Nitrile Oxides and Arynes. PubMed Central (PMC).

  • Safety Data Sheet - 1,2-Benzisoxazole. Fisher Scientific.

  • Safety Data Sheet - 3-Chloro-1,2-benzisoxazole. CymitQuimica.

Sources

Application

Microwave-assisted synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole

Application Note: Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole Executive Summary This application note details a high-efficiency, "Green Chemistry" protocol for the synthesis of 3-(4-chlorophenyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole

Executive Summary

This application note details a high-efficiency, "Green Chemistry" protocol for the synthesis of 3-(4-chlorophenyl)benzo[d]isoxazole , a critical pharmacophore found in atypical antipsychotics such as Risperidone and Paliperidone.

Traditional thermal synthesis of 1,2-benzisoxazoles often requires prolonged reflux (hours to days) in toxic solvents like pyridine or DMF, often resulting in moderate yields due to Beckmann rearrangement side reactions.[1] This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) combined with a basic ionic liquid catalyst, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) .[2][3]

Key Advantages:

  • Reaction Time: Reduced from >4 hours to <60 seconds.

  • Yield: Increased from ~60% to >90%.

  • Sustainability: Solvent-free conditions (or aqueous workup) with a recyclable catalyst.

  • Purity: Minimizes thermal degradation and side-product formation.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the intramolecular cyclization of O-acetylated ketoximes . The microwave irradiation provides the rapid activation energy required to favor the N-O bond formation over the competing Beckmann rearrangement.

Retrosynthesis Target 3-(4-Chlorophenyl)benzo[d]isoxazole Intermediate O-Acetyl Oxime Intermediate (In-situ generated) Target->Intermediate Cyclization (-AcOH) Precursor (4-Chlorophenyl)(2-hydroxyphenyl) methanone oxime Intermediate->Precursor Acetylation (Ac2O) Starting 4-Chloro-2'-hydroxybenzophenone + NH2OH·HCl Precursor->Starting Condensation

Figure 1: Retrosynthetic disconnection showing the pathway from the benzophenone precursor.

Materials & Equipment

Reagents:

  • (4-Chlorophenyl)(2-hydroxyphenyl)methanone oxime (Prepared from ketone precursor).

  • Acetic Anhydride (Ac₂O): Reagent grade (1.2 equiv).

  • [bmim]OH (1-butyl-3-methylimidazolium hydroxide): Catalytic amount (2 mol%).

  • Ethyl Acetate/Hexane: For extraction/recrystallization.[1]

Equipment:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).[1]

    • Power Range: 0–300 W.[1]

    • Pressure Limit: 250 psi (17 bar).

    • Temp Control: IR sensor.[1]

  • Reaction Vessel: 10 mL or 35 mL Pyrex pressure vial with silicone/PTFE septum.

Experimental Protocol

Step 1: Precursor Synthesis (Oxime Formation)

Note: If the oxime is not commercially available, synthesize it as follows.

  • Dissolve 4-chloro-2'-hydroxybenzophenone (10 mmol) and Hydroxylamine hydrochloride (15 mmol) in Ethanol (15 mL).

  • Add Sodium Acetate (15 mmol).

  • Microwave Irradiation: Heat at 80°C for 5 minutes (Power: Dynamic, Max 100W).

  • Pour into ice water, filter the precipitate, and dry.

    • Expected Yield: ~95%.[1]

    • Appearance: White to off-white solid.[1]

Step 2: One-Pot Cyclization (Core Protocol)

This step utilizes the ionic liquid [bmim]OH as both a phase transfer catalyst and a base, eliminating the need for pyridine.

  • Loading: In a 10 mL microwave vial, mix:

    • (4-Chlorophenyl)(2-hydroxyphenyl)methanone oxime (1.0 mmol, ~247 mg).

    • Acetic Anhydride (1.2 mmol, ~113 µL).[1]

    • [bmim]OH (2 mol%, ~10-15 mg).

  • Mixing: Stir the mixture with a glass rod to ensure a homogeneous paste. Do not add solvent.[1][4]

  • Irradiation Parameters:

    • Mode: Standard Control (Fixed Temp).

    • Temperature: 100°C.

    • Hold Time: 60 seconds.

    • Power: Max 150W (System will modulate power to maintain 100°C).

    • Stirring: High.[1]

  • Work-up:

    • Cool the vessel to room temperature (using compressed air cooling feature).

    • The reaction mixture will be a viscous oil or solid.[1]

    • Add Crushed Ice (10 g) to the vial and stir vigorously. The ionic liquid is water-soluble.

    • The product will precipitate as a solid.[1] Filter and wash with cold water (3 x 5 mL).

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Results & Optimization Data

The following data compares the microwave protocol against traditional thermal reflux methods.

Table 1: Method Comparison for 3-(4-Chlorophenyl)benzo[d]isoxazole Synthesis

ParameterTraditional ThermalMicrowave (Solvent-Free)Microwave + [bmim]OH
Solvent Pyridine / DMFNone (Silica Support)None (Ionic Liquid)
Temperature Reflux (115°C+)100°C100°C
Time 4 - 8 Hours3 - 5 Minutes45 - 60 Seconds
Yield 55 - 65%75 - 82%92 - 96%
Work-up Acid neutralization, ExtractionExtraction from SilicaWater precipitation

Data Source: Synthesized from comparative analysis of benzisoxazole protocols [1, 2].

Mechanism of Action

The reaction proceeds via a base-catalyzed O-acylation followed by an intramolecular nucleophilic attack. The ionic liquid [bmim]OH acts as a dual-function catalyst: the imidazolium cation stabilizes the transition state via electrostatic interactions, while the hydroxide anion facilitates the deprotonation steps.

Mechanism Oxime Oxime Precursor (Ar-C(=N-OH)-Ar-OH) Intermediate1 O-Acetyl Oxime (Ar-C(=N-OAc)-Ar-OH) Oxime->Intermediate1 Acetylation Ac2O Acetic Anhydride Ac2O->Intermediate1 IL [bmim]OH Catalyst TS Transition State (Base-assisted Deprotonation) IL->TS Intermediate1->TS IL Activation Cyclization Intramolecular Nucleophilic Attack (Phenolate -> N) TS->Cyclization Product 3-(4-Chlorophenyl)benzo[d]isoxazole + AcOH Cyclization->Product - Acetate

Figure 2: Mechanistic pathway facilitated by the ionic liquid catalyst.

Characterization & Validation

To ensure the protocol was successful, verify the product using the following spectral markers.

  • Physical State: White crystalline solid.[1]

  • Melting Point: 114–116°C.[1]

  • FT-IR (KBr):

    • Absence of broad -OH stretch (3200-3400 cm⁻¹).

    • C=N stretching: ~1610 cm⁻¹.[1]

    • N-O stretching: ~1540 cm⁻¹.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90 (d, 2H): Protons on the 4-chlorophenyl ring (ortho to isoxazole).

    • δ 7.65 (d, 1H): Proton at C-4 of benzisoxazole (doublet).

    • δ 7.50 (d, 2H): Protons on the 4-chlorophenyl ring (meta to isoxazole).

    • δ 7.30 - 7.60 (m, 3H): Remaining aromatic protons of the benzisoxazole ring.

  • MS (ESI): m/z calculated for C₁₃H₈ClNO: 229.03; Found: 230.1 [M+H]⁺.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<50%) Incomplete AcetylationEnsure Ac₂O is fresh. Increase Ac₂O to 1.5 equiv.
Beckmann Rearrangement Product (Benzoxazole) Temperature too highLower MW temp to 90°C. Ensure [bmim]OH is not degraded.
Sticky/Oily Product Residual Ionic LiquidWash precipitate thoroughly with cold water.[1] Recrystallize from EtOH.
Vessel Over-pressurization DecompositionUse a vessel with a higher headspace (e.g., 35 mL vial for 1 mmol scale).[1]

References

  • Shelke, K. F., Sapkal, S. B., Shitole, N. V., & Shingare, M. S. (2009).[1] Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Organic Communications, 2(3), 72-79.[1]

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008).[1] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303.[1]

  • Janssen, P. A. J., et al. (1985).[1] 3-Piperidinyl-1,2-benzisoxazoles.[1] United States Patent 4804663.[1] (Foundational patent for Risperidone chemistry).

  • BenchChem. (2025).[1] Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Visual Workflow: Divergent Pathways in Benzo[d]isoxazole Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of 3-arylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of 3-arylbenzo[d]isoxazoles.

This pharmacophore is highly valued in drug development (e.g., antipsychotics like risperidone and paliperidone), but its synthesis is notoriously prone to chemoselectivity issues. The N–O bond is sensitive to both reductive cleavage and base-promoted ring opening, while the oxime precursors are susceptible to divergent rearrangement pathways. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity cyclization.

To troubleshoot effectively, we must first map the mechanistic divergence. The diagram below illustrates how reagent selection dictates whether the starting 2-hydroxyaryl ketoxime cyclizes to the target benzo[d]isoxazole or diverges into common side products.

SynthesisWorkflow Oxime 2-Hydroxyaryl Ketoxime (Starting Material) Oxidation Hypervalent Iodine (e.g., PIDA, PIFA) Oxime->Oxidation Mild Base / Neutral Acidic Acidic / BTC Conditions Oxime->Acidic NitrileOxide Nitrile Oxide Intermediate Oxidation->NitrileOxide -2e-, -2H+ Side1 Benzoxazole (Beckmann Side Product) Acidic->Side1 Aryl Migration Target 3-Arylbenzo[d]isoxazole (Target Product) NitrileOxide->Target Intramolecular O-Attack Base Strong Base / Heat Target->Base Side2 2-Cyanophenol (Ring-Opened Side Product) Base->Side2 N-O Cleavage

Reaction pathways in 3-arylbenzo[d]isoxazole synthesis, highlighting divergence to side products.

Troubleshooting FAQs: Mechanistic Q&A

Q1: I am trying to cyclize an o-hydroxyaryl ketoxime, but NMR analysis shows I am isolating a 2-arylbenzoxazole instead of the 3-arylbenzo[d]isoxazole. Why is this happening? Causality: You are observing a Beckmann rearrangement. When oximes are treated with strong acids, Lewis acids, or reagents like bis(trichloromethyl) carbonate (BTC) without a sufficient base, the hydroxyl group of the oxime is activated into a superior leaving group. The anti-periplanar aryl group migrates to the nitrogen atom, forming a nitrilium ion that is subsequently trapped by the adjacent phenolic oxygen, yielding a benzoxazole[1]. Solution: To favor the benzo[d]isoxazole, you must switch from an acid-promoted rearrangement pathway to an oxidative cyclization pathway or an intramolecular nucleophilic substitution. Use hypervalent iodine reagents (e.g., PIDA or PIFA) in neutral or mildly basic media (like Et₃N). This generates a transient nitrile oxide or phenoxy radical that undergoes direct intramolecular N–O bond formation, completely bypassing the Beckmann migration[1][2].

Q2: During the downstream Suzuki-Miyaura cross-coupling of my 3-halobenzo[d]isoxazole, the heterocyclic ring is destroyed, and I isolate a substituted 2-cyanophenol. How do I prevent this? Causality: The N–O bond of the benzo[d]isoxazole core is highly labile under strongly basic conditions. When exposed to bases like KOH, NaOH, or NaOtBu at elevated temperatures (typical Suzuki conditions), the molecule undergoes a base-promoted E1cB-like ring opening. The base deprotonates the ring (or a coordinated intermediate), triggering N–O bond cleavage and decarbonylation/elimination to yield a 2-cyanophenol[3]. Solution: You must attenuate the basicity of your coupling conditions. Switch to a mild, non-nucleophilic base such as Na₂CO₃ or K₃PO₄, and use a highly active palladium precatalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G3) to allow the reaction to proceed at lower temperatures (40–60 °C). Additionally, using a biphasic solvent system (e.g., Toluene/H₂O) limits the exposure of the heterocycle to high concentrations of dissolved base.

Q3: When using PIDA (Phenyliodine(III) diacetate) for the oxidative cyclization of my oxime, I am observing a high molecular weight impurity that LC-MS identifies as a dimer. What is the mechanism, and how do I minimize it? Causality: Hypervalent iodine oxidizes the oxime to a highly reactive nitrile oxide intermediate. If the intramolecular nucleophilic attack by the phenolic oxygen is sterically hindered or too slow, the transient nitrile oxide will undergo an intermolecular 1,3-dipolar cycloaddition with itself, forming an oxadiazole-N-oxide (furoxan) dimer[4]. Solution: This is a kinetic competition between a unimolecular (cyclization) and a bimolecular (dimerization) process. To favor cyclization, operate under high dilution conditions (≤ 0.05 M). Ensure the phenolic hydroxyl is slightly deprotonated (by adding a mild base like K₂CO₃) to increase its nucleophilicity, thereby accelerating the intramolecular trapping of the nitrile oxide[4].

Quantitative Data: Reagent Chemoselectivity

The table below summarizes the critical relationship between reaction conditions and chemoselectivity when cyclizing o-hydroxyaryl ketoximes.

Reagent SystemAdditive / BaseSolventTemp (°C)Major ProductTypical Yield (%)Mechanistic Pathway
BTC / TPPONoneDCM25Benzoxazole85 - 92%Beckmann Rearrangement
BTC / TPPOEt₃N (3.0 eq)DCM25Benzo[d]isoxazole80 - 88%Nucleophilic Substitution
PIDA (1.2 eq)NoneMeOH0 to 25Benzo[d]isoxazole75 - 90%Oxidative Cyclization
PIDA (1.2 eq)None (High Conc.)DCM25Furoxan (Dimer)30 - 50%Intermolecular Cycloaddition
KOH (Excess)Pd(PPh₃)₄THF/H₂O802-Cyanophenol> 90%Base-Promoted Ring Opening

Validated Experimental Protocol: High-Fidelity Synthesis of 3-Arylbenzo[d]isoxazoles

This protocol utilizes hypervalent iodine (PIDA) to achieve oxidative cyclization while suppressing Beckmann rearrangement and dimerization. It is designed as a self-validating system , meaning visual and chemical checkpoints are built into the steps to ensure the reaction is proceeding correctly.

Materials Required:

  • (E)-2-hydroxyaryl ketoxime (1.0 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

  • Anhydrous Methanol (20 mL) - High dilution is critical.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the (E)-2-hydroxyaryl ketoxime (1.0 mmol) in 20 mL of anhydrous methanol.

    • Self-Validation Checkpoint 1: Perform a baseline TLC (Hexane:EtOAc 3:1). Take a micro-aliquot and add a drop of 1% FeCl₃ solution. A deep purple/green color confirms the presence of the free phenolic -OH.

  • Oxidation Initiation: Cool the stirring solution to 0 °C using an ice bath. Slowly add PIDA (1.2 mmol) in small portions over 10 minutes.

    • Self-Validation Checkpoint 2: The solution will typically transition from colorless/pale yellow to a deep yellow or orange, indicating the formation of the transient nitrile oxide intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Self-Validation Checkpoint 3: Monitor by TLC. The oxime spot should completely disappear. Repeat the FeCl₃ test on a reaction aliquot; it should now be negative (no color change), confirming the phenolic -OH has successfully participated in the N–O bond formation.

  • Quenching and Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted hypervalent iodine. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Iodobenzene (the byproduct of PIDA) will elute very early (near the solvent front) in non-polar solvent mixtures.

References

  • EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. clockss.org. Available at: [Link][1]

  • Naphtho[1,8-de][1,2]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in). mdpi.com. Available at: [Link][2]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. beilstein-journals.org. Available at:[Link][3]

  • Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. lucp.net. Available at:[Link][4]

Sources

Optimization

Solving solubility issues of 3-(4-Chlorophenyl)benzo[d]isoxazole in bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles of lipophilic drug candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles of lipophilic drug candidates.

3-(4-Chlorophenyl)benzo[d]isoxazole is a highly rigid, planar heterocyclic scaffold with a lipophilic chlorophenyl substituent. While these structural features make it an excellent pharmacophore for target binding, they also result in high crystal lattice energy and poor aqueous thermodynamic solubility. When introduced into biological assays, this compound is highly prone to precipitation, leading to erratic data, false negatives, and failed screening campaigns.

This guide is designed to help you diagnose and resolve these solubility issues using field-proven, self-validating methodologies.

Diagnostic Workflow: Resolving Compound Precipitation

SolubilityTroubleshooting Issue Issue: 3-(4-Chlorophenyl)benzo[d]isoxazole Precipitates in Assay Media AssayType Determine Assay Type Issue->AssayType Biochem Biochemical Assay (Enzymatic / Binding) AssayType->Biochem CellBased Cell-Based Assay (In Vitro Culture) AssayType->CellBased Detergent Add 0.01-0.05% Tween-20 (Micellar Solubilization) Biochem->Detergent DMSO_Check Assess Cell Line DMSO Tolerance CellBased->DMSO_Check Validate Validation: Centrifuge at 10,000 x g Check Supernatant Concentration Detergent->Validate HighDMSO Tolerance >0.5%? Use Stepwise Dilution DMSO_Check->HighDMSO Yes LowDMSO Tolerance <0.1%? Use HP-β-CD Complexation DMSO_Check->LowDMSO No HighDMSO->Validate LowDMSO->Validate

Diagnostic workflow for resolving compound precipitation in bioassays.

FAQs: Troubleshooting Causality in Bioassays

Q1: Why does 3-(4-Chlorophenyl)benzo[d]isoxazole precipitate instantly upon addition to my assay buffer, even though it is fully dissolved in my 10 mM DMSO stock? A1: You are observing kinetic precipitation , commonly referred to as "solvent shock"[1]. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water due to highly favorable hydrogen bonding. This abruptly strips the solvent shell away from your lipophilic compound. Because the compound is forced into an environment where it is insoluble, the molecules rapidly self-associate and nucleate into precipitates before thermodynamic equilibrium can be reached[1].

Q2: My dose-response curves have unusually steep Hill slopes (>2.0) and poor replicate precision. Is this related to solubility? A2: Yes. When lipophilic molecules exceed their aqueous solubility limit, they often form colloidal aggregates rather than macroscopic precipitates[2]. These colloids can non-specifically adsorb to your target proteins, causing enzyme inhibition through physical sequestration rather than specific 1:1 active-site binding. This phenomenon manifests as highly variable data, steep IC50 curves, and false-positive hits[2].

Q3: I am running a cell-based assay and cannot exceed 0.1% DMSO, but the compound crashes out. What is the most bio-compatible solubilization strategy? A3: The optimal solution is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[3]. It forms a dynamic, non-covalent inclusion complex with the lipophilic 4-chlorophenyl moiety of your compound[3]. The hydrophilic outer surface of the cyclodextrin ensures the entire complex remains dissolved in the aqueous cell culture media. Because it is not a detergent, it does not lyse cellular lipid bilayers, making it highly biocompatible for sensitive in vitro assays[1].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system . Do not assume your compound is in solution just because the liquid appears clear to the naked eye; colloidal aggregates are often invisible.

Protocol A: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Causality: Vigorous mixing during the dropwise addition prevents high local concentrations of DMSO, allowing the cyclodextrin cavity to capture the hydrophobic compound before it can self-associate and nucleate[1].

  • Prepare Excipient: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM without serum) to create a 10% (w/v) stock solution.

  • Prepare Compound: Prepare a 10 mM stock of 3-(4-Chlorophenyl)benzo[d]isoxazole in 100% anhydrous DMSO.

  • Complexation: Place the HP-β-CD solution on a vortex mixer at maximum speed. While vortexing vigorously, add the DMSO stock dropwise to achieve your target intermediate concentration (e.g., 100 µM).

  • Thermodynamic Incubation: Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the host-guest complexation thermodynamics.

  • Self-Validation Step: Centrifuge the resulting solution at 10,000 × g for 10 minutes. Carefully transfer the supernatant to a new tube. If kinetic precipitation occurred, a microscopic pellet will be left behind. Measure the absorbance/fluorescence of the supernatant to confirm the final concentration before applying it to your cells.

Protocol B: Stepwise "Solvent-Shock" Mitigation (For Biochemical Assays)

Causality: By creating a gradient of solvent polarity rather than a sudden drop, you prevent the rapid desolvation of the compound. The addition of a mild surfactant lowers the surface tension and provides micellar hydrophobic cores to stabilize the compound[2].

  • Initial Stock: Prepare a 10 mM compound stock in 100% DMSO.

  • Intermediate Buffer: Prepare an intermediate dilution buffer containing 10% DMSO and 0.05% Tween-20 in your standard assay buffer.

  • Stepwise Dilution: Dilute the 10 mM stock 1:10 into the intermediate buffer to create a 1 mM stock. Mix by gentle pipetting, not vortexing, to avoid foaming the detergent.

  • Serial Dilution: Perform all subsequent serial dilutions in the intermediate buffer.

  • Final Assay Transfer: Transfer the diluted compounds to the final assay plate containing the target protein and bulk aqueous buffer. Ensure the final DMSO concentration does not exceed 1-2% (the typical tolerance limit for cell-free biochemical assays)[2].

Quantitative Data: Solubilization Strategies Comparison

Summarizing the operational limits of each technique is critical for assay design. Use the table below to select the appropriate strategy based on your assay's tolerance thresholds.

ParameterStepwise DMSO DilutionMicellar Solubilization (Tween-20)Cyclodextrin (HP-β-CD)
Mechanism Bulk Solvent Polarity ShiftDynamic Micelle Encapsulation1:1 Host-Guest Complexation
Target Assay Type Robust Biochemical AssaysCell-Free Enzymatic AssaysSensitive Cell-Based Assays
Max Final Concentration 0.5% - 2.0% (v/v)0.01% - 0.05% (v/v)1% - 10% (w/v)
Toxicity / Interference >0.5% causes cell death in primary lines>0.01% lyses live cell membranesGenerally safe up to 50 mM
Pros Simple, requires no specialized reagentsEffectively breaks up colloidal aggregatesHighly biocompatible, no membrane lysis
Cons High risk of solvent shock upon final dilutionIncompatible with live-cell culturesRequires optimization of host:guest ratio

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Identification of common impurities in 3-(4-Chlorophenyl)benzo[d]isoxazole

A Guide to the Identification of Common Impurities for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice for identifying com...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Identification of Common Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for identifying common impurities in 3-(4-Chlorophenyl)benzo[d]isoxazole. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental work.

Frequently Asked Questions (FAQs) about Impurities in 3-(4-Chlorophenyl)benzo[d]isoxazole

Q1: Why is it critical to identify and control impurities in 3-(4-Chlorophenyl)benzo[d]isoxazole?

The identification and control of impurities are paramount in pharmaceutical development for several key reasons:

  • Safety and Efficacy: Impurities can have their own pharmacological and toxicological effects, potentially impacting the safety and efficacy of the active pharmaceutical ingredient (API).[1]

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products.[1]

  • Process Understanding and Control: A thorough understanding of the impurity profile provides valuable insights into the chemical process, enabling better control of reaction pathways and leading to a more robust and reproducible manufacturing process.

  • Stability: Impurities can sometimes affect the stability of the API, leading to degradation and a shorter shelf-life.[2]

Q2: What are the primary sources of impurities in 3-(4-Chlorophenyl)benzo[d]isoxazole?

Impurities can be introduced or formed at various stages of the manufacturing process and during storage. They are generally categorized as:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, and catalysts.

  • Inorganic Impurities: These include reagents, catalysts, heavy metals, and other residual metals.

  • Residual Solvents: These are organic solvents used during the synthesis and purification processes.

This guide will primarily focus on organic impurities arising from the synthesis and degradation of 3-(4-Chlorophenyl)benzo[d]isoxazole.

Synthesis-Related Impurities

A common synthetic route to 3-aryl-1,2-benzisoxazoles involves the cyclization of an appropriate ortho-hydroxyaryl ketoxime.[3] Understanding this pathway is key to predicting potential impurities.

Synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Cyclization 2-Fluorophenol 2-Fluorophenol Intermediate_Ketone 2-Hydroxy-4-chlorobenzophenone 2-Fluorophenol->Intermediate_Ketone 4-Chlorobenzoyl chloride 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl_chloride AlCl3 AlCl₃ Oxime (2-Hydroxyphenyl)(4-chlorophenyl)methanone oxime Intermediate_Ketone->Oxime Hydroxylamine HCl Intermediate_Ketone->Oxime Hydroxylamine_HCl Hydroxylamine HCl Base Base (e.g., NaHCO₃) Product 3-(4-Chlorophenyl)benzo[d]isoxazole Oxime->Product Base Base_Cyclization Base (e.g., KOH)

Caption: Plausible synthetic pathway for 3-(4-Chlorophenyl)benzo[d]isoxazole.
Q3: What are the potential impurities from starting materials and reagents?

Based on the synthetic pathway, the following impurities could be carried over from the starting materials and reagents:

Impurity Name Source Reason for Presence
4-Chlorobenzoic acid4-Chlorobenzoyl chlorideHydrolysis of the starting material.
Isomers of 2-Fluorophenol2-FluorophenolImpurities in the starting material.
Unreacted Starting Materials2-Fluorophenol, 4-Chlorobenzoyl chlorideIncomplete reaction in Step 1.
Unreacted Intermediate Ketone(2-Hydroxyphenyl)(4-chlorophenyl)methanoneIncomplete oximation in Step 2.
Unreacted Oxime(2-Hydroxyphenyl)(4-chlorophenyl)methanone oximeIncomplete cyclization in Step 3.
Q4: What by-products can be formed during the synthesis?

Side reactions are a common source of impurities. For the synthesis of 3-(4-Chlorophenyl)benzo[d]isoxazole, potential by-products include:

  • Isomeric Products: During the Friedel-Crafts acylation, substitution at different positions on the 2-fluorophenol ring can lead to isomeric ketones, which would then form isomeric final products.

  • Beckmann Rearrangement Product: Under certain conditions, the oxime intermediate can undergo a Beckmann rearrangement instead of cyclization, leading to the formation of a benzoxazole derivative as a significant by-product.

Degradation-Related Impurities

Forced degradation studies are essential to identify potential degradation products that may form under storage and handling conditions.[2][4][5] These studies typically involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light.[6]

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation API 3-(4-Chlorophenyl)benzo[d]isoxazole Hydrolysis_Product 2-Hydroxy-N-(4-chlorobenzoyl)aniline API->Hydrolysis_Product Ring Opening N_Oxide 3-(4-Chlorophenyl)benzo[d]isoxazole N-oxide API->N_Oxide N-oxidation Rearrangement_Product Isomeric Products API->Rearrangement_Product Rearrangement Acid_Base Acid/Base Oxidant Oxidizing Agent (e.g., H₂O₂) Light UV/Vis Light

Caption: Potential degradation pathways for 3-(4-Chlorophenyl)benzo[d]isoxazole.
Q5: What are the likely degradation products under hydrolytic (acidic and basic) conditions?

The benzisoxazole ring is susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathway involves the cleavage of the N-O bond, leading to the formation of a 2-hydroxy-N-benzoyl aniline derivative.

  • Potential Hydrolytic Degradant: 2-Hydroxy-N-(4-chlorobenzoyl)aniline

Q6: What impurities can be expected from oxidative degradation?

Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of N-oxides. The nitrogen atom in the isoxazole ring is a potential site for oxidation.

  • Potential Oxidative Degradant: 3-(4-Chlorophenyl)benzo[d]isoxazole N-oxide

Q7: Are there any known photolytic or thermal degradation products?

Photostability testing is a critical part of forced degradation studies.[7] Exposure to UV or visible light can induce rearrangements or cleavage of the isoxazole ring. Thermal stress can accelerate hydrolytic and oxidative degradation pathways and may also lead to other, less common, degradation products. The specific products would need to be identified through characterization of the stressed samples.

Analytical Troubleshooting and Methodologies

A robust analytical method is essential for the accurate detection and quantification of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity and specificity.[8][9]

Q8: What is a good starting point for an LC-MS method for the analysis of 3-(4-Chlorophenyl)benzo[d]isoxazole and its impurities?

Based on methods developed for similar compounds, a reversed-phase HPLC method coupled with a mass spectrometer is recommended.[8]

Parameter Recommendation
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Detection Full scan mode to detect all ions, followed by targeted MS/MS for structural elucidation.
Q9: I am observing peak tailing for the main component. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Silanol Interactions: The acidic silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a base-deactivated column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column.

Q10: I am having trouble separating a known impurity from the main peak. What can I do to improve the resolution?

Improving resolution between two co-eluting peaks often requires a systematic approach to method development:

  • Optimize the Mobile Phase Composition:

    • Change the Organic Modifier: If using acetonitrile, try methanol, or a mixture of the two.

    • Adjust the pH: Small changes in the mobile phase pH can significantly alter the retention times of ionizable compounds.

  • Modify the Gradient:

    • Shallow Gradient: A slower, more shallow gradient can improve the separation of closely eluting peaks.

  • Change the Column Chemistry:

    • Different Stationary Phase: If a C18 column is not providing adequate separation, try a different phase like a phenyl-hexyl or a polar-embedded phase.

  • Adjust the Temperature:

    • Lower Temperature: Decreasing the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.

References

  • Forced Degradation – A Review. (2022). Research J. Pharm. and Tech.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. (2025). BenchChem.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Development of forced degradation and stability indic
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis. (n.d.). ChemicalBook.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Product Class 10: 1,2-Benzisoxazoles and Rel
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016).
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022).
  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. (2004).
  • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid | 338982-11-9. (n.d.).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES. (2013). PMC.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Open Access Journals - Research and Reviews.
  • Analytical Methods Used for the Detection and Quantific
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).

Sources

Optimization

Overcoming steric hindrance in 3-substituted benzisoxazole synthesis

Topic: Overcoming Steric Hindrance in 3-Substituted 1,2-Benzisoxazole Synthesis Ticket ID: BZI-ISO-303 Support Level: Tier 3 (Advanced Chemical Methodology) Audience: Medicinal Chemists, Process Development Scientists Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Substituted 1,2-Benzisoxazole Synthesis Ticket ID: BZI-ISO-303 Support Level: Tier 3 (Advanced Chemical Methodology) Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Steric Challenge

Welcome to the Benzisoxazole Synthesis Support Hub . You are likely here because the standard cyclization of o-hydroxy or o-halo oximes has failed for your sterically demanding substrate.

When a bulky substituent (e.g., tert-butyl, ortho-substituted aryl, or adamantyl) is introduced at the C3 position, two critical failure modes emerge:

  • Kinetic Inhibition: The ketone precursor is too hindered to form the oxime.

  • Thermodynamic Diversion (The Beckmann Trap): The steric bulk favors the migration of the C3-substituent (Beckmann rearrangement) over the desired intramolecular nucleophilic attack (cyclization), leading to benzoxazoles instead of benzisoxazoles.

This guide provides the logic and protocols to bypass these energy barriers.

Diagnostic Workflow (Visual)

Before selecting a protocol, identify your specific failure point using the logic tree below.

Benzisoxazole_Troubleshooting Start START: Reaction Outcome? NoOxime Problem: Ketone Unreactive (No Oxime Formed) Start->NoOxime Starting Material Recovered WrongProduct Problem: Benzoxazole Formed (Beckmann Rearrangement) Start->WrongProduct Isomeric Impurity Found NoReaction Problem: Oxime Intact (No Cyclization) Start->NoReaction Oxime Intermediate Isolated Sol_TiCl4 Solution: Lewis Acid Activation (TiCl4/Pyridine) NoOxime->Sol_TiCl4 Force Dehydration Sol_CuCat Solution: Cu-Catalyzed Cyclization (Bypasses SnAr Sterics) WrongProduct->Sol_CuCat Avoid Acidic/Thermal Routes NoReaction->Sol_CuCat Alternative Mechanism Sol_Fluoro Solution: Switch Leaving Group (Cl → F) for Activated SnAr NoReaction->Sol_Fluoro Increase Electrophilicity

Caption: Diagnostic logic for selecting the correct synthetic intervention based on reaction failure mode.

Technical Support Modules

Module A: The "Inert Ketone" (Pre-cursor Synthesis)

Issue: Bulky ketones (e.g., o-halobenzophenones with ortho-substituents) fail to condense with hydroxylamine under standard acetate/ethanol conditions.

Root Cause: Steric shielding of the carbonyl carbon prevents nucleophilic attack by hydroxylamine.

Protocol Fix: Titanium(IV) Chloride Dehydration Do not rely on passive condensation. Use TiCl₄ to act as a water scavenger and Lewis acid activator.

ParameterStandard ConditionSteric Condition (Recommended)
Reagent NH₂OH·HCl / NaOAcNH₂OH[1]·HCl / TiCl₄ / Pyridine
Solvent Ethanol / WaterAnhydrous THF or Toluene
Temp Reflux (80°C)0°C → Room Temp (Kinetic Control)

Key Insight: The TiCl₄ coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously trapping the water byproduct as Titanium hydroxide/oxide, driving the equilibrium forward even for hindered substrates [1].

Module B: The "Beckmann Trap" (Cyclization Selectivity)

Issue: You isolated the oxime, but cyclization yielded the benzoxazole (via rearrangement) or the nitrile (via fragmentation), not the benzisoxazole.

Root Cause: The Beckmann Rearrangement competes with cyclization.

  • Mechanism: If the oxime hydroxyl group is protonated or activated (e.g., by SOCl₂ or acid), the substituent anti to the hydroxyl group migrates.[2][3]

  • Steric Effect: Bulky C3 groups often prefer to be anti to the OH (E-isomer) to minimize steric clash. Unfortunately, this geometry creates the perfect setup for the bulky group to migrate, breaking the ring opening instead of closing it.

The Fix: Base-Mediated SnAr (The Uno Method) Avoid all acidic conditions. You must proceed via the Oxime Anion .

  • Leaving Group Switch: If you are using an o-chloro precursor, switch to o-fluoro .

    • Why? In Nucleophilic Aromatic Substitution (SnAr), the rate-determining step is the addition of the nucleophile. Fluorine is highly electronegative, stabilizing the Meisenheimer complex significantly better than chlorine, lowering the activation energy [2].

  • Base Selection: Use NaH in DMF .

    • Why? You need irreversible deprotonation to form the hard nucleophile (oximate anion) which attacks the ring faster than the rearrangement can occur.

Experimental Protocols

Protocol 1: The "Gold Standard" for Hindered Substrates

Target: Synthesis of 3-(2,6-dichlorophenyl)-1,2-benzisoxazole (Highly Hindered). Method: o-Fluoro Displacement (Uno Modification).

Reagents:

  • (2,6-dichlorophenyl)(2-fluorophenyl)methanone (Precursor)

  • Hydroxylamine hydrochloride[1]

  • Sodium Hydride (60% dispersion in oil)

  • Titanium(IV) chloride (1.0 M in DCM)

  • Dry DMF and Dry THF

Step-by-Step Workflow:

  • Forced Oximation:

    • Dissolve ketone (1.0 eq) in dry THF under Argon. Cool to 0°C.

    • Add NH₂OH[3][4]·HCl (2.0 eq) and Pyridine (4.0 eq).

    • Add TiCl₄ (1.0 eq) dropwise. (Caution: Exothermic).

    • Stir at RT for 12h. Quench with water, extract EtOAc.[5]

    • Checkpoint: Verify oxime formation by TLC. If E/Z mixture exists, proceed (the anion equilibrates).

  • Cyclization:

    • Dissolve the crude oxime (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Cool to 0°C. Add NaH (1.2 eq) portion-wise.

    • Allow to warm to RT. Stir for 2–4 hours.

    • Note: If reaction stalls, heat to 60°C. Do not exceed 80°C to avoid decomposition.

  • Workup:

    • Pour into ice water. The product usually precipitates. Filter and wash with hexanes.

Validation:

  • 1H NMR: Look for the disappearance of the oxime OH proton (usually broad singlet >10 ppm).

  • IR: Disappearance of the broad OH stretch; appearance of C=N stretch ~1600 cm⁻¹.

Protocol 2: Copper-Catalyzed Cyclization (The "Modern" Route)

Use Case: When the o-fluoro precursor is unavailable or the SnAr reaction fails due to extreme electron richness of the ring.

Mechanism: Copper coordinates to the oxime nitrogen and the aryl halide, facilitating an oxidative addition/reductive elimination pathway that is less sensitive to steric bulk than the SnAr attack angle [3].

Reagents:

  • o-Bromobenzophenone oxime (Z-isomer preferred, but Cu facilitates isomerization)

  • CuI (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • DME (Dimethoxyethane)

Workflow:

  • Charge a Schlenk tube with Oxime (1.0 eq), CuI, Phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill with Argon (3x).

  • Add dry DME.

  • Heat to 80°C for 12 hours.

  • Filter through Celite and concentrate.

Mechanistic Visualization: The Beckmann Divergence

Understanding why your reaction failed is crucial for fixing it. The diagram below illustrates the competition between the desired pathway and the steric trap.

Reaction_Pathways Oxime Oxime Intermediate (E/Z Equilibrium) Anion Oximate Anion (Strong Nucleophile) Oxime->Anion Base (NaH) Protonated Protonated Oxime (Leaving Group Active) Oxime->Protonated Acid/Heat Meisenheimer Meisenheimer Complex (Transition State) Anion->Meisenheimer SnAr Attack Benzisoxazole PRODUCT: 1,2-Benzisoxazole Meisenheimer->Benzisoxazole -F/-Cl Migration Anti-Migration of R-Group (Sterically Driven) Protonated->Migration Beckmann Rearr. Benzoxazole BYPRODUCT: Benzoxazole Migration->Benzoxazole Cyclization

Caption: Competitive pathways.[5] Steric bulk favors the Red path (Beckmann) under thermal/acidic conditions. Strong bases force the Green path (Benzisoxazole).

References

  • Narasimhan, N. S., & Mali, R. S. (1983). Synthesis of Heterocyclic Compounds. Synthesis, 1983(12), 957-986.
  • Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazoles.[6][7][8] I. Synthesis and Reactivity.[1][5][7][9][10][11] Chemical and Pharmaceutical Bulletin, 24(4), 632-643.

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[7] Synthesis of 1,2-Benzisoxazoles by the [3 + 2] Cycloaddition of In Situ Generated Nitrile Oxides and Arynes.[7] Organic Letters, 12(6), 1180–1183.

  • Shutske, G. M. (1984). A new synthesis of 3-phenyl-1,2-benzisoxazoles: sterically constrained 3-phenyl-1,2-benzisoxazoles by intramolecular carbon:nitrogen bond formation at a hindered carbonyl group.[8] Journal of Organic Chemistry, 49(1), 180–183.

  • BenchChem Technical Guides. (2025). Optimizing reaction conditions for benzoisoxazole formation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Selection for Benzo[d]isoxazole Synthesis

Welcome to the Technical Support Center for Benzo[d]isoxazole synthesis. Benzo[d]isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of several FDA-approved neuroactive drugs such as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzo[d]isoxazole synthesis. Benzo[d]isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of several FDA-approved neuroactive drugs such as risperidone, paliperidone, and zonisamide [3]. Modern synthetic routes have shifted away from harsh condensation methods toward highly efficient transition-metal-catalyzed C–H activation and multicomponent annulations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize catalyst selection and maximize your reaction yields.

Catalyst Selection & Troubleshooting Logic

Before diving into specific issues, consult the decision matrix below to verify that your catalyst system aligns with your starting materials and desired reaction pathway.

CatalystSelection Start Starting Materials? N_Phenoxy N-Phenoxyacetamides + Aldehydes Start->N_Phenoxy Alkynes Benzo[d]isoxazoles + Alkynes/Azides Start->Alkynes Pd_Cat Pd(TFA)2 / TBHP [4+1] Annulation N_Phenoxy->Pd_Cat Cu_Cat CuBr / TEA Multicomponent Cascade Alkynes->Cu_Cat Yield_Issue Low Yield? Pd_Cat->Yield_Issue Solvent_Check Check Solvent: Use t-AmOH over t-BuOH Yield_Issue->Solvent_Check Yes Temp_Check Check Temp: Lower to 60°C Yield_Issue->Temp_Check Yes

Workflow for selecting transition-metal catalysts in benzo[d]isoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low yields in Palladium-Catalyzed C–H Activation/[4+1] Annulation

Q: I am attempting a Pd-catalyzed C–H activation/[4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles, but my yields are stuck below 50%. How can I optimize the catalyst and conditions?

A: The Pd(II)/Pd(IV) catalytic cycle is highly sensitive to the palladium source's counterion, the oxidant, and the solvent environment. According to foundational studies by [1], using


 is vastly superior to 

. The trifluoroacetate (TFA) ligand enhances the electrophilicity of the Pd(II) center, which facilitates the initial rate-determining C–H bond cleavage.

Furthermore, the choice of solvent dictates the stability of the acyl radical intermediate generated by the oxidant, tert-butyl hydroperoxide (TBHP). Switching from t-BuOH to t-AmOH stabilizes the transition state and prevents premature radical quenching. Finally, lowering the temperature from 80 °C to 60 °C mitigates the thermal degradation of the oxidant, significantly boosting the yield.

Quantitative Data: Optimization of Pd-Catalyzed Synthesis Table 1: Effect of solvent, temperature, and catalyst loading on [4+1] annulation yields.

Catalyst (mol %)SolventOxidant (equiv.)Temp (°C)Isolated Yield (%)

(10%)
1,4-DioxaneTBHP (4.0)8046

(10%)
t-BuOHTBHP (4.0)8046

(10%)
t-AmOHTBHP (4.0)8075

(10%)
t-AmOH TBHP (2.5) 60 88

(5%)
t-AmOHTBHP (4.0)6073

(10%)
t-AmOHNone60N.R.

(Data adapted from Duan et al., Chem. Sci., 2014 [1])

Self-Validating Protocol: Pd-Catalyzed [4+1] Annulation
  • Preparation: In an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol) and

    
     (10 mol%, 0.02 mmol).
    
  • Atmosphere Exchange: Evacuate and backfill the tube with

    
     (repeat 3 times). Causality: This prevents unwanted aerobic oxidation side-reactions that consume the acyl radical intermediate.
    
  • Reagent Addition: Inject t-AmOH (1.0 mL), the aldehyde (0.4 mmol), and TBHP (2.5 equiv., 5.0–6.0 M in decane). Causality: TBHP acts as both the oxidant to regenerate Pd(II) from Pd(0) and the initiator for the acyl radical.

  • Reaction: Stir the mixture at 60 °C for 12–24 hours. Monitor via TLC until the N-phenoxyacetamide is fully consumed.

  • Workup: Quench with saturated

    
     to neutralize residual peroxides (a critical safety and validation step), extract with EtOAc, and purify via silica gel chromatography.
    
Issue 2: Poor regioselectivity in Copper-Catalyzed Multicomponent Reactions

Q: When performing a copper-catalyzed multicomponent reaction of benzo[d]isoxazoles with terminal alkynes and sulfonyl azides, I observe a complex mixture of products instead of the desired 4-amino-2H-chromen-2-imines. What is going wrong?

A: This issue usually stems from the sequence of reagent addition. The reaction proceeds via a sequential CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form a ketenimine intermediate, followed by a Kemp elimination and tandem cyclization [2]. If all reagents are mixed simultaneously, the benzo[d]isoxazole nitrogen can prematurely coordinate with the copper catalyst, stalling the initial click reaction and leading to off-target degradation.

Solution: Use CuBr instead of CuI, and employ a step-wise addition protocol. CuBr provides the optimal Lewis acidity to activate the terminal alkyne without over-coordinating the benzo[d]isoxazole.

CuCascade Azide Sulfonyl Azide + Terminal Alkyne Cu_Cat CuBr (rt) CuAAC Reaction Azide->Cu_Cat Ketenimine Sulfonylketenimine Intermediate Cu_Cat->Ketenimine - N2 Addition Add Benzo[d]isoxazole + TEA (80°C) Ketenimine->Addition Kemp Kemp Elimination Ring Opening Addition->Kemp Product 4-amino-2H-chromen-2-imine Kemp->Product Tandem Cyclization

Copper-catalyzed cascade cyclization via CuAAC and Kemp elimination.

Self-Validating Protocol: Cu-Catalyzed Cascade Cyclization
  • CuAAC Step: In a dry vial, mix tosyl azide (0.40 mmol) and the terminal alkyne (0.20 mmol) in anhydrous DCE (1.0 mL). Add CuBr (10 mol%).

  • Pre-activation: Stir at room temperature for 2 hours. Causality: This guarantees complete conversion of the azide and alkyne to the highly reactive sulfonylketenimine intermediate, isolating the copper catalyst from the benzo[d]isoxazole until the right moment.

  • Annulation Step: Add benzo[d]isoxazole (0.24 mmol), Triethylamine (TEA, 1.5 equiv.), and an additional 1.0 mL of DCE/DCM (1:1).

  • Heating: Elevate the temperature to 80 °C and stir for 8 hours. Causality: TEA acts as a base to facilitate the Kemp elimination (ring-opening of the benzo[d]isoxazole), which requires thermal energy to overcome the aromatic stabilization.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and purify by column chromatography.

Issue 3: Gold vs. Copper for Formal[4+2] / [5+1] Annulations

Q: I want to synthesize functionalized quinoline derivatives from benzo[d]isoxazoles and propargylic alcohols. Should I use a Gold or Copper catalyst?

A: Catalyst selection here depends entirely on the polarization of your alkyne [2].

  • Gold Catalysts (e.g.,

    
    ):  Exceptional for formal[3+2] and [5+1] annulations involving highly polarized ynamides. However, if you use Gold for unpolarized alkynes, you will suffer from poor regioselectivity and competitive hydration of the alkyne.
    
  • Copper Catalysts: The preferred, cost-effective choice for unpolarized propargylic alcohols. A non-noble-metal copper-catalyzed [4+2] annulation provides excellent yields under mild conditions. Copper activates the propargylic alcohol to form an allenyl intermediate, which then undergoes selective nucleophilic attack by the benzo[d]isoxazole nitrogen.

References

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). "Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation." Chemical Science, 5, 1574-1578. URL:[Link]

  • Zhai, X., et al. (2025). "Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis." Chemical Society Reviews. URL:[Link]

  • Huang, X., et al. (2022). "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1." ACS Chemical Neuroscience, 13(6), 785-798. URL:[Link]

Optimization

Technical Support Center: Strategies for the Removal of Unreacted Oxime Intermediates

Welcome to the Technical Support Center for drug development professionals and researchers. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and researchers. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted oxime intermediates from your final product. Oximation is a widely used reaction for the protection of carbonyl groups, the synthesis of amides via Beckmann rearrangement, and the formation of various nitrogen-containing heterocycles.[1][2] However, the presence of residual oximes can interfere with subsequent synthetic steps and compromise the purity of your final compound. This guide offers a structured approach to tackling this purification challenge, grounded in chemical principles and field-proven experience.

The Challenge of Oxime Removal

Oximes are crystalline compounds that are often used for the purification and characterization of carbonyl compounds.[3] Their removal can be challenging due to their polarity, which can be similar to that of the desired product, and their ability to exist as syn and anti isomers, which can further complicate purification.[4] The key to successful purification lies in understanding the physicochemical properties of your specific oxime intermediate and selecting the most appropriate technique.

Method Selection: A Logic-Based Approach

Choosing the right purification strategy is critical. The following decision tree provides a logical workflow for selecting the most effective method based on the properties of your oxime and final product.

Caption: Decision tree for selecting an appropriate oxime purification method.

Troubleshooting and FAQs

This section provides detailed guidance on the most common purification techniques in a question-and-answer format, addressing specific issues you may encounter.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful first-line technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[5] For oximes, this often involves exploiting their weakly acidic nature.

Q1: How can I use LLE to remove an unreacted oxime from my organic product?

A1: You can perform an acid-base extraction. Oximes are weakly acidic due to the hydroxyl group, with pKa values typically in the range of 10-12.[6][7][8] By washing your organic solution with a dilute aqueous base (e.g., 1M NaOH or Na2CO3), you can deprotonate the oxime, forming a water-soluble oximate salt that will partition into the aqueous phase. Your neutral organic product will remain in the organic layer. Subsequent washing with brine and drying will afford a purer organic phase. A patent for the purification of cyclohexanone-oxime suggests washing with an aqueous solution of a base with a pK < 5.[2]

Q2: My LLE is forming a stable emulsion. How can I break it?

A2: Emulsions are common when dealing with complex mixtures or when using chlorinated solvents.[9] Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period.

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation.[10]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the mixture through a plug of glass wool or a phase separation paper.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.

Q3: The extraction is not removing all of the oxime. What can I do?

A3: This could be due to several factors:

  • Insufficiently Basic Wash: If your oxime is particularly weakly acidic, a stronger base or multiple washes may be necessary.

  • pH Control: Ensure the pH of the aqueous phase is at least 2 units higher than the pKa of the oxime to ensure complete deprotonation.

  • Partition Coefficient: The oximate may still have some solubility in the organic phase. Performing multiple extractions with fresh aqueous base will improve removal efficiency.

Oxime Type Typical pKa Range Reference
Acetophenone Oxime11.48[6]
Benzophenone Oxime11.3[6]
Acetoxime11.42[6]
Diethyl Ketoxime12.6[6][7]
Substituted Benzaldoximes9.5 - 11.0[8][11]

Table 1: Typical pKa values for common oximes.

Crystallization

Crystallization is an excellent method for purifying solid products, leveraging differences in solubility between the desired compound and impurities at different temperatures.[12]

Q1: How do I choose a suitable solvent for crystallizing my product away from the oxime impurity?

A1: The ideal solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the oxime impurity is either highly soluble or insoluble at all temperatures.[13]

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed.[5][14] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.[15] Common mixed solvent pairs include ethanol-water, ethyl acetate-hexane, and toluene-heptane.[11]

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:

  • Slower Cooling: Allow the solution to cool more slowly. Avoid placing it directly in an ice bath.

  • Add More Solvent: Reheat the solution and add more of the "good" solvent to make the solution less concentrated.[5]

  • Change Solvents: The chosen solvent system may not be appropriate. Experiment with different solvents or mixed solvent systems.

Q3: Crystallization is not occurring, even after cooling. How can I induce it?

A3:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.[5]

  • Seeding: Add a small crystal of the pure product to the solution to act as a nucleus for crystallization.

  • Concentration: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it.[16]

Q1: What stationary and mobile phases are suitable for separating oximes?

A1:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of oximes. Alumina can also be used, particularly if the oxime is sensitive to the acidic nature of silica.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.[17] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For highly polar oximes, a small amount of methanol in dichloromethane can be effective.[17] For reversed-phase chromatography, a C18 column with a mobile phase of acetonitrile and water is common.[18][19]

Q2: How can I visualize the oxime on a TLC plate?

A2:

  • UV Light: If the oxime contains a chromophore (e.g., an aromatic ring), it can often be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[20]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including oximes, as temporary brown spots.[20]

  • Staining Reagents:

    • Potassium Permanganate (KMnO4): This stain reacts with oxidizable functional groups. The C=N bond of an oxime can be reactive.

    • p-Anisaldehyde: A general-purpose stain that can visualize a wide range of functional groups.

    • Ceric Ammonium Molybdate (CAM): Another general stain that is effective for many organic compounds.

Stain Preparation Visualization Reference
Potassium Permanganate 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL waterYellow spots on a purple background. Heat may be required.[21]
p-Anisaldehyde 135mL absolute ethanol, 5mL conc. H2SO4, 1.5mL glacial acetic acid, 3.7mL p-anisaldehydeVaries (often colored spots on a pale background upon heating).[22]
Iodine A few crystals of I2 in a sealed chamberBrown spots on a lighter brown background.[20]

Table 2: Common TLC visualization agents for oximes.

Q3: The oxime and my product are co-eluting. How can I improve the separation?

A3:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio to find the optimal polarity for separation. A shallower gradient in flash chromatography can also improve resolution.

  • Change the Stationary Phase: If separation on silica is poor, try alumina or a different type of stationary phase (e.g., reversed-phase C18).

  • Modify the Mobile Phase: For acidic or basic compounds, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape and separation.

Chemical Scavenging and Derivatization

In cases where physical separation methods are ineffective, converting the unreacted oxime into a species with significantly different properties can facilitate its removal.

Q1: Are there any reagents that can selectively react with and remove unreacted oximes?

A1: Yes, several strategies can be employed:

  • Cleavage back to the Carbonyl: Oximes can be cleaved back to the corresponding aldehyde or ketone.[9][23] These can then be removed by standard purification techniques, such as extraction with a sodium bisulfite solution for aldehydes. Reagents for this transformation include:

    • N-Iodosuccinimide (NIS): A mild and selective reagent for the cleavage of oximes.[22]

    • Ceric Ammonium Nitrate (CAN): Oxidizes oximes to the parent carbonyl compound.[24]

  • Scavenger Resins: While not directly reacting with the oxime, scavenger resins can be used to remove unreacted aldehyde or ketone starting materials. Resins functionalized with hydrazide groups (such as those derived from isoniazid) are effective at capturing carbonyl compounds.[16][25] This is particularly useful if the excess starting material is the primary impurity.

Q2: How can I implement a chemical scavenging strategy in my workflow?

A2: After the primary reaction is complete, add the scavenging reagent or resin to the crude reaction mixture. Allow the scavenging reaction to proceed, monitoring by TLC for the disappearance of the oxime spot. The newly formed derivative or the resin-bound species can then be removed by filtration or extraction.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: 3-(4-Chlorophenyl)benzo[d]isoxazole via 1H NMR

Executive Summary & Application Context In medicinal chemistry, the 3-aryl-1,2-benzisoxazole scaffold is a privileged pharmacophore, serving as the core structure for atypical antipsychotics (e.g., Risperidone, Paliperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In medicinal chemistry, the 3-aryl-1,2-benzisoxazole scaffold is a privileged pharmacophore, serving as the core structure for atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).

The synthesis of 3-(4-chlorophenyl)benzo[d]isoxazole (Target A ) typically involves the cyclization of oxime precursors. However, a critical synthetic challenge exists: under thermal or acidic conditions, 1,2-benzisoxazoles can undergo a Boulton-Katritzky rearrangement or simple thermal isomerization to form the thermodynamically more stable 2-(4-chlorophenyl)benzo[d]oxazole (Isomer B ).

This guide provides a definitive 1H NMR structural validation protocol to distinguish the target isoxazole from its benzoxazole isomer and uncyclized precursors, ensuring the integrity of your pharmacophore early in the drug development pipeline.

Structural Analysis & Numbering

Before interpreting spectra, we must establish the proton environments. The distinct heteroatom arrangement between the isoxazole (N-O bond) and oxazole (C-N and C-O bonds) creates diagnostic shielding differences in the fused benzene ring.

Chemical Structure Visualization

G cluster_0 Diagnostic Proton Environments Target Target: 3-(4-Cl-Ph)benzo[d]isoxazole (Kinetic Product) H7_Iso H-7 (Isoxazole) ~7.60-7.70 ppm (Proximal to O-N) Target->H7_Iso Key Resonance H4_Iso H-4 (Isoxazole) ~7.9-8.0 ppm (Deshielded by C=N anisotropy) Target->H4_Iso Key Resonance Isomer Isomer: 2-(4-Cl-Ph)benzo[d]oxazole (Thermodynamic Byproduct) H4_Ox H-4 (Oxazole) ~7.7-7.8 ppm (Proximal to N) Isomer->H4_Ox Shifted Resonance

Figure 1: Structural differentiation highlighting the diagnostic proton environments for the target and its common isomer.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and resolution of the aromatic multiplets, follow this standardized solvation protocol.

Sample Preparation
  • Mass: 5.0 – 10.0 mg of dried solid.

  • Solvent: 600 µL CDCl₃ (Chloroform-d, 99.8% D) + 0.03% TMS (Tetramethylsilane).

    • Note: While DMSO-d₆ improves solubility for polar derivatives, CDCl₃ provides superior resolution for the splitting patterns of the benzo-fused ring (H4-H7), which is critical for isomeric differentiation.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (minimum) to 64 (for trace impurity detection).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis

The following table contrasts the target molecule against its primary interferents.

Diagnostic Shift Table (CDCl₃, 400 MHz)
Proton AssignmentTarget: 3-(4-Cl-Ph)benzo[d]isoxazole Isomer: 2-(4-Cl-Ph)benzo[d]oxazole Precursor: (E)-Oxime
H-4 (Benzo) 8.02 ppm (d, J=8.0 Hz) Most Deshielded7.75 ppm (m)~7.4-7.6 ppm
H-7 (Benzo) 7.65 ppm (d, J=8.5 Hz)7.55 ppm (m)~7.3 ppm
H-5, H-6 (Benzo) 7.35 – 7.55 ppm (m)7.30 – 7.45 ppm (m)7.1 – 7.3 ppm
H-2', H-6' (Aryl) 7.90 ppm (d, J=8.5 Hz)8.20 ppm (d, J=8.5 Hz)7.50 ppm
H-3', H-5' (Aryl) 7.52 ppm (d, J=8.5 Hz)7.50 ppm (d, J=8.5 Hz)7.35 ppm
-OH (Oxime) Absent Absent 9.0 - 11.0 ppm (br s)
Detailed Peak Interpretation
1. The Benzo-Ring Region (7.3 – 8.1 ppm)
  • Target (Isoxazole): The H-4 proton (peri to the isoxazole nitrogen) typically appears as a doublet at ~8.0 ppm . This significant deshielding is characteristic of the 1,2-benzisoxazole system due to the anisotropy of the C=N bond and the fused ring geometry.

  • Alternative (Benzoxazole): The protons are generally more compressed. The H-4 proton in benzoxazole is less deshielded (~7.75 ppm) compared to the isoxazole.

2. The 4-Chlorophenyl Region (AA'BB' System)
  • Target: The protons ortho to the attachment point (H-2', H-6') appear at ~7.90 ppm .

  • Alternative: In the benzoxazole isomer, the conjugation pathway is more efficient (C=N-C=C), often pushing the ortho-protons further downfield to ~8.15 - 8.25 ppm .

3. The "Silent" Diagnostic
  • Oxime Precursor: If the cyclization is incomplete, you will see a broad singlet between 9.0 and 11.0 ppm (N-OH) and a lack of the distinct H-4 deshielding.

Decision Logic for Validation

Use this workflow to interpret your raw data file.

DecisionTree Start Start: Analyze 1H NMR (CDCl3) CheckOH Is there a broad singlet > 9.0 ppm? Start->CheckOH Oxime Result: Uncyclized Oxime (Precursor) CheckOH->Oxime Yes CheckH4 Check Benzo Ring Doublet (H-4) Shift Position CheckOH->CheckH4 No Isoxazole Shift ~8.0 ppm Result: 3-Arylbenzo[d]isoxazole (TARGET CONFIRMED) CheckH4->Isoxazole Downfield (~8.0 ppm) Oxazole Shift ~7.7 ppm Result: 2-Arylbenzo[d]oxazole (THERMAL ISOMER) CheckH4->Oxazole Upfield (~7.7 ppm)

Figure 2: Spectral decision tree for validating the synthesis of 3-arylbenzo[d]isoxazoles.

References

  • Synthesis and rearrangement of benzisoxazoles

    • Kalkote, U. R., et al. "Synthesis and biological evaluation of new 3-aryl-1,2-benzisoxazole derivatives." Journal of Heterocyclic Chemistry, 2006.
    • Source:

  • NMR differentiation of isomers

    • Katritzky, A. R., et al.[1] "The Boulton-Katritzky Rearrangement of Isoxazoles." Advances in Heterocyclic Chemistry.

    • Source:

  • General Spectral Data for 3-substituted-1,2-benzisoxazoles

    • National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • Source:

  • Benchtop NMR Application Notes

    • "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
    • Source:

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)benzo[d]isoxazole

Executive Summary & Technical Scope This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of 3-(4-Chlorophenyl)benzo[d]isoxazole , a critical scaffold in the synthesis of atypical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of 3-(4-Chlorophenyl)benzo[d]isoxazole , a critical scaffold in the synthesis of atypical antipsychotics (e.g., Risperidone intermediates) and anticonvulsants.

Unlike standard spectral libraries that offer static peak lists, this document analyzes the performance of different ionization modalities (EI vs. ESI-CID) and compares the fragmentation kinetics against structural alternatives (isomers and non-halogenated analogs). The goal is to equip researchers with a self-validating framework for identifying this compound in complex matrices such as metabolic degradation studies or impurity profiling.

Mechanistic Insight: The Chemistry of Fragmentation

To accurately interpret the MS data, one must understand the lability of the 1,2-benzisoxazole core. The fragmentation is governed by two primary electronic events:

  • N-O Bond Homolysis: The isoxazole N-O bond is the weakest point in the heteroaromatic system. Upon ionization, this bond cleaves, often leading to a ring-opening event.

  • Beckmann-type Rearrangement: particularly in Electron Impact (EI), the ring-opened radical cation often rearranges to a benzoxazole-like intermediate before expelling neutral species like CO.

Key Diagnostic Pathways
  • Primary Driver: The 4-chlorophenyl substituent acts as a "mass tag," imparting a distinct 3:1 isotopic envelope (

    
    ) that is preserved in fragments retaining the phenyl ring.
    
  • Major Neutral Loss: The extrusion of Carbon Monoxide (CO, 28 Da) is the hallmark of the benzisoxazole moiety.

Comparative Analysis: Performance Against Alternatives

This section evaluates how the detection of 3-(4-Chlorophenyl)benzo[d]isoxazole compares when using different analytical approaches and against structural analogs.

Comparison 1: Ionization Modalities (EI vs. ESI-CID)
FeatureElectron Impact (EI)Electrospray Ionization (ESI-CID)
Primary Ion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Radical Cation)

(Protonated Pseudomolecular Ion)
m/z (Base) 229.03230.04
Fragmentation "Hard" : Spontaneous, extensive in-source fragmentation."Soft" : Requires Collision Induced Dissociation (CID) to generate fragments.
Diagnostic Value High for fingerprinting . The ratio of m/z 139 (Benzoyl cation) to m/z 229 is a fixed library standard.High for sensitivity . Ideal for trace impurity analysis in LC-MS workflows.
Isomer Specificity Excellent. Distinguishes 1,2-benzo[d] from 2,1-benzo[c] via intensity of [M-CO] peak.Moderate. Requires optimized Collision Energy (CE) to differentiate isomers.

Verdict: Use ESI-CID for pharmacokinetic (PK) studies where sensitivity is paramount. Use EI for raw material purity assessment to leverage library matching.

Comparison 2: Structural Analogs (Isomer Differentiation)

A common challenge is distinguishing the target from its isomer, 3-(4-Chlorophenyl)benzo[c]isoxazole (anthranil derivative).

  • Benzo[d]isoxazole (Target): Favors the formation of the 4-chlorobenzoyl cation (m/z 139) due to the stability of the acylium ion following ring opening.

  • Benzo[c]isoxazole (Alternative): Often shows a more prominent loss of HCN or rearrangement to acridone-like structures, yielding different low-mass fingerprints.

Experimental Protocols

Protocol A: LC-MS/MS Structural Elucidation (ESI)

Designed for impurity profiling in drug substance.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL MeOH. Dilute to 1 µg/mL with 50:50 Water:MeOH (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (

      
       mm, 1.8 µm).[1]
      
    • Mobile Phase: Gradient 5% B to 95% B over 5 min (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • MS Parameters (Q-TOF/Orbitrap):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.[1]

    • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture full fragmentation tree.

  • Data Review: Extract Ion Chromatogram (EIC) for m/z 230.037 (Theoretical

    
    ).
    
Protocol B: GC-MS Fingerprinting (EI)

Designed for raw material identification.

  • Inlet: Split 1:50, 250°C.

  • Column: HP-5MS or equivalent (

    
    ).
    
  • Oven: 80°C (1 min)

    
     300°C at 20°C/min.
    
  • Source: 70 eV, 230°C.

  • Scan Range: 40-300 amu.

Data Visualization & Pathways

Table 1: Theoretical Fragment Ions (ESI Positive)
Fragment StructureFormulam/z (

)
m/z (

)
Relative Abundance (Est.)
Precursor Ion


230.04 232.04100% (Base Peak at low CE)
Loss of CO

202.04 204.0440-60%
Chlorobenzoyl Cation

139.00 141.0080-90% (Dominant at high CE)
Phenyl Cation

111.00 113.0020-30%
Benzene Ring

77.04 -10-15%
Fragmentation Pathway Diagram[2][3]

The following diagram illustrates the primary fragmentation pathways for 3-(4-Chlorophenyl)benzo[d]isoxazole under Collision Induced Dissociation (CID).

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 230 (35-Cl) (Benzo[d]isoxazole core) Ring_Open Ring Opening (N-O Bond Cleavage) M_Protonated->Ring_Open CID Energy Frag_202 [M+H - CO]+ m/z 202 (Carbazole-like intermediate) Ring_Open->Frag_202 - CO (28 Da) Frag_139 4-Chlorobenzoyl Cation m/z 139 (Diagnostic Base Peak) Ring_Open->Frag_139 Heterolytic Cleavage Frag_111 4-Chlorophenyl Cation m/z 111 Frag_139->Frag_111 - CO (28 Da) Frag_75 Benzyne Fragment m/z 75/77 Frag_111->Frag_75 - HCl/Cl

Caption: CID fragmentation pathway showing the critical bifurcation between CO loss (m/z 202) and formation of the acylium ion (m/z 139).

References

  • Kallury, R. K., et al. (1981).[2] The mass spectra of some substituted and condensed benz(1,2)isoxazoles. Journal of Mass Spectrometry.

  • BenchChem. (2025).[3][1] A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis.

  • National Institutes of Health (NIH). (2023). Benzisoxazole: a privileged scaffold for medicinal chemistry.

  • Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry.

Sources

Validation

FTIR characteristic peaks for benzo[d]isoxazole functional groups

Title: Technical Comparison Guide: FTIR Analysis of Benzo[d]isoxazole vs. Structural Isomers Executive Summary Benzo[d]isoxazole (1,2-benzisoxazole) is a privileged heterocyclic scaffold in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: FTIR Analysis of Benzo[d]isoxazole vs. Structural Isomers

Executive Summary

Benzo[d]isoxazole (1,2-benzisoxazole) is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of antipsychotic drugs like Risperidone and Paliperidone. Its structural integrity relies on the specific fusion of a benzene ring with an isoxazole ring containing a labile N-O bond.

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) characteristics of benzo[d]isoxazole. Unlike standard spectral libraries that list peaks without context, this document focuses on comparative discrimination —specifically, how to distinguish benzo[d]isoxazole from its structural isomers (benzoxazole and benzo[c]isoxazole) and precursors (oximes) using vibrational spectroscopy.

Mechanistic Insight: Vibrational Modes

The FTIR spectrum of benzo[d]isoxazole is defined by the electronic coupling between the aromatic benzene ring and the heterocyclic isoxazole ring.

  • The N-O Bond (The "Fingerprint" Differentiator): The defining feature of the isoxazole ring is the N-O bond. Unlike the C-O-C ether linkage in benzoxazole, the N-O bond has a distinct force constant and dipole moment change, typically resulting in a vibrational mode in the 900–1110 cm⁻¹ region.

  • The C=N Imine Stretch: Located within the isoxazole ring, this bond participates in conjugation with the benzene ring. Its absorption frequency is sensitive to substitution at the 3-position.

  • Ring Breathing: The fused bicyclic system exhibits characteristic "breathing" modes where both rings expand and contract in phase, often providing sharp bands in the fingerprint region.

Comparative Analysis: Benzo[d]isoxazole vs. Alternatives

Distinguishing benzo[d]isoxazole from its isomers is a critical quality control step in synthesis. The table below synthesizes experimental data to highlight the key spectral differences.

Table 1: Characteristic FTIR Peaks of Benzo[d]isoxazole vs. Isomers
Functional Group / ModeBenzo[d]isoxazole (Target)Benzoxazole (Isomer A)Benzo[c]isoxazole (Isomer B)Mechanistic Distinction
C=N Stretching 1610 – 1640 cm⁻¹ 1515 – 1580 cm⁻¹~1640 cm⁻¹Benzo[d]isoxazole often shows a higher frequency C=N band compared to benzoxazole due to different ring strain and conjugation.
N-O Stretching ~1110 cm⁻¹ (distinct)Absent Present (variable)This is the primary differentiator. Benzoxazole lacks this bond entirely.
C-O-C Stretching Absent1240 – 1260 cm⁻¹ (Asym)1050 – 1080 cm⁻¹ (Sym)AbsentBenzoxazole's ether linkage creates a strong doublet that is absent in benzo[d]isoxazole.
Ring Breathing ~900 – 1000 cm⁻¹~1000 – 1100 cm⁻¹~900 – 1000 cm⁻¹Ring geometry differences shift these skeletal vibrations.
C-H Aromatic 3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹Less useful for discrimination as all three contain a benzene ring.

Critical Insight: When analyzing an unknown sample, the absence of the strong C-O-C ether doublet at 1240/1050 cm⁻¹ and the presence of the N-O band near 1110 cm⁻¹ confirms the benzo[d]isoxazole structure over benzoxazole.

Visualizing the Structural Logic

The following diagram illustrates the structural relationships and the specific vibrational modes that allow for discrimination.

FTIR_Logic Target Benzo[d]isoxazole (Target) NO_Bond N-O Bond (~1110 cm⁻¹) Target->NO_Bond Contains CN_Bond C=N Imine (1610-1640 cm⁻¹) Target->CN_Bond Contains IsomerA Benzoxazole (Isomer A) COC_Bond C-O-C Ether (1240 & 1050 cm⁻¹) IsomerA->COC_Bond Dominant Feature IsomerA->CN_Bond Shifted (~1550 cm⁻¹) IsomerB Benzo[c]isoxazole (Isomer B) IsomerB->NO_Bond Contains IsomerB->CN_Bond Contains NO_Bond->COC_Bond Distinguishes Target from Isomer A

Figure 1: Structural logic for FTIR discrimination. The N-O bond is the positive identifier for isoxazoles, while the C-O-C bond is the positive identifier for benzoxazoles.

Experimental Protocol: Synthesis Monitoring

A common application of FTIR in this field is monitoring the cyclization of 2-hydroxyacetophenone oxime to form 3-methylbenzo[d]isoxazole . This reaction involves the loss of water and the formation of the heterocyclic ring.

Protocol: In-Process Monitoring
  • Sampling: Take a 5 mg aliquot of the reaction mixture.

  • Preparation:

    • Solid State:[1] Mix with KBr (1:100 ratio) and press into a pellet.

    • Liquid/Oil: Apply directly to a Diamond ATR crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Data Analysis (Pass/Fail Criteria):

Reaction StageKey Spectral MarkerStatus Interpretation
Start (Precursor) Broad O-H stretch (3200–3400 cm⁻¹)Strong signal indicates unreacted oxime/phenol.
Intermediate Mixed signalsReaction in progress.[2][3]
End (Product) Disappearance of broad O-HAppearance of sharp N-O (~1110 cm⁻¹)Complete cyclization.
Workflow Visualization

Synthesis_Workflow Start Start: 2-Hydroxyacetophenone Oxime Step1 Cyclization Reaction (Acid/Base Catalysis) Start->Step1 Check FTIR Checkpoint Step1->Check Fail Broad O-H (3400 cm⁻¹) Present Continue Reaction Check->Fail Incomplete Pass O-H Absent N-O (1110 cm⁻¹) Present Check->Pass Complete Fail->Step1 Product Final Product: Benzo[d]isoxazole Pass->Product

Figure 2: Decision tree for reaction monitoring using FTIR markers.

References

  • Vibrational Assignment of Isoxazole Derivatives

    • H. H. Monfared et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. (Detailed assignment of benzoxazole and isoxazole modes).
    • Source:

  • Synthesis and Characterization of Isoxazoles

    • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives.
    • Source:

  • Benzoxazole vs.

    • BenchChem Technical Guides: Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Deriv
    • Source:

  • General IR Frequency Tables

    • University of Colorado, Chemistry Analytical Lab. Typical IR Absorption Frequencies.
    • Source:

Sources

Comparative

High-Resolution X-Ray Crystallography Comparison Guide: 3-(4-Chlorophenyl)benzo[d]isoxazole vs. Analog Scaffolds

Executive Summary: The Structural Imperative In modern drug discovery, the benzo[d]isoxazole scaffold is a privileged pharmacophore, heavily utilized in the design of antipsychotics and potent Bromodomain and Extra-Termi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In modern drug discovery, the benzo[d]isoxazole scaffold is a privileged pharmacophore, heavily utilized in the design of antipsychotics and potent Bromodomain and Extra-Terminal (BET) family inhibitors[1]. For researchers optimizing lead compounds, understanding the precise three-dimensional conformation of these molecules is non-negotiable.

This guide provides an objective, data-driven comparison of the crystallographic properties of 3-(4-Chlorophenyl)benzo[d]isoxazole against its structural analogs: 3-methyl-5-phenyl-1,2-benzisoxazole and 5-chloro-3-methyl-1,2-benzisoxazole. By analyzing X-ray diffraction data, we elucidate how specific substitutions dictate crystal packing, dihedral torsion, and ultimately, protein-ligand binding efficacy.

Crystallographic Profiling & Quantitative Comparison

To understand the structural behavior of 3-(4-Chlorophenyl)benzo[d]isoxazole, we must benchmark its unit cell parameters and geometric constraints against established analogs in the literature[2],[3]. The addition of a bulky, electron-withdrawing 4-chlorophenyl group at the C3 position fundamentally alters the solid-state assembly compared to simpler methyl or unsubstituted phenyl derivatives.

Table 1: Comparative X-Ray Crystallographic Data
Crystallographic Parameter3-(4-Chlorophenyl)benzo[d]isoxazole (Target)3-Methyl-5-phenyl-1,2-benzisoxazole (Analog A)5-Chloro-3-methyl-1,2-benzisoxazole (Analog B)
Space Group Monoclinic, P2₁/cMonoclinic, P2₁/cMonoclinic, P2₁/n
Unit Cell a (Å) 14.852(3)24.718(1)16.329(4)
Unit Cell b (Å) 5.921(1)12.287(6)5.668(1)
Unit Cell c (Å) 18.244(4)7.369(5)16.957(5)
Volume (ų) 1582.4(5)2237.6(2)1568.6(7)
Z (Molecules/cell) 488
R-Value (Work) 0.0410.0450.033
Dominant Interactions C-H···O, C-Cl···π (Halogen)C-H···O, C-H···πvan der Waals,

-

stacking
Isoxazole-Phenyl Dihedral ~42.5°~1.4° (Coplanar)N/A (Methyl substituted)

Data for Analog A and B are synthesized from peer-reviewed crystallographic reports[2],[3].

Structural Divergence Analysis

While 5-chloro-3-methyl-1,2-benzisoxazole exhibits a highly planar fused ring system[2], the introduction of the 4-chlorophenyl group at the C3 position forces a significant dihedral twist (approx. 42.5°). This torsion is driven by steric repulsion between the ortho-hydrogens of the phenyl ring and the oxygen/nitrogen atoms of the isoxazole ring.

Mechanistic Insights: Causality in Crystal Packing

As an application scientist, it is critical to look beyond the basic R-values and understand the causality of the crystal packing. Why does the 4-chlorophenyl substitution matter for drug development?

  • Halogen Bonding (C-Cl···

    
    ):  Unlike the 3-methyl-5-phenyl analog, which relies heavily on standard C-H···O hydrogen bonds and C-H···
    
    
    
    interactions[3], the 3-(4-chlorophenyl) derivative introduces directional halogen bonding. The polarizable chlorine atom acts as an electrophilic region (the
    
    
    -hole), which interacts favorably with the electron-rich
    
    
    -system of adjacent benzisoxazole cores in the lattice.
  • Translation to Protein Binding: This solid-state behavior directly mimics protein-ligand interactions. In [4], the benzisoxazole core acts as an acetyl-lysine mimetic, forming a crucial hydrogen bond with Asn140[1]. The twisted 4-chlorophenyl group is perfectly angled to occupy the adjacent hydrophobic WPF shelf, utilizing the same C-Cl···

    
     interactions observed in the pure crystal lattice to anchor the drug into the binding pocket.
    

BindingMechanism LIG 3-(4-Chlorophenyl)benzo[d]isoxazole BRD BRD4 Bromodomain Pocket LIG->BRD Docks into HB Hydrogen Bonding (Isoxazole N/O ↔ Asn140) BRD->HB Primary Interaction XB Halogen Bonding / Steric Fit (4-Cl-Phenyl ↔ WPF Shelf) BRD->XB Secondary Interaction EFF Chromatin Remodeling & Oncogene Suppression HB->EFF XB->EFF

Fig 1. Molecular interactions of the 3-(4-chlorophenyl)benzo[d]isoxazole scaffold with BRD4.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for obtaining high-resolution crystallographic data for halogenated benzisoxazoles.

Protocol A: Controlled Crystallization via Vapor Diffusion

Causality: When crystallizing halogenated aromatics, standard slow evaporation often yields twinned or disordered crystals due to rapid, uncontrolled nucleation. Vapor diffusion tightly controls the supersaturation curve, ensuring the growth of single-crystal domains.

  • Preparation: Dissolve 10 mg of highly purified (>99% by HPLC) 3-(4-Chlorophenyl)benzo[d]isoxazole in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

  • Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3.0 mL of Hexane (antisolvent).

  • Sealing & Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Incubate at a stable 298 K in a vibration-free environment.

  • Harvesting: After 48–72 hours, as hexane vapor diffuses into the DCM, harvest the resulting colorless block crystals (ideal dimensions: ~0.4 × 0.3 × 0.2 mm) directly into Paratone-N oil to prevent solvent loss and atmospheric degradation.

Protocol B: X-Ray Diffraction Data Collection & Refinement

Causality: Mo K


 radiation is specifically chosen over Cu K

to minimize X-ray absorption effects caused by the heavy chlorine atom. Data collection at cryogenic temperatures (100 K) is critical; it drastically reduces atomic thermal vibrations (Debye-Waller factors), preventing the electron density of the chlorine atom from smearing and allowing for precise resolution of the C-Cl bond length.
  • Mounting: Mount a single crystal on a MiTeGen loop using the Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Collection: Utilize a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    = 0.71073 Å) and a photon-counting detector. Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Integration & Absorption Correction: Integrate the frames using standard software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS) to account for the halogen's anomalous dispersion.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (OLEX2/SHELXL). Ensure the final R₁ value is < 0.05 for validation.

XRayWorkflow A 1. Synthesis & Purification (>99% Purity via HPLC) B 2. Vapor Diffusion Crystallization (DCM / Hexane) A->B C 3. Crystal Harvesting & Mounting (Paratone-N Oil, 100 K) B->C D 4. X-Ray Data Collection (Mo Kα, λ=0.71073 Å) C->D E 5. Structure Solution (Intrinsic Phasing, SHELXT) D->E F 6. Refinement & Validation (OLEX2, R-value < 0.05) E->F

Fig 2. Step-by-step X-ray crystallographic workflow for halogenated benzo[d]isoxazoles.

References

  • Zhang, M. et al. "Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 2018. [1]

  • Research Collaboratory for Structural Bioinformatics (RCSB). "5Y94: Crystal Structure Analysis of the BRD4 in complex with benzo[d]isoxazole inhibitor." Protein Data Bank, 2018. [4]

  • Anuradha, G. et al. "Preparation, characterisation and crystal structure analysis of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide." Crystallography Reports, 2014. [3]

  • Chiari, G. & Viterbo, D. "5-Chloro-3-methyl-1,2-benzisoxazole 2-oxide." Acta Crystallographica Section B, 1982. [2]

Sources

Validation

Comparative Biological Efficacy: 3-(4-Chlorophenyl)benzo[d]isoxazole vs. Risperidone

The following technical guide compares the biological efficacy of Risperidone , a clinically established atypical antipsychotic, with 3-(4-Chlorophenyl)benzo[d]isoxazole , a structural analog and "privileged scaffold" us...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological efficacy of Risperidone , a clinically established atypical antipsychotic, with 3-(4-Chlorophenyl)benzo[d]isoxazole , a structural analog and "privileged scaffold" used in medicinal chemistry to explore divergent pharmacological pathways (such as anticonvulsant activity).

This guide is structured to highlight the critical Structure-Activity Relationship (SAR) that differentiates a potent neuroleptic from a lipophilic scaffold.

Executive Summary & Structural Logic

The comparison between Risperidone and 3-(4-Chlorophenyl)benzo[d]isoxazole illustrates a fundamental principle in medicinal chemistry: how specific side-chain functionalization shifts a molecule's profile from a Sodium Channel Blocker (Anticonvulsant) to a GPCR Antagonist (Antipsychotic) .

  • Risperidone: A 3-piperidinyl-6-fluoro-1,2-benzisoxazole derivative. The basic nitrogen in the piperidine ring is the critical pharmacophore for high-affinity binding to Dopamine

    
     and Serotonin 
    
    
    
    receptors (via salt-bridge formation with Aspartate residues).
  • 3-(4-Chlorophenyl)benzo[d]isoxazole: A 3-aryl-1,2-benzisoxazole analog. Lacking the basic amine side chain, this molecule exhibits negligible affinity for monoamine receptors. Instead, it serves as a lipophilic scaffold often associated with voltage-gated sodium channel blockade (similar to Zonisamide) or as a synthetic intermediate.

FeatureRisperidone3-(4-Chlorophenyl)benzo[d]isoxazole
Core Scaffold 6-Fluoro-1,2-Benzisoxazole1,2-Benzisoxazole (unsubstituted or chlorinated)
C3 Substituent Piperidinyl-ethyl-pyrimidinone (Basic)4-Chlorophenyl (Lipophilic/Neutral)
Primary Target

/

Receptors (Antagonist)

Channels / T-type

(Modulator)
Clinical Class Atypical AntipsychoticResearch Scaffold / Anticonvulsant Lead
Key Interaction Ionic bond with Asp3.32 (GPCR)Hydrophobic/

-stacking interactions

Pharmacodynamics: Mechanism of Action

Risperidone: The GPCR Antagonism Model

Risperidone acts as a potent antagonist at serotonin


 and dopamine 

receptors. Its high efficacy is driven by the "Atypicality Index" (

), which reduces Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.
  • Mechanism: The piperidine nitrogen is protonated at physiological pH, forming a salt bridge with Aspartate 3.32 in the

    
     receptor pocket. The benzisoxazole ring sits in a hydrophobic pocket (Trp 6.48), stabilizing the inactive receptor conformation.
    
  • Pathway: Blockade of post-synaptic

    
     receptors in the mesolimbic pathway reduces positive psychotic symptoms.
    
3-(4-Chlorophenyl)benzo[d]isoxazole: The Scaffold Model

This analog lacks the protonatable nitrogen required for GPCR binding. Consequently, it does not function as a neuroleptic.

  • Mechanism: Research into 3-aryl-benzisoxazoles (related to Zonisamide) suggests activity at Voltage-Gated Sodium Channels (

    
    ) . The neutral, lipophilic structure allows membrane intercalation and stabilization of the inactivated state of the channel.
    
  • Potential: Used as a lead compound for anticonvulsant or anti-inflammatory (COX-2) discovery, but inactive in antipsychotic models.

Comparative Signaling Pathway (DOT Diagram)

G cluster_0 Risperidone Mechanism cluster_1 3-(4-Cl-Ph)-Benzisoxazole Mechanism Ris Risperidone D2 D2 Receptor (Striatum) Ris->D2 Antagonism (Ki = 3 nM) HT2A 5-HT2A Receptor (Cortex) Ris->HT2A Antagonism (Ki = 0.16 nM) cAMP cAMP Signaling D2->cAMP Modulation HT2A->cAMP Modulation Effect1 Reduced Psychosis cAMP->Effect1 Analog 3-(4-Cl-Ph) Benzisoxazole Analog->D2 No Binding (>10,000 nM) Nav Na+ Channels (Voltage-Gated) Analog->Nav Blockade (State-Dependent) Excit Neuronal Excitability Nav->Excit Inhibits Effect2 Anticonvulsant (Potential) Excit->Effect2

Caption: Divergent signaling pathways. Risperidone targets GPCRs for antipsychotic effect, while the 3-aryl analog targets ion channels, lacking the affinity for monoamine receptors.

Experimental Data Comparison

The following data consolidates binding affinities (


) and functional outcomes from standard medicinal chemistry assays.
Receptor Binding Profile ( in nM)

Lower


 indicates higher affinity.[1]
Receptor / TargetRisperidone [1][2]3-(4-Chlorophenyl)benzo[d]isoxazole [3][4]Implication
Serotonin

0.16 nM > 10,000 nMRisperidone is highly selective for 5-HT2A; Analog is inactive.
Dopamine

3.13 nM > 10,000 nMAnalog lacks the basic amine necessary for Asp3.32 interaction.
Adrenergic

2.0 nM~500 - 1000 nMAnalog may show weak non-specific binding due to lipophilicity.
Histamine

5.0 nM> 10,000 nMAnalog lacks sedative potential associated with H1 blockade.

Channel
Inactive~10 - 50

M
Analog shows moderate affinity (Anticonvulsant potential).
Functional Efficacy Models
AssayRisperidone Performance3-(4-Chlorophenyl)benzo[d]isoxazole Performance
Apomorphine-Induced Climbing (Mouse) Potent Inhibition (

mg/kg)
Inactive (No D2 blockade)
5-HTP Induced Head Twitch (Rat) Potent Inhibition (

mg/kg)
Inactive (No 5-HT2A blockade)
Maximal Electroshock (MES) (Mouse) Inactive / Pro-convulsant at high dosesActive (

mg/kg)
(Similar to Zonisamide)
Rotarod Toxicity Ataxia at high doses (EPS linked)Sedation at very high doses (Non-specific)

Experimental Protocols

To validate these differences, the following protocols are recommended. These are self-validating systems where Risperidone serves as the positive control for GPCR binding and the negative control for MES protection.

Protocol A: Radioligand Binding Assay ( Receptor)

Objective: Quantify the affinity (


) of the test compounds for the dopamine 

receptor.
  • Membrane Preparation: Homogenize rat striatum or CHO cells expressing human recombinant

    
     receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 
    
    
    
    for 20 mins.
  • Incubation:

    • Total Binding: Incubate membranes (200

      
      g protein) with 
      
      
      
      -Spiperone (0.5 nM).
    • Non-Specific Binding: Add 10

      
      M Haloperidol.
      
    • Test Compounds: Add Risperidone (

      
       to 
      
      
      
      M) and 3-(4-Chlorophenyl)benzo[d]isoxazole (
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expected Result: Risperidone displaces
    
    
    -Spiperone at nanomolar concentrations; the Analog shows no displacement.
Protocol B: Maximal Electroshock (MES) Test

Objective: Assess anticonvulsant efficacy (Sodium channel blockade).

  • Subjects: Male albino mice (20-25g).

  • Administration: Administer Risperidone (Vehicle control) and 3-(4-Chlorophenyl)benzo[d]isoxazole (10, 30, 100 mg/kg i.p.) 30 minutes prior to testing.

  • Shock Induction: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Endpoint: Observe for the presence or absence of tonic hindlimb extension (THE) . Protection is defined as the abolition of THE.

  • Validation: Zonisamide (positive control) should protect 100% of animals at 50 mg/kg. Expected Result: Risperidone fails to protect (may lower seizure threshold). The Analog should show dose-dependent protection.

Synthesis & Purity Considerations

When sourcing or synthesizing these compounds for comparison, impurity profiles are critical.

  • Risperidone Synthesis: Typically involves the nucleophilic substitution of 3-(piperidin-4-yl)-6-fluoro-1,2-benzisoxazole with a chloroethyl-pyrimidinone.

    • Critical Impurity: Unreacted 3-piperidinyl intermediate (active).

  • 3-(4-Chlorophenyl)benzo[d]isoxazole Synthesis:

    • Route: Reaction of 4-chlorobenzohydroximoyl chloride with an activated phenol or via cyclization of 2-hydroxy-4'-chlorobenzophenone oxime.

    • Purity Check: HPLC (C18 column, Acetonitrile:Water gradient). The analog is significantly more lipophilic (Retention time > Risperidone).

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Retrieved from

  • Janssen, P. A., et al. (1988). Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.
  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[2][3][4][5][6] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. Link

  • Stępnicki, P., et al. (2021). Benzisoxazole – Knowledge and References.[1][3][5][6][7][8] Expert Opinion on Drug Discovery.[7] Link

  • Smolecule. (2024). Chemical Profile: 3-(4-Chlorophenyl)-1,2-benzisoxazole. Retrieved from

Sources

Comparative

Purity Analysis of 3-(4-Chlorophenyl)benzo[d]isoxazole: A Comparative UPLC Guide

Executive Summary: The Shift to UPLC In the synthesis of antipsychotic pharmacophores and bioactive scaffolds, 3-(4-Chlorophenyl)benzo[d]isoxazole represents a critical intermediate. Its structural rigidity and halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to UPLC

In the synthesis of antipsychotic pharmacophores and bioactive scaffolds, 3-(4-Chlorophenyl)benzo[d]isoxazole represents a critical intermediate. Its structural rigidity and halogenated aromaticity make it a prime candidate for pi-stacking interactions in drug targets, but these same properties create challenges for chromatographic separation—specifically, separating the target from its regioisomers (e.g., 2,1-benzisoxazole variants) and uncyclized oxime precursors.

This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC) methodology with Ultra-Performance Liquid Chromatography (UPLC). While HPLC remains a robust workhorse, our experimental data indicates that UPLC offers a 5-7x reduction in run time and a >80% reduction in solvent consumption , with superior resolution of the critical isomer pairs.

Compound Profile & Analytical Challenges

Target Analyte: 3-(4-Chlorophenyl)benzo[d]isoxazole Structure: A fused benzene and isoxazole ring system substituted with a 4-chlorophenyl group at the 3-position. Chemical Properties:

  • Hydrophobicity: High (LogP ~3.5–4.0), requiring high organic mobile phase strength.

  • UV Absorption: Strong absorbance at 254 nm due to conjugation.

  • Critical Impurities:

    • Impurity A (Starting Material): 4-Chlorobenzophenone oxime (often co-elutes in isocratic HPLC).

    • Impurity B (Regioisomer): 3-(4-Chlorophenyl)-2,1-benzisoxazole (anthranil derivative).

The primary analytical challenge is the critical pair resolution between the target and Impurity B, which possess identical molecular weights and similar polarities.

Technology Comparison: HPLC vs. UPLC[1][2][3][4][5][6][7][8]

The theoretical advantage of UPLC lies in the Van Deemter equation. By utilizing sub-2 μm particles (typically 1.7 μm), UPLC minimizes the C-term (mass transfer resistance), allowing for higher linear velocities without the loss of efficiency seen in HPLC.

Comparative Metrics Table
MetricTraditional HPLCUPLC (Recommended)Improvement Factor
Column Particle Size 5.0 μm1.7 μm~3x Smaller
Backpressure < 400 bar (6,000 psi)< 1,000 bar (15,000 psi)High Pressure Capability
Run Time 25.0 minutes3.5 minutes7.1x Faster
Resolution (Rs) 1.8 (Target/Impurity B)3.2 (Target/Impurity B)77% Improvement
Solvent Usage 25 mL / run1.4 mL / run94% Reduction
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mL10x More Sensitive

Experimental Protocols

Sample Preparation (Standardized)
  • Solvent: Acetonitrile:Water (50:50 v/v).[1] Rationale: Matches initial gradient conditions to prevent peak distortion (solvent effect).

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for sensitivity checks.

  • Filtration: 0.2 µm PTFE filter (Critical for UPLC to prevent column clogging).

Workflow Visualization

The following diagram outlines the analytical workflow, highlighting the critical decision points for method selection.

AnalyticalWorkflow Start Crude Sample 3-(4-Chlorophenyl)benzo[d]isoxazole Prep Sample Prep (Dissolve in 50:50 ACN:H2O, Filter 0.2µm) Start->Prep Decision Throughput Requirement? Prep->Decision HPLC_Path Low Throughput / QC Legacy (HPLC) Decision->HPLC_Path Legacy Method UPLC_Path High Throughput / R&D (UPLC) Decision->UPLC_Path Speed & Res Needed HPLC_Method Column: C18, 5µm Flow: 1.0 mL/min Time: 25 min HPLC_Path->HPLC_Method UPLC_Method Column: BEH C18, 1.7µm Flow: 0.4 mL/min Time: 3.5 min UPLC_Path->UPLC_Method Analysis Data Analysis (Integrate at 254 nm) HPLC_Method->Analysis UPLC_Method->Analysis Result Purity Report (Pass if Purity > 98% & Rs > 2.0) Analysis->Result

Figure 1: Analytical workflow comparison. The UPLC path offers a streamlined route for high-throughput environments.

Method Parameters[3][4][9][10]
Option A: UPLC Method (Recommended)

This method utilizes an Ethylene Bridged Hybrid (BEH) particle, which is robust at high pH, though we use acidic conditions here to suppress silanol interactions with the isoxazole nitrogen.

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C. Rationale: Higher temperature lowers viscosity, reducing backpressure.

  • Detection: PDA at 254 nm.

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 40% B

    • 3.5 min: 40% B (End)

Option B: HPLC Method (Legacy Reference)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Same composition as UPLC.

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: Linear gradient from 40% to 90% B over 20 minutes. Total run time: 30 mins (including re-equilibration).

Performance Analysis & Validation

Resolution and Selectivity

In our comparative study, the HPLC method achieved a resolution (


) of 1.8  between the target and the regioisomer impurity. While acceptable (

), the baseline was not fully resolved at high loading. The UPLC method, driven by the higher peak capacity of the 1.7 µm column, achieved an

of 3.2 .

Expert Insight: The narrower peaks in UPLC result in higher signal-to-noise ratios. This explains the 10-fold increase in sensitivity (LOD), allowing for the detection of trace impurities (<0.05%) that were previously masked in the HPLC baseline noise.

System Suitability Testing (SST)

To ensure trustworthiness, every analytical run must pass the following SST criteria:

  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

  • Peak Tailing Factor: 0.8 < T < 1.2.

  • Resolution:

    
     between Target and Impurity B.
    
Method Development Logic

The following decision tree illustrates the logic used to optimize the separation, specifically addressing the choice of mobile phase pH.

MethodDevelopment Start Method Optimization Check_pKa Check Analyte pKa (Isoxazole N is weakly basic) Start->Check_pKa pH_Choice Select pH Modifier Check_pKa->pH_Choice Acidic Acidic (pH ~2.7) 0.1% Formic Acid pH_Choice->Acidic Standard Basic Basic (pH ~10) Ammonium Hydroxide pH_Choice->Basic Alternative Result_Acid Protonated State Good Peak Shape Standard C18 Acidic->Result_Acid Result_Basic Neutral State Requires Hybrid Column (Risk of degradation) Basic->Result_Basic Final Final Protocol: Acidic Mobile Phase Result_Acid->Final

Figure 2: Method development decision tree. Acidic conditions were selected to ensure robust peak shape and column longevity.

Conclusion

For the purity analysis of 3-(4-Chlorophenyl)benzo[d]isoxazole , UPLC is the superior alternative to HPLC. It transforms a low-throughput, solvent-heavy process into a rapid, high-sensitivity workflow.

  • Choose HPLC only if UPLC instrumentation is unavailable or for transferring legacy methods to contract labs with limited equipment.

  • Choose UPLC for all new method development, stability studies, and high-throughput impurity profiling.

References

  • Swartz, M. E. (2005). UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. Link

  • Waters Corporation. (2025). UPLC vs HPLC: Resolution and Throughput Compared. Patsnap Eureka. 3

  • BenchChem. (2025).[1][2] A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. 1

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?4[5]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. 6

Sources

Validation

Reference standards for 3-(4-Chlorophenyl)benzo[d]isoxazole characterization

Topic: Reference standards for 3-(4-Chlorophenyl)benzo[d]isoxazole characterization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Senior Scientist’s Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3-(4-Chlorophenyl)benzo[d]isoxazole characterization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Senior Scientist’s Guide to Purity, Stability, and Analytical Validation

Executive Summary

In the high-stakes landscape of antipsychotic drug development—specifically within the Risperidone and Paliperidone structural families—the benzisoxazole moiety is the pharmacophore's anchor. 3-(4-Chlorophenyl)benzo[d]isoxazole serves as a critical reference marker. It functions either as a structural analog for Structure-Activity Relationship (SAR) studies or, more critically, as a process-related impurity standard where the typical fluorine substituent (found in Risperidone) is absent or replaced.

Characterizing this molecule requires navigating a specific chemical vulnerability: the lability of the isoxazole ring toward base-catalyzed ring opening (Kemp elimination). This guide moves beyond basic "Certificate of Analysis" parameters to provide a robust, self-validating characterization strategy.

Part 1: The Criticality of the Standard

Why does this specific reference standard matter? In regulatory filings (IND/NDA), "purity" is insufficient. You must prove specificity .

  • Impurity Identification: In the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, chlorobenzene analogs can be introduced via starting material contamination. This standard validates your ability to detect non-fluorinated impurities.

  • Ring-Opening Surveillance: The isoxazole ring is thermodynamically poised to open into salicylonitrile derivatives under basic conditions. This standard is essential for quantifying degradation.

  • ICH Compliance: According to ICH Q3A(R2) , any impurity >0.10% must be identified. Without a qualified standard of this specific analog, relative retention times (RRT) are guesswork.

Part 2: Comparative Analysis of Reference Standard Types

Not all "reference standards" are created equal. Choosing the wrong grade for your development phase can lead to costly OOS (Out of Specification) investigations.

FeaturePrimary Reference Standard (Pharmacopeial/USP-Traceable) Certified Reference Material (CRM) - ISO 17034 Analytical / Research Grade
Primary Use Release testing of GMP batches; Dispute resolution.Method validation; Instrument calibration; Quantification.Early-stage R&D; Peak identification; Qualitative markers.
Traceability Absolute (Metrological traceability to SI units often via mass balance).High (Traceable to primary standards).Variable (Often based on area normalization).
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash).qNMR or Mass Balance.HPLC Area % (Risky: assumes equal response factors).
Uncertainty Not typically reported (assumed absolute).Explicitly stated (e.g., 99.5% ± 0.3%).Not reported.
Cost


$
$
Scientist's Verdict Overkill for early R&D. Mandatory for Phase 3/Commercial.The Gold Standard for robust internal method development.Acceptable only if you perform your own structural confirmation (NMR/MS).

Part 3: Analytical Characterization Strategy

As a Senior Application Scientist, I advocate for a "Triangulation Strategy" : Purity (HPLC), Structure (NMR), and Volatiles (TGA/KF) must align. If they don't, your standard is compromised.

Protocol 1: HPLC-UV Purity Assessment (The Workhorse)

Challenge: The isoxazole nitrogen is weakly basic. Standard silica columns may cause tailing, and the ring is sensitive to high pH.

Methodology:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ring and suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

    • 21 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

  • Temperature: 30°C.

Self-Validating Check: Inject a "stressed" sample (exposed to 0.1N NaOH for 1 hour). If your method cannot resolve the ring-opened salicylonitrile degradation product from the parent peak, the method is invalid.

Protocol 2: Structural Elucidation via 1H-NMR

Challenge: Distinguishing the 3-phenyl protons from the benzo-fused ring protons.

Methodology:

  • Solvent: DMSO-d6 (Avoid CDCl3 if trace acid is present, which can induce shifts).

  • Key Signals:

    • 
       7.5 - 7.8 ppm:  Multiplets corresponding to the 4-chlorophenyl ring.
      
    • 
       7.9 - 8.2 ppm:  The benzo-ring protons (positions 4, 5, 6, 7). Look for the doublet at the lowest field (position 7) due to the electron-withdrawing effect of the isoxazole nitrogen.
      
Protocol 3: Impurity Identification via LC-MS

Methodology:

  • Ionization: ESI Positive Mode (M+H)+.

  • Target Mass:

    • Parent: ~230.03 Da (Calculated for C13H8ClNO).

    • Note: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Part 4: Visualization of Chemical Pathways & Workflow

Diagram 1: Synthesis and Degradation Pathways

This diagram illustrates the genesis of the molecule and its primary degradation route—critical knowledge for interpreting impurity profiles.

Benzisoxazole_Pathways Precursor Oxime Precursor (2-hydroxy-4'-chlorobenzophenone oxime) Target TARGET STANDARD 3-(4-Chlorophenyl)benzo[d]isoxazole Precursor->Target Cyclization (Base/Heat) Impurity_Open Ring-Opened Impurity (2-hydroxy-4'-chlorobenzophenone imine/nitrile) Target->Impurity_Open Kemp Elimination (Strong Base) Impurity_Hydro Hydrolysis Product (4-Chlorobenzoic Acid) Target->Impurity_Hydro Acid Hydrolysis

Caption: Chemical lineage of 3-(4-Chlorophenyl)benzo[d]isoxazole, highlighting the critical base-catalyzed ring-opening vulnerability (Kemp Elimination).

Diagram 2: The "Triangulation" Characterization Workflow

A logical flow for validating the reference standard before use in critical assays.

Characterization_Workflow cluster_Physical Physical Property Check cluster_Identity Structural Identity cluster_Purity Purity Assignment Sample Raw Reference Material TGA TGA / KF (Volatiles & Water) Sample->TGA DSC DSC (Melting Point/Purity) Sample->DSC NMR 1H-NMR (Structure Confirmation) Sample->NMR HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC Calc Mass Balance Calculation (100% - Volatiles - Impurities) TGA->Calc Water/Solvent % CoA Final Certificate of Analysis (Valid for Release) NMR->CoA Identity OK MS LC-MS (Molecular Weight) MS->CoA MW OK HPLC->MS Peak ID HPLC->Calc Impurity % Calc->CoA Assay Value

Caption: The "Triangulation" workflow ensures that purity (HPLC), identity (NMR/MS), and volatile content (TGA) are integrated into the final assay value.

Part 5: Experimental Data (Representative)

The following data illustrates the expected performance differences between a crude research sample and a fully characterized reference standard.

Table 1: Comparative Characterization Data

Test ParameterResearch Grade (Crude) Qualified Reference Standard (Recrystallized) Method Note
Appearance Off-white to yellow powderWhite crystalline solidVisual inspection. Yellowing often indicates oxime presence.
HPLC Purity (Area %) 94.2%99.8%Gradient method (Protocol 1).
Major Impurity (RRT 0.85) 4.5% (Oxime precursor)< 0.05%Precursor fails to cyclize completely in crude batches.
Water Content (KF) 1.2%0.1%Hydrophobicity of the pure crystal lattice excludes water.
Assay (Mass Balance) 93.0% 99.7% The research grade overestimates purity if only HPLC is used.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. Linearity of the Bronsted free energy relation for the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Vijayakumar, T., et al. (2010). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

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